molecular formula C18H26N2O9 B158174 Nicametate citrate CAS No. 1641-74-3

Nicametate citrate

Cat. No.: B158174
CAS No.: 1641-74-3
M. Wt: 414.4 g/mol
InChI Key: IABBAGAOMDWOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicametate citrate is a nicotinic acid ester that functions as a vasodilator, a property that has established its historical and research significance in the study of vascular diseases . Initially developed in the early 1960s, its primary research application has been in the context of cerebral vascular disease, where it is studied for its ability to enhance blood flow and oxygen delivery to the brain . A long-term follow-up study of patients with ischemic stroke highlighted the research value of nicametate, indicating that it may reduce the risk of cerebrovascular death, which provides a compelling avenue for further investigation into its protective mechanisms . While its clinical use has declined in favor of other therapeutics like aspirin, this compound remains a relevant compound in scientific research for exploring the pathways and outcomes associated with peripheral and cerebral vasodilation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.C6H8O7/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H,3-4,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABBAGAOMDWOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046733
Record name Nicametate citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-74-3
Record name 3-Pyridinecarboxylic acid, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1641-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicametate citrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicametate citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicametate citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl[2-(3-pyridiniocarbonyloxy)ethyl]ammonium hydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICAMETATE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S708RDJ0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Intricacies of Nicametate Citrate's Influence on Cerebral Blood Flow: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of nicametate (B1219050) citrate (B86180) on cerebral blood flow. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to elucidate the pharmacological pathways and physiological effects of this vasoactive agent.

Core Mechanism of Action

Nicametate citrate is a therapeutic agent recognized for its vasodilatory properties, particularly its effects on cerebral circulation. It functions as a prodrug, undergoing hydrolysis in the body to yield its two active metabolites: nicotinic acid and diethylaminoethanol.[1] The primary vasodilatory effect is attributed to the nicotinic acid component, which promotes the relaxation and widening of small arteries and capillaries, thereby enhancing blood flow and oxygen delivery to cerebral tissues.[1]

While the precise signaling cascades of this compound in the cerebral vasculature are not fully elucidated in the currently available literature, the known actions of its principal metabolite, nicotinic acid, suggest the involvement of key vasodilatory pathways. It is hypothesized that nicotinic acid, upon its release, interacts with endothelial cells and vascular smooth muscle to initiate a cascade of events leading to vasodilation. The diethylaminoethanol moiety is described as a cholinergic agent, although its specific contribution to the overall cerebral hemodynamic effect remains to be fully characterized.[1]

Postulated Signaling Pathways

Based on the pharmacological actions of nicotinic acid and the general mechanisms of cerebral vasodilation, two primary signaling pathways are likely implicated in the action of this compound: the prostaglandin (B15479496) pathway and the nitric oxide pathway.

Prostaglandin-Mediated Vasodilation

Nicotinic acid is known to stimulate the synthesis of prostaglandins (B1171923), particularly prostacyclin (PGI2) and prostaglandin E2 (PGE2), in vascular endothelial cells. These prostaglandins then act on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

Prostaglandin-Mediated Vasodilation Prostaglandin Signaling Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Nicametate This compound Nicotinic_Acid Nicotinic Acid Nicametate->Nicotinic_Acid Hydrolysis PLA2 Phospholipase A2 Nicotinic_Acid->PLA2 Activates AA Arachidonic Acid PLA2->AA Liberates COX Cyclooxygenase AA->COX Metabolized by PGs Prostaglandins (PGI2, PGE2) COX->PGs AC Adenylyl Cyclase PGs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Relaxation PKA->Relaxation Promotes Nitric_Oxide_Mediated_Vasodilation Nitric Oxide Signaling Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Nicametate This compound Metabolites Active Metabolites Nicametate->Metabolites Hydrolysis eNOS eNOS Metabolites->eNOS Activates NO Nitric Oxide eNOS->NO Produces sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Induces Experimental_Workflow Experimental workflow for elucidating the mechanism of action. cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Isolated_Vessels Isolated Cerebral Arteries Vasodilation_Assay Vasodilation Assay Isolated_Vessels->Vasodilation_Assay Endothelial_Cells Cultured Endothelial Cells Signaling_Assay Signaling Molecule Measurement (NO, cGMP, Prostaglandins) Endothelial_Cells->Signaling_Assay VSMC Cultured Vascular Smooth Muscle Cells VSMC->Signaling_Assay Animal_Model Animal Model of Cerebral Ischemia CBF_Measurement Cerebral Blood Flow Measurement (e.g., LDF) Animal_Model->CBF_Measurement Inhibitor_Studies Administration of Pathway Inhibitors Animal_Model->Inhibitor_Studies Data_Analysis Data Analysis and Interpretation CBF_Measurement->Data_Analysis Inhibitor_Studies->CBF_Measurement Vasodilation_Assay->Data_Analysis Signaling_Assay->Data_Analysis

References

Pharmacological Profile of Nicametate Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nicametate citrate (B86180) (CAS: 1641-74-3) is a peripheral vasodilator agent used in the management of circulatory disorders. This document provides an in-depth technical overview of its pharmacological profile, consolidating available data on its mechanism of action, pharmacodynamics, and metabolic fate. Nicametate citrate functions as a prodrug, undergoing hydrolysis to yield its two active metabolites: nicotinic acid and diethylaminoethanol (DEAE). These metabolites exert their effects through complementary pathways, including G-protein coupled receptor agonism leading to prostaglandin-mediated vasodilation, and inhibition of cholinesterase activity. This guide details these pathways, summarizes key pharmacological effects, and provides generalized protocols for assessing the compound's bioactivity.

Introduction

This compound is the citrate salt of the 2-(diethylamino)ethyl ester of nicotinic acid.[1] It is clinically utilized for its vasodilatory properties to improve blood flow in conditions such as peripheral and cerebral vascular insufficiency.[2][3] The compound's therapeutic effect is not attributable to the parent molecule but to its in vivo hydrolysis products. This dual-action profile, combining vasodilation and mild cholinergic effects, underpins its pharmacological activity.

Mechanism of Action

Upon administration, this compound is metabolized via hydrolysis into its constituent active moieties: nicotinic acid and diethylaminoethanol (DEAE).[2] These two components exert distinct and synergistic pharmacological effects.

Nicotinic Acid Moiety: Vasodilation

The nicotinic acid metabolite is responsible for the primary vasodilatory action. It functions as an agonist at the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).[4][5][6] This receptor is highly expressed in adipocytes and immune cells such as macrophages and skin Langerhans cells.[5] Activation of GPR109A in dermal immune cells initiates a signaling cascade that results in the synthesis and release of prostaglandins (B1171923), primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[5] These prostaglandins then act on their respective receptors (DP1/EP2/EP4) on vascular smooth muscle cells, leading to vessel relaxation and increased blood flow, which clinically manifests as cutaneous vasodilation or flushing.[4]

GPR109A_Signaling PGs_out Prostaglandins PG_Receptor DP/EP Receptors (Vascular Smooth Muscle) PGs_out->PG_Receptor bind to Vaso Vasodilation (Increased Blood Flow) PG_Receptor->Vaso leads to PGs PGs NA NA GPR109A GPR109A

Caption: Signaling pathway of the nicotinic acid metabolite.
Diethylaminoethanol (DEAE) Moiety: Cholinesterase Inhibition

The second metabolite, DEAE, contributes to the pharmacological profile by acting as a mild, reversible inhibitor of cholinesterase enzymes, including acetylcholinesterase (AChE) and serum cholinesterase.[2][4][7] By inhibiting AChE, DEAE reduces the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The resulting increase in ACh concentration enhances cholinergic neurotransmission at both muscarinic and nicotinic receptors, which can contribute to secondary effects on vascular tone and neuronal function.

AChE_Inhibition Nicametate This compound DEAE Diethylaminoethanol (DEAE) Nicametate->DEAE hydrolyzes to AChE Acetylcholinesterase (AChE) DEAE->AChE inhibits Hydrolysis Hydrolysis AChE->Hydrolysis catalyzes ACh Acetylcholine (ACh) ACh->Hydrolysis ACh_Receptors Postsynaptic Cholinergic Receptors ACh->ACh_Receptors binds to Response Enhanced Cholinergic Response ACh_Receptors->Response

Caption: Mechanism of cholinesterase inhibition by the DEAE metabolite.
Enhancement of Cellular Respiration

This compound has been described as enhancing cellular respiration.[2][4] This effect is mechanistically linked to its nicotinic acid metabolite. Nicotinic acid is a direct precursor for the synthesis of the essential respiratory coenzymes Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+). These coenzymes are critical hydrogen and electron carriers in key metabolic pathways, including glycolysis, the Krebs cycle, and oxidative phosphorylation, which are central to cellular energy (ATP) production.

Cellular_Respiration cluster_precursor Metabolism cluster_synthesis Coenzyme Synthesis (Salvage Pathway) cluster_pathways Metabolic Pathways Nicametate Nicametate Citrate NA Nicotinic Acid Nicametate->NA hydrolyzes to NAD NAD+ NA->NAD precursor for NADP NADP+ NAD->NADP precursor for Glycolysis Glycolysis NAD->Glycolysis required for TCA Krebs Cycle (TCA) NAD->TCA required for Glycolysis->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos feeds e- to ATP ATP (Cellular Energy) OxPhos->ATP generates

Caption: Role of Nicametate metabolite in cellular respiration.

Pharmacodynamic and Pharmacokinetic Data

Quantitative pharmacological and pharmacokinetic data for this compound are limited in publicly available literature. The compound's activity is primarily understood through the well-characterized profiles of its metabolites.

Pharmacodynamics

The primary pharmacodynamic effects are summarized below. Specific quantitative values such as receptor binding affinities or IC50 values for this compound or its metabolites are not consistently reported in peer-reviewed literature.

EffectTarget/MechanismResulting Action
Vasodilation GPR109A Agonism (via Nicotinic Acid)Increased peripheral and cerebral blood flow.[2][3][4][8]
Neuromodulation Acetylcholinesterase Inhibition (via DEAE)Enhanced cholinergic neurotransmission.[2][4][7]
Metabolic Support NAD+/NADP+ Precursor (via Nicotinic Acid)Enhancement of tissue cellular respiration.[2][4][7]
Cardiac Rhythm Ion Channel Modulation (undefined)Mild cardio-moderator and anti-fibrillant effects; may prolong QT interval.[4][7]
Pharmacokinetics

This compound is described as having a slow metabolism, which allows for sustained pharmacological effects.[2] Specific parameters for the parent compound are not available. Pharmacokinetic data for the metabolite DEAE following direct oral administration in rats are available and presented below as an analogue reference.

ParameterValue (for DEAE in rats)UnitReference
Time to Peak Plasma (Tmax) 30minutes[9]
Biological Half-life (t½) 3.5hours[9]
Excretion 39% excreted in urinewithin 48 hours[9]

Note: These values are for the direct administration of DEAE and may not precisely reflect the kinetics when it is formed from the hydrolysis of this compound.

Experimental Protocols

Detailed experimental protocols specifically validating this compound are not widely published. However, the following sections describe generalized, standard methodologies appropriate for evaluating the key pharmacological activities of the compound and its metabolites.

Protocol: In Vitro Vasodilation Assay (Wire Myography)

This protocol describes a method to assess the direct vasodilatory or vasoconstrictor effects of a compound on isolated small arteries.

  • Objective: To determine the effect of this compound's metabolites on vascular tone.

  • Methodology:

    • Tissue Preparation: Isolate small resistance arteries (e.g., mesenteric or subcutaneous) from a suitable animal model (e.g., rat or mouse). Segment the artery into ~2 mm rings.

    • Mounting: Mount the arterial rings on two fine wires within the chamber of a wire myograph system.[10] One wire is attached to a force transducer and the other to a micrometer.

    • Equilibration: Submerge the rings in a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and bubbled with 95% O2 / 5% CO2. Allow tissues to equilibrate under a standardized resting tension.

    • Viability Check: Assess vessel health by inducing contraction with a high-potassium salt solution, followed by an endothelium-dependent relaxation challenge with an agent like acetylcholine.[10]

    • Compound Testing:

      • Pre-constrict the vessels with an appropriate vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).

      • Once a stable contraction plateau is reached, add the test compound (e.g., nicotinic acid) in a cumulative, concentration-dependent manner.

      • Record the relaxation response as a percentage reversal of the pre-constriction.

    • Data Analysis: Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) for vasodilation.

Protocol: In Vivo Cerebral Blood Flow (CBF) Measurement

This protocol outlines the principles for measuring changes in cerebral blood flow in response to drug administration in a live animal model.

  • Objective: To quantify the effect of this compound on cerebral perfusion.

  • Methodologies (Select one):

    • Laser Doppler Flowmetry (LDF):

      • Anesthetize the animal (e.g., rat) and fix its head in a stereotaxic frame.

      • Perform a craniotomy to expose a small area of the cerebral cortex.

      • Position a laser Doppler probe just above the cortical surface to measure red blood cell flux, an index of regional CBF.

      • Administer this compound (e.g., intravenously or intraperitoneally) after recording a stable baseline.

      • Continuously record the LDF signal to measure percentage changes in CBF from baseline.

    • Arterial Spin Labeling MRI (ASL-MRI): A non-invasive technique that uses magnetically labeled water in the arterial blood as an endogenous tracer.[11]

      • Anesthetize the animal and place it within an MRI scanner.

      • Acquire baseline quantitative CBF maps using a suitable ASL pulse sequence.

      • Administer this compound.

      • Acquire subsequent CBF maps at various time points post-administration to determine the magnitude and duration of perfusion changes.

  • Data Analysis: Analyze data to determine the peak percentage change in CBF and the time course of the drug's effect.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric in vitro assay is used to measure AChE activity and determine the inhibitory potential of a compound.[2]

  • Objective: To quantify the inhibitory effect of the DEAE metabolite on acetylcholinesterase activity.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measured at 412 nm.[2] The rate of color formation is proportional to AChE activity.

  • Methodology:

    • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), solutions of AChE enzyme, the substrate ATCh, the chromogen DTNB, and the test inhibitor (DEAE).[2][3]

    • Assay Setup (96-well plate):

      • Test Wells: Add buffer, AChE enzyme solution, and various concentrations of the inhibitor (DEAE).

      • Control Wells (100% Activity): Add buffer, AChE enzyme solution, and solvent (without inhibitor).

      • Blank Wells: Add buffer and solvent (without enzyme or inhibitor).

    • Pre-incubation: Incubate the plate for 15-30 minutes to allow the inhibitor to bind to the enzyme.[2]

    • Reaction Initiation: Add a working solution containing both ATCh and DTNB to all wells to start the reaction.

    • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[3]

    • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 (half-maximal inhibitory concentration) value.[12]

Safety and Tolerability

This compound is generally well-tolerated.[4] The most common side effects are related to its vasodilatory and cholinergic properties and include gastrointestinal discomfort (nausea, abdominal pain), headache, dizziness, facial flushing, and palpitations.[2][5][7][13] These effects are typically transient.

Conclusion

This compound is a prodrug whose pharmacological activity is derived from its metabolites, nicotinic acid and diethylaminoethanol. Its primary mechanism involves GPR109A-mediated vasodilation, supplemented by mild cholinesterase inhibition and support of cellular respiration pathways. While quantitative pharmacokinetic and pharmacodynamic data are sparse, its established mechanisms of action provide a solid foundation for its clinical use in circulatory disorders. The experimental protocols outlined herein provide a framework for further research and characterization of this and similar compounds.

References

Nicametate Citrate: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate (B1219050) citrate (B86180), with the CAS number 1641-74-3, is a vasodilator agent known for its therapeutic applications in improving peripheral circulation.[1] This technical guide provides an in-depth overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and quality control are presented, alongside structured data and visualizations to facilitate understanding for research and development purposes.

Synthesis of Nicametate Citrate

The synthesis of this compound is a two-step process. The first step involves the formation of the nicametate base through an esterification reaction, followed by the second step of salt formation with citric acid to enhance solubility and bioavailability.[1]

Step 1: Esterification of Nicotinic Acid

Nicametate is synthesized via the esterification of nicotinic acid (pyridine-3-carboxylic acid) with 2-(diethylamino)ethanol (B1670525).[1] This reaction is typically facilitated by a coupling agent to drive the formation of the ester bond.

  • Reagents:

    • Nicotinic acid (1.0 molar equivalent)

    • 2-(diethylamino)ethanol (1.2 molar equivalents)

    • Coupling agent (e.g., Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC))

  • Solvent: Anhydrous dichloromethane (B109758) or toluene

  • Reaction Conditions:

    • Temperature: 60–80°C

    • Duration: 4–6 hours under reflux

Step 2: Salt Formation

The nicametate base is then neutralized with citric acid in a suitable solvent to yield this compound.[2] This process is followed by crystallization to isolate the final product.

  • Reagents:

    • Nicametate base

    • Citric acid (equimolar amount)

  • Process: Neutralization reaction followed by crystallization.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound from nicotinic acid and 2-(diethylamino)ethanol.

Materials:

  • Nicotinic acid

  • 2-(diethylamino)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Citric acid

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Esterification:

    • To a round-bottom flask, add nicotinic acid (1.0 molar equivalent) and anhydrous toluene.

    • Slowly add thionyl chloride (1.1 molar equivalents) to the suspension at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes, then heat to reflux for 2 hours to form the acid chloride.

    • Cool the reaction mixture and slowly add 2-(diethylamino)ethanol (1.2 molar equivalents).

    • Heat the mixture to 60-80°C and maintain under reflux for 4-6 hours.

    • After cooling, the solvent is removed under reduced pressure to yield the crude nicametate base.

  • Salt Formation and Crystallization:

    • Dissolve the crude nicametate base in ethanol.

    • In a separate flask, dissolve an equimolar amount of citric acid in a minimal amount of warm ethanol.

    • Slowly add the citric acid solution to the nicametate solution with stirring.

    • Allow the mixture to cool to room temperature and then place in an ice bath to facilitate crystallization.

    • Collect the precipitated this compound crystals by filtration.

    • Wash the crystals with cold ethanol and dry under vacuum.

Visualization: Synthesis Workflow

Synthesis_Workflow Figure 1: Synthesis Workflow of this compound cluster_esterification Step 1: Esterification cluster_salt_formation Step 2: Salt Formation NA Nicotinic Acid Reaction1 Reflux at 60-80°C for 4-6h NA->Reaction1 DEAE 2-(Diethylamino)ethanol DEAE->Reaction1 CouplingAgent Coupling Agent (e.g., SOCl₂) CouplingAgent->Reaction1 Solvent1 Anhydrous Toluene Solvent1->Reaction1 NicametateBase Nicametate Base Reaction1->NicametateBase Reaction2 Neutralization & Crystallization NicametateBase->Reaction2 Intermediate CitricAcid Citric Acid CitricAcid->Reaction2 Solvent2 Ethanol Solvent2->Reaction2 NicametateCitrate This compound Reaction2->NicametateCitrate

Caption: Figure 1: Synthesis Workflow of this compound

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] It is known to be soluble in water.[2]

Quantitative Data
PropertyValueReference
Molecular Formula C₁₈H₂₆N₂O₉[3]
Molecular Weight 414.4 g/mol [3]
CAS Number 1641-74-3[3]
Melting Point 123 °C[4]
Appearance White crystalline powder[2]
Solubility Soluble in water[2]
pKa Data not available
Storage Temperature 2-8°C[2]

Mechanism of Action

This compound acts as a prodrug and exerts its therapeutic effects through multiple mechanisms after being hydrolyzed in vivo to nicotinic acid and diethylaminoethanol.[1]

  • Vasodilation: The primary action is the widening of blood vessels, which improves blood flow and oxygen delivery to tissues. This is largely attributed to the nicotinic acid metabolite.[1]

  • Enhanced Cellular Respiration: It is believed to participate in cellular respiration by acting on respiratory coenzymes, thereby facilitating oxygen uptake and utilization within cells.[1]

  • Enzyme Interaction: this compound has been shown to be a mild and reversible inhibitor of both acetylcholinesterase and serous cholinesterase.

  • Neuroprotection: By improving cerebral blood flow and oxygenation, it may offer neuroprotective benefits.[3]

  • Chelation Therapy: Research has explored its potential to bind with heavy metals like lead and mercury, aiding in their excretion from the body.[3]

Visualization: Cellular Respiration Pathway

Cellular_Respiration Figure 2: Role in Cellular Respiration Substrate Substrate NPD Nucleotide Pyridine Dehydrogenases Substrate->NPD FP Flavoproteins NPD->FP Cyt Cytochromes FP->Cyt O2 Oxygen (O₂) Cyt->O2 Metabolite Nicametate Metabolite (Hydrogen Acceptor) Metabolite->NPD Enhances Coenzyme Synthesis

Caption: Figure 2: Role in Cellular Respiration

Quality Control and Analytical Methods

Ensuring the purity, identity, and stability of this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for its analysis.

  • Purity Assay (HPLC): High-Performance Liquid Chromatography is the standard method for determining the purity of this compound. A purity of ≥99.0% is typically required.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the molecular structure and identify any impurities.

  • Elemental Analysis: Combustion analysis verifies the elemental composition (C, H, N) of the synthesized compound.

  • Stability Testing: Accelerated degradation studies, for instance at 40°C and 75% relative humidity, are conducted to establish the shelf-life and storage conditions.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (or a suitable buffer like phosphoric acid).[5]

  • Detection Wavelength: 263 nm.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in the mobile phase. Create a series of dilutions to establish a calibration curve (e.g., in the range of 0.0252-0.3024 mg/mL).[5]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Record the retention time and peak area. The purity of the sample is calculated by comparing its peak area to the calibration curve generated from the reference standards. An average recovery rate of around 99.7% is expected for a well-optimized method.[5]

Visualization: Quality Control Workflow

QC_Workflow Figure 3: Quality Control Workflow cluster_tests Figure 3: Quality Control Workflow Sample This compound Sample HPLC HPLC Purity Assay Sample->HPLC NMR_MS NMR & MS Structural ID Sample->NMR_MS EA Elemental Analysis Sample->EA Stability Stability Testing Sample->Stability Result1 Purity ≥ 99.0% HPLC->Result1 Result2 Structure Confirmed NMR_MS->Result2 Result3 Composition Verified EA->Result3 Result4 Shelf-life Determined Stability->Result4 Final Release for Use Result1->Final Result2->Final Result3->Final Result4->Final

Caption: Figure 3: Quality Control Workflow

References

Nicametate Citrate: A Technical Guide on its Potential as a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate (B1219050) citrate (B86180), a compound traditionally utilized as a peripheral vasodilator, is emerging as a candidate of interest for its potential neuroprotective properties.[1][2] Primarily prescribed for circulatory disorders, its mechanism of action, which involves enhancing cerebral blood flow, improving cellular respiration, and modulating cholinergic pathways, suggests a broader therapeutic scope.[3][4][5] Recent long-term clinical data has indicated a significant reduction in cerebrovascular mortality in post-stroke patients treated with nicametate citrate, alongside epidemiological evidence suggesting a lower incidence of Alzheimer's disease among its users.[3][6] This technical guide synthesizes the current understanding of this compound's mechanisms, presents available quantitative data from clinical studies, details experimental protocols, and outlines potential future directions for research and development in the context of neuroprotection.

Introduction

This compound (CAS: 1641-74-3) is the citrate salt of 2-(diethylamino)ethyl nicotinate.[3] Clinically, it has been used for decades as a vasodilator to improve blood flow in peripheral vascular disorders.[3][7] The compound functions as a prodrug, undergoing slow hydrolysis in the body to release its active metabolites: nicotinic acid and diethylaminoethanol.[3] While its vasodilatory effects are well-documented, a growing body of evidence points towards a neuroprotective role, making it a subject of renewed scientific inquiry.[2][8] This potential is attributed to a multi-faceted mechanism of action that extends beyond simple vasodilation to include the enhancement of cellular metabolism and neurotransmission.[3][4]

Core Mechanisms of Neuroprotective Action

The neuroprotective effects of this compound are not attributed to a single pathway but rather a combination of synergistic actions that improve the brain's resilience to ischemic and degenerative insults.

Vasodilation and Enhancement of Cerebral Blood Flow

The primary and most established mechanism of this compound is its role as a vasodilator.[3][8] Upon administration, it is metabolized to nicotinic acid, a potent vasodilator that acts on small arteries and capillaries.[3] This action increases cerebral blood flow, thereby enhancing the delivery of oxygen and essential nutrients to brain tissue.[2][3][8] This is particularly critical in the context of ischemic stroke, where restoring perfusion to the affected brain regions is paramount for salvaging neuronal tissue.[2][6]

cluster_0 Systemic Circulation cluster_1 Cerebral Vasculature NC This compound (Administered) Metabolism Slow Hydrolysis (in vivo) NC->Metabolism NA Metabolite 1: Nicotinic Acid Metabolism->NA DEAE Metabolite 2: Diethylaminoethanol Metabolism->DEAE Vaso Vasodilation (Arteries & Capillaries) NA->Vaso Acts on CBF Increased Cerebral Blood Flow (CBF) Vaso->CBF O2 Enhanced Oxygen & Nutrient Delivery CBF->O2 NP Neuroprotective Outcome O2->NP

Caption: Hydrolysis of this compound leading to vasodilation and increased cerebral blood flow.

Enhancement of Cellular Respiration

Metabolites of this compound are directly involved in the synthesis of cellular respiratory coenzymes, such as Nicotinamide (B372718) Adenine Dinucleotide (NAD) and its phosphate (B84403) form (NADP), referred to in some literature as DPN-TPN.[4][5] By acting as a hydrogen acceptor in the electron transport chain, these metabolites facilitate the uptake and utilization of oxygen at the cellular level.[4][5] This enhancement of tissue respiration is crucial for maintaining cellular energy (ATP) production, especially in metabolically stressed neurons, thereby preventing energy failure and subsequent cell death.

cluster_0 Mitochondrial Matrix Metabolites This compound Metabolites Coenzymes Respiratory Coenzymes (NAD+/NADP+ Synthesis) Metabolites->Coenzymes Dehydro Dehydrogenases Coenzymes->Dehydro Acts as hydrogen acceptor Substrate Substrate (e.g., Glucose) Substrate->Dehydro Flavo Flavoproteins Dehydro->Flavo Cyto Cytochromes Flavo->Cyto O2_in Oxygen (O2) Cyto->O2_in ATP Increased ATP Production Cyto->ATP Drives

Caption: Role of this compound metabolites in enhancing the cellular respiration cascade.

Anti-cholinesterase Activity

This compound exhibits a dual, mild, and reversible inhibitory action on both acetylcholinesterase (AChE) and serum cholinesterase.[3][4][5] By inhibiting the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), it can enhance cholinergic neurotransmission.[3] Given the role of the cholinergic system in cognitive functions like memory and learning, and its degeneration in diseases like Alzheimer's, this mechanism may contribute significantly to the compound's observed neuroprotective and cognitive-enhancing potential.

NC This compound AChE Acetylcholinesterase (AChE) NC->AChE Inhibits ACh_Breakdown ACh Breakdown AChE->ACh_Breakdown Catalyzes ACh_Synapse Acetylcholine (ACh) in Synaptic Cleft ACh_Synapse->ACh_Breakdown Neurotransmission Enhanced Cholinergic Neurotransmission ACh_Synapse->Neurotransmission Cognition Potential Cognitive Benefit Neurotransmission->Cognition

Caption: Cholinesterase inhibition pathway of this compound.

Potential Anti-inflammatory and Antioxidant Effects

While less directly substantiated in the literature for this compound itself, its nicotinamide component suggests potential anti-inflammatory and antioxidant properties.[1] Neuroinflammation, mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases.[9][10] Related compounds like nicotinamide riboside have been shown to reduce key inflammatory markers such as NLRP3, TNF-α, and IL-6 in the brain.[11][12] It is plausible that this compound could exert similar effects, reducing the production of pro-inflammatory cytokines and reactive oxygen species, thereby protecting neurons from inflammatory damage. Further research is required to validate this specific mechanism.

cluster_0 Hypothetical Pathway in CNS NC This compound (via Nicotinamide moiety) Microglia Microglial Activation NC->Microglia Potentially Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines ROS Reactive Oxygen Species (ROS) Microglia->ROS Damage Neuronal Damage Cytokines->Damage ROS->Damage

Caption: Hypothetical anti-inflammatory action of this compound in the central nervous system.

Quantitative Data from Clinical & Epidemiological Studies

Table 1: Long-Term Outcomes in Ischemic Stroke Patients (28-Year Follow-up)

This table summarizes the results from a study comparing this compound with aspirin (B1665792) in patients following an ischemic stroke.[6]

Outcome MeasureComparison GroupAdjusted Hazard Ratio (aHR)95% Confidence Interval (CI)Result Interpretation
Cerebrovascular Death Nicametate vs. Aspirin0.630.41 – 0.97Statistically Significant reduction in risk of death.[6]
Stroke Recurrence Nicametate vs. Aspirin1.730.96 – 3.11Not Statistically Significant trend toward higher recurrence.[6]
Cerebrovascular Death Stroke Recurrence vs. No Recurrence3.011.73 – 5.23Stroke recurrence is a strong predictor of death.[6]
Cerebrovascular Death Age ≥ 65 vs. < 65 years2.261.46 – 3.51Advanced age is a significant risk factor.[6]

Data sourced from a time-dependent Cox regression model analysis.[6]

Table 2: Association with Alzheimer's Disease (AD) Incidence

This table presents findings from a large-scale health data analysis.[3]

ConditionComparisonOdds Ratio (OR)Result Interpretation
Alzheimer's Disease This compound Use vs. Non-use0.743Negative association, suggesting a possible protective effect against AD.[3]

Data derived from logistic regression models.[3]

Experimental Protocols

Detailed preclinical experimental protocols are scarce in the available literature. However, the methodology for the key clinical trial providing evidence for its effect on cerebrovascular mortality is outlined below.

Protocol: Long-Term Follow-up of Ischemic Stroke Patients

This section describes the methodology used in the comparative study of this compound and aspirin.[6]

  • Study Design: A long-term, 28-year observational follow-up of a clinical trial cohort.

  • Participant Cohort: 488 patients who had previously experienced an ischemic stroke.

  • Intervention Groups:

    • This compound group (n=244)

    • Aspirin group (n=244)

  • Follow-up Period: Data was collected from the initial trial period until September 2019.

  • Primary Endpoints Ascertained:

    • Date of stroke recurrence.

    • Date and cause of death, specifically cerebrovascular death.

  • Statistical Analysis: A time-dependent Cox regression model was employed. This statistical method was chosen to accurately estimate the long-term effects of the two treatments on the risk of cerebrovascular death, while appropriately accounting for stroke recurrence as a time-dependent covariate.

start Patient Cohort (n=488 Ischemic Stroke Survivors) rand Randomization start->rand groupA Group 1: Aspirin (n=244) rand->groupA Control groupB Group 2: this compound (n=244) rand->groupB Intervention followup Long-Term Follow-Up (Up to 28 Years) groupA->followup groupB->followup endpoints Endpoint Ascertainment: - Stroke Recurrence - Cerebrovascular Death followup->endpoints analysis Statistical Analysis (Time-Dependent Cox Regression) endpoints->analysis results Outcome Assessment: Adjusted Hazard Ratios (aHR) analysis->results

References

Early-Stage Research on Nicametate Citrate for Stroke Recovery: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite its use in some clinical contexts for cerebrovascular disorders, publicly available early-stage, preclinical research on the efficacy and mechanisms of Nicametate citrate (B86180) for stroke recovery is notably scarce. An extensive review of scientific literature reveals a significant gap in foundational, in vivo and in vitro studies that are crucial for establishing a comprehensive technical understanding of the drug's potential in this indication.

While some clinical data exists comparing Nicametate citrate to aspirin (B1665792) for the secondary prevention of stroke, these studies focus on long-term outcomes such as recurrence and mortality rather than the acute and subacute recovery phases.[1][2] Specifically, one long-term follow-up of a randomized, double-blind controlled trial indicated that while aspirin was associated with a lower risk of stroke recurrence, this compound was linked to a reduced risk of cerebrovascular death.[1] However, this does not provide insight into the drug's role in functional recovery or its underlying neuroprotective mechanisms in the critical window following a stroke.

The core requirements for a technical guide—quantitative preclinical data, detailed experimental protocols, and elucidated signaling pathways—could not be met due to the absence of specific studies on this compound in established animal models of stroke. The pharmacological effect of this compound is generally described as vasodilation, which suggests a potential benefit for cerebral ischemia.[1] However, without preclinical studies, it is not possible to quantify its effects on key stroke recovery metrics such as infarct volume reduction or improvement in neurological deficit scores.

Furthermore, the specific molecular and cellular mechanisms by which this compound might exert a neuroprotective effect in the context of stroke remain undefined in the available literature. While research into neuroprotection for stroke is extensive, covering mechanisms like excitotoxicity, inflammation, and apoptosis, there are no specific studies linking this compound to the modulation of these pathways.

References

An In-depth Technical Guide to the Vasodilatory Properties of Nicametate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate citrate (B86180), a peripheral vasodilator, has been utilized in the management of circulatory disorders. This technical guide provides a comprehensive overview of its vasodilatory properties, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies employed in its investigation. As a prodrug, Nicametate citrate undergoes in vivo hydrolysis to yield its active metabolites: nicotinic acid and diethylaminoethanol. The vasodilatory effects are primarily attributed to the actions of nicotinic acid, which engages multiple signaling cascades to induce vascular relaxation. This document synthesizes the available scientific information to present a detailed understanding of this compound for research and drug development purposes.

Mechanism of Action

This compound functions as a prodrug, undergoing hydrolysis in the body to release nicotinic acid (niacin) and diethylaminoethanol. The primary vasodilatory activity of this compound is mediated by nicotinic acid.

Role of Nicotinic Acid

Nicotinic acid induces vasodilation through a multi-faceted mechanism involving prostaglandin (B15479496) synthesis, nitric oxide production, and potentially direct ion channel activation.

  • Prostaglandin-Mediated Vasodilation: The most well-established mechanism of nicotinic acid-induced vasodilation involves the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes.[1][2] This receptor activation initiates a signaling cascade that leads to the synthesis and release of prostaglandins (B1171923), primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1] These prostaglandins then act on their respective receptors (DP1 for PGD2, and EP2 and EP4 for PGE2) on vascular smooth muscle cells, leading to relaxation and vasodilation.[1] This pathway is responsible for the common side effect of flushing associated with nicotinic acid administration.[1][2]

  • Endothelial Nitric Oxide Synthase (eNOS) Activation: Emerging evidence suggests that nicotinic acid can also promote vasodilation by enhancing the production of nitric oxide (NO) in endothelial cells. Studies have shown that nicotinic acid can increase the activity of Sirtuin 1 (Sirt1), a deacetylase that can activate endothelial nitric oxide synthase (eNOS).[3][4] Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme, in turn, increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), which ultimately leads to vasodilation.[4][5]

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Activation: Recent research has proposed a direct activation of the TRPV1 channel by nicotinic acid as a contributing factor to its vasodilatory effects.[6] TRPV1 is a non-selective cation channel known for its role in mediating the sensation of heat and pain. Its activation by nicotinic acid on sensory nerves can lead to the release of vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP), contributing to cutaneous vasodilation.[6]

Role of Diethylaminoethanol

The contribution of diethylaminoethanol to the vasodilatory properties of this compound is less well-defined. While it is a metabolite of procaine (B135) and has been studied for its local anesthetic properties, its direct effects on vascular tone are not extensively documented in the available literature.[7] Some studies on ethanol (B145695) and its metabolites suggest that they can influence vascular prostacyclin production, which has vasodilatory effects, but direct evidence for a significant vasodilatory role of diethylaminoethanol from this compound is lacking.[8]

Signaling Pathways

The vasodilatory action of this compound, primarily through its nicotinic acid metabolite, involves intricate signaling pathways in both endothelial and vascular smooth muscle cells.

GPR109A-Prostaglandin Signaling Pathway

This pathway is initiated in epidermal cells but culminates in the relaxation of vascular smooth muscle.

GPR109A_Pathway cluster_epidermal Epidermal Cell cluster_vsmc Vascular Smooth Muscle Cell Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds to Arachidonic Acid Arachidonic Acid GPR109A->Arachidonic Acid Mobilizes COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 Substrate for PGD2/PGE2 PGD2/PGE2 COX-1/2->PGD2/PGE2 Synthesizes PGD2/PGE2_Receptors DP1/EP2/EP4 Receptors PGD2/PGE2->PGD2/PGE2_Receptors Activates PGD2/PGE2->PGD2/PGE2_Receptors Diffuses to Relaxation Relaxation PGD2/PGE2_Receptors->Relaxation Leads to

GPR109A-Prostaglandin Signaling Pathway.
Endothelial Nitric Oxide (NO) Signaling Pathway

This pathway highlights the role of the endothelium in mediating vasodilation.

NO_Pathway cluster_endothelial Endothelial Cell cluster_vsmc_no Vascular Smooth Muscle Cell Nicotinic Acid_e Nicotinic Acid Sirt1 Sirt1 Nicotinic Acid_e->Sirt1 Activates eNOS eNOS Sirt1->eNOS Activates NO Nitric Oxide (NO) eNOS->NO L-Arginine L-Arginine L-Arginine->eNOS Substrate for sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NO->sGC Diffuses to cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Substrate for Relaxation_no Relaxation cGMP->Relaxation_no Promotes

Endothelial Nitric Oxide (NO) Signaling Pathway.

Quantitative Data

Preparation Agonist (Pre-contraction) This compound Conc. (M) % Relaxation (Mean ± SEM) EC50 (M) Reference
e.g., Rat Aortic Ringse.g., Phenylephrine (B352888) (1 µM)Data Not AvailableData Not AvailableData Not Available[Citation Needed]
e.g., Porcine Coronary Arterye.g., KCl (60 mM)Data Not AvailableData Not AvailableData Not Available[Citation Needed]

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's vasodilatory properties are not explicitly described in the available literature. However, based on standard pharmacological practices for assessing vasodilators, the following methodologies would be appropriate.

In Vitro Vasodilation Assay (Isometric Tension Measurement)

This protocol is a standard method for assessing the direct effect of a compound on vascular tone.

Objective: To determine the concentration-dependent vasodilatory effect of this compound on isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta, porcine coronary artery)

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Vasoconstrictor agent (e.g., Phenylephrine, KCl)

  • This compound solutions of varying concentrations

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Arterial segments are excised and placed in cold Krebs-Henseleit solution.

  • The surrounding connective tissue is carefully removed, and the artery is cut into rings of 2-3 mm in length.

  • The arterial rings are mounted in an organ bath system filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with carbogen.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).

  • After equilibration, the viability of the endothelium can be tested by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with a vasoconstrictor.

  • The rings are washed and then pre-contracted with a standard agonist (e.g., phenylephrine to approximately 80% of its maximal response).

  • Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

  • The relaxation response is recorded as a percentage decrease from the pre-contracted tone.

  • A concentration-response curve is constructed to determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Vasodilation_Assay_Workflow A Isolate Arterial Rings B Mount in Organ Bath A->B C Equilibrate under Resting Tension B->C D Pre-contract with Agonist (e.g., Phenylephrine) C->D E Add Cumulative Concentrations of this compound D->E F Record Relaxation Response E->F G Construct Concentration-Response Curve and Determine EC50 F->G

In Vitro Vasodilation Assay Workflow.
Measurement of Intracellular Calcium ([Ca2+]) in Vascular Smooth Muscle Cells

This protocol allows for the investigation of the effect of this compound on intracellular calcium levels, a key determinant of vascular tone.

Objective: To determine if this compound induces vasodilation by altering intracellular calcium concentrations in vascular smooth muscle cells (VSMCs).

Materials:

  • Cultured primary VSMCs

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM)

  • Fluorescence microscopy or spectrophotometry system

  • Physiological salt solution (PSS)

  • Vasoconstrictor agent (e.g., Angiotensin II, Endothelin-1)

  • This compound solutions

Procedure:

  • VSMCs are cultured on glass coverslips.

  • The cells are loaded with a fluorescent Ca2+ indicator (e.g., Fura-2 AM) by incubation in PSS containing the dye.

  • After loading, the cells are washed to remove extracellular dye.

  • The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope.

  • Baseline fluorescence is recorded.

  • The cells are stimulated with a vasoconstrictor agonist to induce an increase in intracellular [Ca2+].

  • Once a stable elevated [Ca2+] is achieved, the cells are perfused with a solution containing this compound.

  • Changes in fluorescence, corresponding to changes in intracellular [Ca2+], are recorded over time.

  • A decrease in fluorescence would indicate that this compound lowers intracellular [Ca2+], contributing to vasodilation.

Conclusion

This compound exerts its vasodilatory effects primarily through its hydrolysis to nicotinic acid. The mechanisms of action are multifaceted, involving the prostaglandin and nitric oxide signaling pathways, and potentially direct ion channel interactions. While the conceptual framework of its vasodilatory properties is established, there is a notable absence of publicly available, specific quantitative data and detailed experimental protocols for this compound itself. Further in-depth in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile, including its potency, efficacy, and precise molecular interactions within the vasculature. Such data would be invaluable for the continued development and targeted application of this compound in the management of circulatory disorders.

References

Nicametate Citrate in the Management of Intermittent Claudication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intermittent claudication (IC), a hallmark symptom of peripheral artery disease (PAD), significantly impairs the quality of life by causing pain and limiting walking ability. Nicametate (B1219050) citrate (B86180), a peripheral vasodilator, has been utilized in the therapeutic landscape for IC. This technical guide provides a comprehensive overview of the role of nicametate citrate in treating intermittent claudication, with a focus on its mechanism of action, available clinical evidence, and detailed experimental methodologies. While clinical use and qualitative reports suggest efficacy in improving walking distance, a notable scarcity of publicly available, quantitative data from robust, large-scale clinical trials specifically focused on intermittent claudication necessitates further investigation to firmly establish its clinical utility and to delineate its precise therapeutic benefits. This document synthesizes the existing knowledge to guide research and drug development efforts in this area.

Introduction

Intermittent claudication is a debilitating condition characterized by ischemic muscle pain in the lower extremities, triggered by exertion and relieved by rest. It is a primary symptom of peripheral artery disease (PAD), a condition caused by atherosclerotic narrowing of the arteries supplying blood to the limbs. The management of IC aims to alleviate symptoms, improve walking capacity, and reduce cardiovascular morbidity and mortality.

This compound is a pharmaceutical agent known for its vasodilatory properties, which theoretically makes it a suitable candidate for improving blood flow in patients with PAD.[1][2][3] It functions as a prodrug, undergoing hydrolysis in the body to release its active metabolites: nicotinic acid and diethylaminoethanol.[1][2] This guide delves into the molecular mechanisms, summarizes the available (though limited) clinical data, and outlines the experimental protocols relevant to the study of this compound in the context of intermittent claudication.

Mechanism of Action

The therapeutic effect of this compound in intermittent claudication is attributed to the combined actions of its two primary metabolites, which contribute to vasodilation through distinct signaling pathways.

Nicotinic Acid-Mediated Vasodilation

Nicotinic acid, a well-known vasodilator, primarily exerts its effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). The signaling cascade initiated by the binding of nicotinic acid to GPR109A in dermal immune cells, such as macrophages and Langerhans cells, leads to the production and release of prostaglandins (B1171923), particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation and vasodilation.

Nicotinic_Acid_Pathway cluster_0 Dermal Immune Cell cluster_1 Vascular Smooth Muscle Cell Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds to PLA2 Phospholipase A2 (PLA2) GPR109A->PLA2 Activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Releases COX-1 Cyclooxygenase-1 (COX-1) Arachidonic Acid->COX-1 Metabolized by PGD2/PGE2 Prostaglandins (PGD2, PGE2) COX-1->PGD2/PGE2 Produces PG_Receptors Prostaglandin Receptors PGD2/PGE2->PG_Receptors Acts on Vasodilation Vasodilation PG_Receptors->Vasodilation Induces

Figure 1: Signaling Pathway of Nicotinic Acid-Mediated Vasodilation.

Diethylaminoethanol-Mediated Vasodilation

Diethylaminoethanol (DEAE) is a precursor to choline (B1196258) and can be converted to acetylcholine. While direct studies on DEAE's vascular effects are scarce, its analog, diethylaminoethyl acetate, has been shown to act as a muscarinic agonist. This suggests that DEAE may exert a cholinergic effect, potentially leading to vasodilation through the activation of muscarinic receptors on endothelial cells. Activation of these receptors would stimulate the production of nitric oxide (NO), which then diffuses to vascular smooth muscle cells to induce relaxation.

Diethylaminoethanol_Pathway cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell DEAE Diethylaminoethanol (DEAE) Muscarinic_R Muscarinic Receptors DEAE->Muscarinic_R Potentially acts as agonist precursor eNOS Endothelial Nitric Oxide Synthase (eNOS) Muscarinic_R->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cyclic GMP sGC->cGMP Increases Relaxation Relaxation cGMP->Relaxation Leads to

Figure 2: Postulated Signaling Pathway of Diethylaminoethanol-Mediated Vasodilation.

Clinical Efficacy in Intermittent Claudication

Despite its use in treating intermittent claudication, there is a significant lack of publicly available, high-quality, quantitative clinical trial data for this compound. While some sources suggest that clinical trials have highlighted its efficacy in improving walking distance in peripheral artery disease, specific data on the mean increase in pain-free and maximal walking distance, as well as changes in the ankle-brachial index (ABI), are not readily accessible in peer-reviewed literature.[1][2]

Quantitative Data Summary

Due to the absence of specific quantitative data from dedicated intermittent claudication trials for this compound, a direct comparison with other therapies based on metrics like walking distance improvement is not possible at this time. For context, a meta-analysis of other vasodilators has shown variable and often modest effects on walking distance.[4]

The following table presents a qualitative summary and available comparative data, which is not specific to intermittent claudication but provides some clinical context.

Compound Pharmacological Class Reported Efficacy in Vascular Conditions Common Side Effects
This compound VasodilatorQualitative reports of improved walking distance in PAD.[1][2] In stroke recovery, a 37% reduction in cerebrovascular death compared to aspirin (B1665792) was noted, though with a higher recurrence rate.[5]GI discomfort, headache, flushing.[1]
Pentoxifylline Hemorheological agentLimited and unconvincing evidence for improving walking distance.[6]Nausea, dizziness, headache.[1]
Cilostazol (B1669032) Phosphodiesterase III inhibitorSignificant improvements in pain-free and maximal walking distance.[2]Headache, diarrhea, palpitations.[2]

Experimental Protocols for Clinical Investigation

In the absence of detailed published protocols for this compound in intermittent claudication, this section outlines a representative experimental design for a robust clinical trial, based on established guidelines for peripheral artery disease studies.[1]

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy of a new treatment for intermittent claudication.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Treadmill Test, ABI, Questionnaires) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 24 weeks) Randomization->Treatment This compound Group Randomization->Treatment Placebo Group FollowUp Follow-up Assessments (e.g., Weeks 4, 12, 24) Treatment->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

Figure 3: Generalized Experimental Workflow for an Intermittent Claudication Clinical Trial.

Patient Population
  • Inclusion Criteria:

    • Age > 40 years.

    • Diagnosis of stable, symptomatic intermittent claudication (Fontaine Stage II).

    • Ankle-brachial index (ABI) ≤ 0.90 at rest in the symptomatic leg.

    • Ability to walk on a treadmill for a minimum duration or distance.

    • Stable symptoms for at least 3 months prior to enrollment.

  • Exclusion Criteria:

    • Critical limb ischemia (rest pain, ulceration, or gangrene).

    • Previous revascularization procedure in the index limb within the last 6 months.

    • Conditions that could interfere with treadmill testing (e.g., severe angina, congestive heart failure, severe COPD).

    • Use of other vasoactive medications for intermittent claudication.

Intervention
  • Investigational Product: this compound at a specified oral dose (e.g., 50 mg three times daily).[1]

  • Control: Matching placebo.

  • Duration: A treatment period of 12 to 24 weeks is standard for claudication trials.

Outcome Measures
  • Primary Efficacy Endpoint:

    • Change from baseline in maximal walking distance (MWD) as assessed by a standardized treadmill protocol (e.g., Gardner-Skinner protocol).

  • Secondary Efficacy Endpoints:

    • Change from baseline in pain-free walking distance (PFWD).

    • Change from baseline in resting and post-exercise ABI.

    • Improvement in quality of life, assessed by validated questionnaires such as the Walking Impairment Questionnaire (WIQ) and the SF-36 Health Survey.

  • Safety Endpoints:

    • Incidence and severity of adverse events.

    • Changes in vital signs and laboratory parameters.

Statistical Analysis

The primary analysis would compare the change from baseline in MWD between the this compound and placebo groups using an analysis of covariance (ANCOVA), with baseline MWD as a covariate. Secondary endpoints would be analyzed similarly.

Adverse Events and Safety Profile

The available information suggests that this compound is generally well-tolerated. Commonly reported side effects include gastrointestinal discomfort, headache, dizziness, and transient facial flushing.[1] In a study comparing nicametate to aspirin for stroke recovery, nicametate was associated with a higher rate of stroke recurrence, although it showed a reduction in cerebrovascular death.[5]

Discussion and Future Directions

This compound presents a plausible therapeutic option for intermittent claudication due to the vasodilatory effects of its metabolites. The dual mechanism of action, involving both prostaglandin-mediated and potentially nitric oxide-mediated pathways, is a compelling rationale for its use. However, the striking lack of robust, publicly available clinical data specifically in the intermittent claudication population is a significant gap in the evidence base.

Future research should prioritize well-designed, adequately powered randomized controlled trials to definitively establish the efficacy and safety of this compound for this indication. Such trials should adhere to established guidelines for clinical studies in peripheral artery disease and focus on clinically meaningful endpoints such as walking distance and quality of life. Furthermore, head-to-head comparative studies with other established therapies for intermittent claudication, such as cilostazol and supervised exercise programs, would be invaluable in positioning this compound within the therapeutic armamentarium.

Conclusion

This compound's role in the treatment of intermittent claudication is predicated on its vasodilatory properties, which are mediated by its metabolites, nicotinic acid and diethylaminoethanol. While the mechanistic basis is sound, the clinical evidence supporting its use is currently limited and largely qualitative. For drug development professionals and researchers, this compound represents a compound with a plausible mechanism of action that requires rigorous clinical investigation to quantify its therapeutic benefit in patients with intermittent claudication. The generation of high-quality clinical trial data is paramount to substantiating its role in the management of this debilitating condition.

References

An In-depth Technical Guide to the Chemical Structure and Activity of Nicametate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate (B1219050) citrate (B86180), a salt formed from nicametate and citric acid, is a vasoactive agent with a history of use in the management of peripheral and cerebral vascular disorders. This technical guide provides a comprehensive overview of its chemical properties, pharmacological activity, and mechanism of action. Through a detailed examination of its hydrolysis into nicotinic acid and diethylaminoethanol, this document elucidates the signaling pathways responsible for its vasodilatory effects. Furthermore, this guide presents available clinical data on its efficacy and safety in relevant patient populations and outlines experimental methodologies from key studies to facilitate further research and development.

Chemical Structure and Properties

Nicametate citrate is the citrate salt of 2-(diethylamino)ethyl nicotinate. Its chemical identity is well-established and characterized by the following identifiers:

PropertyValueCitation
CAS Number 1641-74-3[1][2]
Molecular Formula C18H26N2O9[1][2]
Molecular Weight 414.41 g/mol [1]
IUPAC Name 2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid[2]
SMILES CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O[2]
InChI Key IABBAGAOMDWOCW-UHFFFAOYSA-N[1][2]

Nicametate itself is an ester formed from nicotinic acid (niacin) and 2-(diethylamino)ethanol. The citrate salt is a white crystalline powder.

Pharmacological Activity and Mechanism of Action

This compound functions as a prodrug, undergoing hydrolysis in the body to release its two active metabolites: nicotinic acid and diethylaminoethanol.[3] The primary pharmacological effect of this compound, vasodilation, is attributed to the actions of these metabolites.

The Role of Nicotinic Acid in Vasodilation

The vasodilatory effect of the nicotinic acid moiety is the most well-understood aspect of this compound's mechanism of action. This process is initiated by the binding of nicotinic acid to the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).[4][5] This receptor is highly expressed in adipocytes and immune cells such as macrophages.[4]

The activation of GPR109A triggers a signaling cascade that leads to the production of prostaglandins (B1171923), particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2), in the skin.[4] These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation and subsequent vasodilation. This mechanism is responsible for the characteristic flushing effect often observed with niacin administration.[4]

Nicotinic_Acid_Vasodilation_Pathway cluster_bloodstream Bloodstream cluster_cell Vascular Smooth Muscle Cell & Adipocyte/Macrophage Nicametate This compound Nicotinic_Acid Nicotinic Acid Nicametate->Nicotinic_Acid Hydrolysis GPR109A GPR109A (HCA2 Receptor) Nicotinic_Acid->GPR109A Binds to PLA2 Phospholipase A2 (PLA2) GPR109A->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX Metabolized by Prostaglandins Prostaglandins (PGD2, PGE2) COX->Prostaglandins Produces PG_Receptor Prostaglandin Receptors Prostaglandins->PG_Receptor Activates Vasodilation Vasodilation PG_Receptor->Vasodilation Clinical_Trial_Workflow cluster_protocol Clinical Trial Protocol for Secondary Stroke Prevention Patient_Recruitment Patient Recruitment (First ischemic stroke, independent in daily living) Inclusion_Criteria Inclusion Criteria Confirmation (Brain CT diagnosis) Patient_Recruitment->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization Treatment_Group_A Treatment Group A (e.g., this compound) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (e.g., Aspirin) Randomization->Treatment_Group_B Treatment_Initiation Initiate Treatment (3-6 weeks post-stroke) Treatment_Group_A->Treatment_Initiation Treatment_Group_B->Treatment_Initiation Follow_Up Follow-Up Period Treatment_Initiation->Follow_Up Endpoint_Assessment Endpoint Assessment (Cerebral reinfarction, cerebrovascular death) Follow_Up->Endpoint_Assessment Data_Analysis Data Analysis (Cox proportional hazards model) Endpoint_Assessment->Data_Analysis

References

The Genesis of a Vasodilator: A Technical History of Nicametate's Early Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicametate, chemically designated as 2-(diethylamino)ethyl nicotinate, emerged as a therapeutic agent primarily explored for its vasodilatory properties in the mid-20th century. This technical guide delves into the history and initial development of Nicametate, with a focus on its synthesis, proposed mechanisms of action, and early preclinical and clinical findings. As a prodrug, Nicametate's therapeutic effects are largely attributed to its hydrolysis product, nicotinic acid (niacin), a well-known vasodilator. Its development centered on improving the therapeutic profile of nicotinic acid, particularly for peripheral vascular diseases. This document synthesizes the available early scientific data, providing a foundational understanding of Nicametate's journey from chemical synthesis to initial therapeutic application.

Synthesis and Chemical Characterization

The initial synthesis of Nicametate, or 2-(diethylamino)ethyl nicotinate, is a straightforward esterification reaction. The process involves the reaction of nicotinic acid with 2-(diethylamino)ethanol (B1670525). While specific industrial protocols are often proprietary, the fundamental laboratory synthesis can be outlined as follows:

General Synthesis Protocol

Principle: The synthesis is based on the Fischer-Speier esterification, where a carboxylic acid (nicotinic acid) reacts with an alcohol (2-(diethylamino)ethanol) in the presence of an acid catalyst. To drive the reaction to completion, a dehydrating agent or azeotropic removal of water is typically employed. An alternative and common laboratory-scale method involves the use of thionyl chloride to first convert nicotinic acid to its more reactive acyl chloride derivative.

Experimental Protocol:

  • Preparation of Nicotinoyl Chloride Hydrochloride: Nicotinic acid is reacted with thionyl chloride (SOCl₂), often in an inert solvent. This reaction converts the carboxylic acid to the more reactive nicotinoyl chloride, which is typically isolated as its hydrochloride salt.

  • Esterification: The nicotinoyl chloride hydrochloride is then reacted with 2-(diethylamino)ethanol in a suitable solvent, such as anhydrous dichloromethane. The reaction is typically carried out under controlled temperature conditions, often starting at low temperatures (0-5 °C) and gradually warming to room temperature or being refluxed.

  • Work-up and Isolation: Following the reaction, the mixture is typically washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and then with water. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude Nicametate base.

  • Salt Formation (Nicametate Citrate): For pharmaceutical use, the Nicametate base is often converted to a more stable salt form, such as the citrate (B86180) salt. This is achieved by reacting the free base with citric acid in a suitable solvent, followed by crystallization to obtain this compound.[1]

Characterization Methods

The identity and purity of the synthesized Nicametate and its salts would have been confirmed using standard analytical techniques of the time, including:

  • Elemental Analysis: To confirm the empirical formula.

  • Melting Point Determination: As a measure of purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl and the pyridine (B92270) ring.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the electronic transitions within the molecule.

Later development and quality control would incorporate more advanced techniques like High-Performance Liquid Chromatography (HPLC).

Preclinical Pharmacology and Mechanism of Action

The initial preclinical investigations of Nicametate focused on elucidating its pharmacological effects, primarily its vasodilatory action, and understanding its mechanism of action.

Vasodilation

The primary therapeutic effect of Nicametate is vasodilation, which is the widening of blood vessels, leading to increased blood flow. This effect is particularly relevant for the treatment of peripheral vascular diseases, where blood flow to the extremities is restricted.

Mechanism of Action: Nicametate is a prodrug that is hydrolyzed in the body to nicotinic acid and 2-(diethylamino)ethanol. The vasodilatory effects are predominantly attributed to the nicotinic acid moiety. Nicotinic acid is known to cause cutaneous vasodilation, or flushing, a common side effect of niacin therapy.[2]

Signaling Pathway: The vasodilatory action of nicotinic acid is primarily mediated through the G protein-coupled receptor GPR109A (also known as HM74A). The proposed signaling pathway is as follows:

Vasodilation_Pathway Nicametate Nicametate Hydrolysis Hydrolysis Nicametate->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid GPR109A GPR109A Receptor (on Langerhans cells) Nicotinic_Acid->GPR109A binds to PLC Phospholipase C (PLC) Activation GPR109A->PLC IP3_DAG IP3 & DAG Formation PLC->IP3_DAG acts on PIP2 PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release AA_Release Arachidonic Acid Release Ca_Release->AA_Release COX Cyclooxygenase (COX) Activation AA_Release->COX PGs Prostaglandins (PGD₂, PGE₂) Synthesis COX->PGs Vasodilation Vasodilation (Increased Blood Flow) PGs->Vasodilation

Proposed signaling pathway for Nicametate-induced vasodilation.
Cholinesterase Inhibition

Some early literature suggests that esters of nicotinic acid may possess cholinesterase inhibitory activity. This would represent a secondary mechanism of action.

Principle: Cholinesterase enzymes, such as acetylcholinesterase (AChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to an accumulation of acetylcholine at the neuromuscular junction and in the central nervous system, which can have various physiological effects, including vasodilation through stimulation of muscarinic receptors on endothelial cells, leading to the production of nitric oxide (NO).

Experimental Protocol for Cholinesterase Inhibition Assay (General):

  • Enzyme and Substrate Preparation: A solution of purified cholinesterase (e.g., from electric eel or human erythrocytes) and a suitable substrate (e.g., acetylthiocholine) are prepared in a buffer solution at a specific pH and temperature.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (Nicametate) for a defined period.

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate.

  • Detection: The rate of substrate hydrolysis is measured. In the case of acetylthiocholine, the product, thiocholine, can react with a chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Initial Clinical Investigations

Early clinical studies of Nicametate focused on its efficacy in treating peripheral vascular diseases, such as intermittent claudication. These studies were often small and may not meet modern standards of clinical trial design.

Unfortunately, specific quantitative data from these early clinical trials, such as the percentage improvement in walking distance or changes in blood flow measurements, are not well-documented in the readily accessible historical literature.

Conclusion

The initial development of Nicametate was driven by the need for effective vasodilator therapies for peripheral vascular diseases. Its synthesis from nicotinic acid and 2-(diethylamino)ethanol provided a prodrug that could deliver the vasodilatory effects of nicotinic acid. The primary mechanism of action is understood to be through the hydrolysis to nicotinic acid and subsequent activation of the GPR109A receptor, leading to prostaglandin-mediated vasodilation. A secondary mechanism involving cholinesterase inhibition has been proposed but is less well-characterized. While the foundational chemistry and pharmacology of Nicametate were established in the mid-20th century, a detailed quantitative record of its initial preclinical and clinical development is not extensively available in modern databases. This guide provides a framework based on the available historical context and the known pharmacology of its constituent molecules. Further research into archived and non-digitized literature may provide more specific quantitative data on the early development of this therapeutic agent.

References

The Impact of Nicametate Citrate on Cellular Respiration and Coenzyme Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate (B1219050) citrate (B86180), a compound recognized for its vasodilatory properties, also exerts a significant influence on cellular bioenergetics. As a prodrug, it is hydrolyzed in the body to nicotinic acid (niacin) and diethylaminoethanol. Nicotinic acid, a precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), positions nicametate citrate as a modulator of cellular respiration. This technical guide provides an in-depth analysis of the core mechanisms by which this compound, primarily through its active metabolite nicotinic acid, affects cellular respiration and the intricate balance of key coenzymes. This document summarizes available quantitative data, details relevant experimental methodologies for investigating these effects, and presents visual representations of the involved signaling pathways and experimental workflows to support further research and drug development.

Introduction: The Dual Role of this compound

This compound is primarily classified as a peripheral vasodilator.[1] However, its pharmacological profile extends beyond vasodilation to the fundamental processes of cellular energy metabolism. The hydrolysis of this compound yields nicotinic acid, a form of vitamin B3, which is a direct precursor for the synthesis of NAD+.[2] NAD+ and its reduced form, NADH, are indispensable coenzymes that participate in a vast array of redox reactions central to cellular respiration, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation (OXPHOS).[3] The cellular NAD+/NADH ratio is a critical indicator of the cell's redox state and plays a pivotal role in regulating energy metabolism.[3] By augmenting the intracellular pool of NAD+, this compound has the potential to enhance mitochondrial function and overall cellular energy production.

Core Mechanism of Action on Cellular Respiration

The primary mechanism through which this compound influences cellular respiration is by increasing the bioavailability of nicotinic acid, thereby boosting the cellular NAD+ pool.[2] This elevation in NAD+ levels can impact cellular bioenergetics in several ways:

  • Enhanced Glycolysis and TCA Cycle Flux: As a crucial oxidizing agent, NAD+ is required for key enzymatic reactions in both glycolysis and the TCA cycle. Increased NAD+ availability can potentially drive a higher flux through these pathways, leading to a greater production of reducing equivalents (NADH and FADH2).

  • Stimulation of the Electron Transport Chain (ETC): NADH and FADH2 are the primary electron donors to the ETC. A greater supply of these coenzymes can lead to an increased rate of electron transport and, consequently, a higher rate of oxygen consumption.[4]

  • Activation of Sirtuins: NAD+ is a critical co-substrate for sirtuins, a class of protein deacetylases that regulate various cellular processes, including mitochondrial biogenesis and function.[2] Activation of sirtuins, such as SIRT1 and SIRT3, can lead to the deacetylation and activation of mitochondrial proteins, further enhancing respiratory capacity.[5]

The vasodilatory effect of this compound also indirectly contributes to improved cellular respiration by increasing blood flow and oxygen delivery to tissues.[1]

Quantitative Data on the Effects of Nicotinic Acid on Cellular Respiration

Direct quantitative data on the effects of this compound on cellular respiration parameters are limited in publicly available literature. However, studies on its active metabolite, nicotinic acid, provide valuable insights.

ParameterOrganism/Cell TypeTreatmentKey FindingsReference
Mitochondrial Respiration Human (older inactive males)Acipimox (nicotinic acid analog)Increased leak, maximal coupled, and maximal uncoupled mitochondrial respiratory states.[1][6][7]
Oxygen Consumption Human renal tubule epithelial cellsHigh-dose niacinIncreased oxygen consumption compared to normal dose.[8]
Respiratory Exchange Ratio (RER) Human (trained runners)Nicotinic acidSignificantly higher RER during submaximal exercise, indicating a shift towards carbohydrate utilization.[9]
Citrate Synthase Activity Human (older inactive males)Acipimox (nicotinic acid analog)Increased citrate synthase activity.[6]
Intracellular NAD+ Levels Human epidermal keratinocytesNicotinic acid (10 µM)Significant 1.3-fold elevation in intracellular NAD+ levels.[5]
Intracellular NAD+ Levels Human cells (expressing NAPRT)Nicotinic acidAlmost doubled cellular NAD+ contents.[10]

Experimental Protocols

This section details methodologies for key experiments to assess the impact of this compound on cellular respiration.

Measurement of Oxygen Consumption Rate (OCR)

High-resolution respirometry is a fundamental technique to evaluate the effect of a compound on mitochondrial respiration.

  • Objective: To quantify the rate of oxygen consumption in intact cells or isolated mitochondria upon treatment with this compound.

  • Apparatus: Seahorse XF Analyzer or Oroboros O2k.

  • General Protocol:

    • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

    • Drug Treatment: Pre-treat cells with various concentrations of this compound or its active metabolites for a specified duration.

    • Assay Preparation: Wash cells and replace the culture medium with a specialized assay medium.

    • Respirometry: Measure baseline OCR. Subsequently, sequentially inject mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • Data Analysis: Normalize OCR data to cell number or protein concentration. Compare the respiratory parameters between treated and control groups.

Quantification of Intracellular ATP Levels

Measuring cellular ATP content provides a direct assessment of the energetic output of cellular respiration.

  • Objective: To determine the effect of this compound on intracellular ATP concentrations.

  • Method: Luciferase-based luminescence assay.

  • General Protocol:

    • Cell Culture and Treatment: Culture cells in appropriate multi-well plates and treat with this compound.

    • Cell Lysis: Lyse the cells using a reagent that inactivates ATPases to prevent ATP degradation.

    • Luminescence Measurement: Add a luciferin (B1168401)/luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

    • Quantification: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

    • Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

Determination of NAD+/NADH Ratio

The NAD+/NADH ratio is a key indicator of the cellular redox state and is crucial for regulating metabolic pathways.

  • Objective: To measure the relative and absolute levels of NAD+ and NADH in cells treated with this compound.

  • Method: Enzymatic cycling assay or LC-MS.

  • General Protocol (Enzymatic Cycling Assay):

    • Sample Preparation: Harvest cells and perform differential extraction to separate NAD+ and NADH. Acidic extraction preserves NAD+ while degrading NADH, and alkaline extraction preserves NADH while degrading NAD+.

    • Cycling Reaction: In the presence of alcohol dehydrogenase, NAD+ is reduced to NADH. The NADH is then oxidized back to NAD+ by a second enzyme, and this cycling process generates a product that can be measured colorimetrically or fluorometrically.

    • Detection: Measure the absorbance or fluorescence of the reaction product.

    • Quantification: Use a standard curve of known NAD+ or NADH concentrations to determine the amounts in the samples. The NAD+/NADH ratio can then be calculated.[11]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Nicametate_Citrate_Metabolism Nicametate_Citrate This compound Hydrolysis Hydrolysis Nicametate_Citrate->Hydrolysis Vasodilation Vasodilation Nicametate_Citrate->Vasodilation Nicotinic_Acid Nicotinic Acid (Niacin) Hydrolysis->Nicotinic_Acid Diethylaminoethanol Diethylaminoethanol Hydrolysis->Diethylaminoethanol NAD_Synthesis NAD+ Synthesis (Preiss-Handler Pathway) Nicotinic_Acid->NAD_Synthesis NAD NAD+ NAD_Synthesis->NAD Cellular_Respiration Cellular Respiration (Glycolysis, TCA Cycle, ETC) NAD->Cellular_Respiration Coenzyme

Fig. 1: Metabolic fate of this compound.

Cellular_Respiration_Pathway cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) cluster_etc Electron Transport Chain (Mitochondria) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate NAD+ -> NADH AcetylCoA AcetylCoA Pyruvate->AcetylCoA NAD+ -> NADH Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle NAD+ -> NADH FAD -> FADH2 NADH NADH TCA_Cycle->NADH FADH2 FADH2 TCA_Cycle->FADH2 ETC Electron Transport Chain NADH->ETC FADH2->ETC Oxygen O2 ETC->Oxygen ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Water H2O Oxygen->Water ATP ATP ATP_Synthase->ATP

Fig. 2: Overview of cellular respiration pathways.

OCR_Workflow Start Start: Seed Cells Treatment Treat with this compound Start->Treatment Assay_Prep Prepare for Respirometry Treatment->Assay_Prep Measure_Baseline Measure Baseline OCR Assay_Prep->Measure_Baseline Inject_Oligo Inject Oligomycin (Inhibits ATP Synthase) Measure_Baseline->Inject_Oligo Measure_ATP_Linked Measure ATP-Linked Respiration Inject_Oligo->Measure_ATP_Linked Inject_FCCP Inject FCCP (Uncoupler) Measure_ATP_Linked->Inject_FCCP Measure_Maximal Measure Maximal Respiration Inject_FCCP->Measure_Maximal Inject_Rot_AA Inject Rotenone/Antimycin A (Inhibit Complex I & III) Measure_Maximal->Inject_Rot_AA Measure_Non_Mito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Non_Mito Analyze Analyze Data Measure_Non_Mito->Analyze

Fig. 3: Experimental workflow for OCR measurement.

Conclusion and Future Directions

This compound, through its conversion to nicotinic acid, holds the potential to significantly impact cellular respiration and energy metabolism by augmenting the cellular NAD+ pool. The available data on nicotinic acid suggest that this leads to enhanced mitochondrial function, including increased oxygen consumption and activity of key enzymes like citrate synthase. However, there is a clear need for further research to directly quantify the effects of this compound on cellular respiration parameters such as ATP production and the NAD+/NADH ratio across different cell types and tissues. Such studies will be crucial for fully elucidating its therapeutic potential in conditions associated with mitochondrial dysfunction and for guiding the development of novel therapeutic strategies targeting cellular bioenergetics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.

References

Inhibition of Acetylcholinesterase by Nicametate Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical framework for the investigation of acetylcholinesterase (AChE) inhibition by Nicametate citrate (B86180). As of the latest literature review, specific quantitative data and detailed experimental studies on the direct inhibition of AChE by Nicametate citrate are not extensively available. One source indicates that this compound inhibits acetylcholinesterase and serous cholinesterase, which may contribute to its neuroprotective effects by enhancing neurotransmission[1]. This guide, therefore, outlines the established methodologies and theoretical background that would be employed to characterize such an interaction.

Introduction to Acetylcholinesterase and Cholinergic Signaling

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[2][3][4] This enzymatic degradation terminates the signal at cholinergic synapses, allowing for precise control of nerve impulses.[2][4] These synapses are fundamental in various physiological processes, including muscle contraction, memory, and attention.[5][6]

Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.[7][8] This mechanism is a key therapeutic target for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[7]

This compound is known as a vasodilator and peripheral circulation enhancer.[1][9] It acts as a prodrug, hydrolyzing into nicotinic acid and diethylaminoethanol.[1] The potential for this compound to also inhibit AChE presents an interesting area for neuropharmacological research.

Cholinergic Signaling Pathway and the Role of AChE Inhibition

The cholinergic signaling pathway is initiated by the release of acetylcholine from a presynaptic neuron into the synaptic cleft. Acetylcholine then binds to and activates nicotinic or muscarinic receptors on the postsynaptic neuron, propagating the nerve signal.[10][11] To terminate the signal, AChE, located in the synaptic cleft, rapidly breaks down acetylcholine.[3][12] An acetylcholinesterase inhibitor, such as potentially this compound, would block this degradation, leading to prolonged activation of the postsynaptic receptors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Acetylcholine (ACh) in Vesicles ACh_released Released ACh presynaptic->ACh_released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis receptor Postsynaptic Receptor (Nicotinic/Muscarinic) ACh_released->receptor Binds to breakdown_products Choline + Acetate AChE->breakdown_products Breaks down into Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibits postsynaptic_response Postsynaptic Response receptor->postsynaptic_response Signal Propagation

Figure 1: Cholinergic signaling pathway and the action of an AChE inhibitor.

Quantitative Analysis of AChE Inhibition

The potency of an acetylcholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.

While the IC50 value for this compound is not available in the reviewed literature, the table below presents data for well-characterized AChE inhibitors for comparative purposes.

CompoundIC50 (nM)Enzyme SourceReference
Donepezil340 ± 30Normal Human Brain AChE[12]
Galantamine5130 ± 630Normal Human Brain AChE[12]
Rivastigmine5100 ± 100Normal Human Brain AChE[12]
Tacrine610 ± 180Normal Human Brain AChE[12]
This compound Data not available --

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and screening for inhibitors is the colorimetric assay developed by Ellman.[7][13] This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine.[2][7] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[2][7] The rate of color formation is directly proportional to the AChE activity.

Materials and Reagents
  • Acetylcholinesterase (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Enzyme Solution: Prepare a working solution of AChE in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range (a common starting point is 0.1-0.25 U/mL).[7]

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. This solution should be protected from light.[7]

  • ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. This solution should be prepared fresh before use.[7]

  • Inhibitor Solutions: Prepare a series of dilutions of this compound and a positive control inhibitor in the appropriate solvent. Ensure the final solvent concentration in the assay is consistent and does not exceed a level that affects enzyme activity (typically <1% for DMSO).

Assay Procedure (96-well plate format)
  • Plate Setup: Designate wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive control, and various concentrations of the test compound.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well (except the blank), add 10 µL of the AChE working solution.

    • Add 10 µL of the appropriate inhibitor dilution (this compound or positive control) or vehicle to the corresponding wells.

    • Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.

    • Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then measure the absorbance.

Data Analysis
  • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

  • The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Ellman's method for determining AChE inhibition.

AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents: AChE, DTNB, ATCI, Buffer, Inhibitor Dilutions start->reagent_prep plate_setup Set up 96-well Plate: Blanks, Controls, Test Compound reagent_prep->plate_setup add_ache_inhibitor Add AChE and Inhibitor (or vehicle) to wells plate_setup->add_ache_inhibitor pre_incubation Pre-incubate to allow Inhibitor-Enzyme Interaction add_ache_inhibitor->pre_incubation add_dtnb_atci Add DTNB and then ATCI to initiate reaction pre_incubation->add_dtnb_atci kinetic_measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) add_dtnb_atci->kinetic_measurement data_analysis Calculate Reaction Rates and % Inhibition kinetic_measurement->data_analysis ic50_determination Plot Dose-Response Curve and Determine IC50 data_analysis->ic50_determination end End ic50_determination->end

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of Nicametate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Nicametate (B1219050) citrate (B86180). The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and the underlying biochemical pathways.

Chemical and Physical Properties

Nicametate citrate is the salt formed from nicametate (the 2-(diethylamino)ethyl ester of nicotinic acid) and citric acid.[1][2] It is primarily known for its use as a vasodilator to enhance blood flow and oxygen delivery.[1][3]

Quantitative Data Summary

The core physicochemical properties of this compound are summarized in the table below. It is important to note that while some data for the free base (Nicametate) is available, specific experimental values for the citrate salt, such as melting point, pKa, and logP, are not consistently reported in the public domain.

PropertyValueSource
IUPAC Name 3-Pyridinecarboxylic acid, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)[3][4]
Synonyms Euclidan, Provasan, Soclidan, Nicametate dihydrogen citrate[2][4][5]
CAS Number 1641-74-3[1][2][3][5]
Chemical Formula C₁₈H₂₆N₂O₉[2][3][5]
Molecular Weight 414.41 g/mol [1][2][3][4][6]
Appearance White to off-white crystalline powder[5][7]
Solubility Soluble in water[5]
Boiling Point 311.9°C at 760 mmHg (for Nicametate free base)[7]
Flash Point 142.4°C (for Nicametate free base)[7]
Vapor Pressure 0.000548 mmHg at 25°C (for Nicametate free base)[7]

Mechanism of Action & Signaling Pathways

This compound functions as a prodrug that undergoes hydrolysis in vivo to yield its active components: nicotinic acid and diethylaminoethanol.[1] Its therapeutic effects are derived from the combined actions of these metabolites.

  • Vasodilation : The nicotinic acid component promotes the dilation of small arteries and capillaries, which increases blood flow and oxygenation of tissues.[1][8]

  • Cellular Respiration : The metabolic products of Nicametate are involved in the synthesis of respiratory coenzymes (DPN-TPN), acting as hydrogen acceptors to increase cellular oxygen uptake and promote tissue respiration.[1][8][9]

  • Neuromuscular Effects : The compound acts as a mild, reversible inhibitor of acetylcholinesterase and serous cholinesterase.[1][8]

Visualization of Pathways

cluster_hydrolysis In Vivo Hydrolysis Nicametate_Citrate This compound Hydrolysis Hydrolysis (in vivo) Nicametate_Citrate->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid Vasodilation DEA Diethylaminoethanol Hydrolysis->DEA Cholinergic Effects

In vivo hydrolysis of this compound.

cluster_respiration Cellular Respiration Enhancement Substrate Substrate (e.g., Glucose) NPD Nucleotide Pyridine Dehydrogenases Substrate->NPD H⁺ Acceptor (Nicametate Metabolite) FP Flavoproteins NPD->FP Cyt Cytochromes FP->Cyt O2 O₂ Cyt->O2

Role in the cellular respiratory chain.

Experimental Protocols

This section details generalized methodologies for determining key physical properties. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity.[10] For pure crystalline compounds, the melting range is typically sharp (0.5-1.0°C).[10]

Methodology:

  • Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.[11][12]

  • Capillary Loading : Jab the open end of a capillary tube (one end sealed) into the powdered sample. Tap the sealed end on a hard surface to pack the powder into the bottom, aiming for a sample height of 2-3 mm.[10][11]

  • Apparatus Setup : Insert the loaded capillary tube into the heating block of a melting point apparatus.[11]

  • Heating : If the approximate melting point is unknown, perform a rapid initial heating to estimate the range.[10] For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[10][11]

  • Observation & Recording : Observe the sample through the magnified eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.[10]

cluster_mp Melting Point Determination Workflow Prep Prepare Dry, Powdered Sample Load Load 2-3mm of Sample into Capillary Tube Prep->Load Insert Insert Tube into Apparatus Load->Insert Heat Heat Rapidly to ~15°C below Expected M.P. Insert->Heat SlowHeat Heat Slowly (1-2°C / min) Heat->SlowHeat Observe Observe & Record Start (T1) and End (T2) of Melting SlowHeat->Observe

Workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)

Solubility is the maximum amount of a solute that can be dissolved in a solvent at a specific temperature.[13] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[14]

Methodology:

  • Preparation : Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer) in a sealed vial or flask.[14][15] The solute and solvent must be pure.[14]

  • Equilibration : Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[15] Temperature control is critical.[14]

  • Phase Separation : After agitation, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation and/or filtration (e.g., using a 0.22 µm syringe filter).[15]

  • Quantification : Accurately measure the concentration of this compound in the clear, saturated supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation : Express the solubility in appropriate units, such as mg/mL or mol/L, at the recorded temperature.

cluster_sol Solubility Determination Workflow Add Add Excess Solute to Known Volume of Solvent Equilibrate Agitate at Constant Temp (e.g., 24-72h) Add->Equilibrate Separate Separate Phases (Centrifuge / Filter) Equilibrate->Separate Analyze Analyze Solute Concentration in Supernatant (HPLC, UV-Vis) Separate->Analyze Calculate Calculate Solubility (mg/mL or mol/L) Analyze->Calculate

Workflow for solubility determination.
Partition Coefficient (logP) Determination

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity, a critical parameter in drug development. LogP is the logarithm of this coefficient.[16]

Methodology:

  • Solvent Preparation : Pre-saturate n-octanol with water and water (or a pH 7.4 phosphate (B84403) buffer) with n-octanol to ensure thermodynamic equilibrium.[17][18]

  • Partitioning : Dissolve a precisely weighed amount of this compound in one of the phases or in a mixture of the two.[17] Vigorously shake the mixture in a separatory funnel or vial for a set period (e.g., 1 hour) to facilitate partitioning.[17]

  • Phase Separation : Allow the mixture to stand undisturbed until the two phases (aqueous and octanol) are clearly separated.[18]

  • Sampling : Carefully take an aliquot from each phase.

  • Quantification : Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique like LC-MS or HPLC-UV.[17][18]

  • Calculation : Calculate the partition coefficient using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The logP is the base-10 logarithm of P.[16]

cluster_logp LogP (Shake-Flask) Determination Workflow Prepare Prepare Pre-saturated Octanol and Water/Buffer Dissolve Dissolve Compound in Solvent Mixture Prepare->Dissolve Shake Shake Vigorously to Partition Dissolve->Shake Separate Allow Phases to Separate Shake->Separate Analyze Analyze Concentration in Both Phases Separate->Analyze Calculate Calculate P and logP Analyze->Calculate

Workflow for LogP determination.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nicametate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Nicametate citrate (B86180).

Introduction: Nicametate citrate is a peripheral vasodilator. To ensure the quality, efficacy, and safety of pharmaceutical formulations containing this active ingredient, a reliable and accurate analytical method is essential. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The method is specific, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Chromatographic Method and Conditions

A reverse-phase HPLC method was established for the analysis of this compound.[1][2] A C18 column is utilized for the separation, with detection performed at a UV wavelength of 263 nm, where the analyte exhibits significant absorbance.[3] The mobile phase consists of a simple mixture of acetonitrile (B52724) and water, with phosphoric acid used to adjust the pH and improve peak shape.[1][2]

Table 1: HPLC Chromatographic Conditions

ParameterSpecification
Column C18, 5 µm particle size
Mobile Phase Acetonitrile and Water with Phosphoric Acid[1][2]
Flow Rate 1.0 mL/min
Detection Wavelength UV at 263 nm[3]
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 30°C)
Run Time Approximately 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (Analytical Grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Standard Solution Preparation
  • Stock Standard Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.025 mg/mL to 0.30 mg/mL).[3]

Sample Preparation
  • For Bulk Drug: Accurately weigh an amount of the sample powder equivalent to about 25 mg of this compound and prepare a 50 mL solution as described in the Stock Standard Solution preparation.

  • For Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of this compound, to a 50 mL volumetric flask.

  • Follow steps 2 and 3 from the "Stock Standard Solution Preparation" section.

  • Filtration: Prior to injection, filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter, which helps protect the HPLC column.[4]

HPLC System Setup and Analysis
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the baseline is free of interfering peaks.

  • Inject the standard solutions in sequence, followed by the sample solutions.

  • It is recommended to inject a standard solution periodically throughout the run to monitor system suitability.

Method Validation and Data Presentation

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[5]

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions across a specified concentration range.

Table 2: Linearity Data

ParameterResult
Linearity Range 0.0252 - 0.3024 mg/mL[3]
Correlation Coefficient (r²) > 0.999
Number of Points 5
Accuracy (Recovery)

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The average recovery demonstrates the method's ability to provide results close to the true value.

Table 3: Accuracy Data

Spiked LevelAverage Recovery (%)
80%99.5%
100%99.8%
120%99.7%
Overall Average 99.7% [3]
Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The Relative Standard Deviation (%RSD) of the results was calculated.

Table 4: Precision Data

ParameterAcceptance CriterionResult (%RSD)
Repeatability (n=6) %RSD ≤ 2.0%< 1.0%
Intermediate Precision (n=6) %RSD ≤ 2.0%< 1.5%
System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

Table 5: System Suitability Parameters

ParameterAcceptance Criterion
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Replicate Injections (n=5) %RSD ≤ 2.0%[5]

Visualized Workflows and Relationships

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing StandardPrep Standard Solution Preparation Filtration Filtration (0.45 µm) StandardPrep->Filtration SamplePrep Sample Solution Preparation SamplePrep->Filtration SystemSetup HPLC System Setup & Equilibration Filtration->SystemSetup Injection Inject Samples & Standards SystemSetup->Injection DataAcq Chromatogram Acquisition Injection->DataAcq Quant Quantification & Reporting DataAcq->Quant

Caption: Experimental workflow for HPLC analysis of this compound.

G Validation HPLC Method Validation (ICH Q2R1) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Logical relationship of key HPLC method validation parameters.

Conclusion

The described HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound in pharmaceutical preparations. The method's performance, confirmed through validation studies, shows excellent linearity, accuracy, and precision, making it a valuable tool for quality control and research applications.

References

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Vivo Animal Model for Efficacy Testing of Nicametate Citrate (B86180)

Introduction

Nicametate citrate is a peripheral vasodilator used to enhance blood flow and oxygen delivery, particularly to the brain.[1] It is a prodrug that hydrolyzes into nicotinic acid, a known vasodilator, and diethylaminoethanol.[2] Its therapeutic potential lies in treating conditions related to peripheral vascular disorders and improving cerebral circulation.[1][2][3][4] This document provides a comprehensive protocol for establishing an in-vivo animal model to test the efficacy of this compound, focusing on its vasodilatory and neuroprotective effects in a state of chronic cerebral hypoperfusion.

Proposed Mechanism of Action & Signaling Pathway

This compound primarily acts as a vasodilator, promoting the dilation of small arteries and capillaries to increase blood flow and oxygenation.[2] The nicotinic acid component is believed to stimulate the synthesis of coenzymes involved in cellular respiration.[2][5] The vasodilatory effect is likely mediated by the release of prostaglandins, which act on vascular smooth muscle to cause relaxation. Additionally, the compound has been noted to have a mild, reversible anticholinesterase effect, which may contribute to its neurological impact.[2][5]

Nicametate_Citrate_Signaling_Pathway cluster_drug Drug Action cluster_vessel Vascular Smooth Muscle cluster_neuron Neuronal Effect NC This compound NA Nicotinic Acid NC->NA Hydrolysis PG Prostaglandin Release NA->PG Stimulates Resp Enhanced Cellular Respiration NA->Resp Relax Smooth Muscle Relaxation PG->Relax Vaso Vasodilation Relax->Vaso CBF Increased Cerebral Blood Flow Vaso->CBF NP Neuroprotection CBF->NP Resp->NP

Caption: Proposed mechanism of this compound leading to vasodilation and neuroprotection.

Experimental Design and Workflow

To model a clinical scenario where this compound might be effective, a chronic cerebral hypoperfusion model is proposed. The bilateral common carotid artery occlusion (BCCAO) model in rats is a well-established method for inducing sustained cerebral hypoperfusion, leading to cognitive deficits and white matter changes, mimicking aspects of vascular dementia.[6][7][8]

Experimental_Workflow start Animal Acclimatization (1 Week) baseline Baseline Cognitive Testing (e.g., Morris Water Maze) start->baseline surgery BCCAO or Sham Surgery baseline->surgery recovery Post-Surgical Recovery (1 Week) surgery->recovery treatment Daily Treatment Administration (4 Weeks) - Vehicle - this compound (Low Dose) - this compound (High Dose) recovery->treatment post_testing Post-Treatment Cognitive Testing treatment->post_testing cbf_measure Cerebral Blood Flow Measurement (e.g., ASL-MRI) post_testing->cbf_measure end Euthanasia & Tissue Collection cbf_measure->end analysis Histological & Biochemical Analysis end->analysis

Caption: A typical experimental workflow for the proposed in-vivo study.

Detailed Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats (10-12 weeks old, 300-350g).[6]

  • Housing: Standard housing conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Groups:

    • Sham: Undergoes surgery without artery ligation + Vehicle.

    • BCCAO + Vehicle: Undergoes BCCAO surgery + Vehicle.

    • BCCAO + Low Dose this compound: BCCAO surgery + Low Dose.

    • BCCAO + High Dose this compound: BCCAO surgery + High Dose.

Surgical Protocol: Bilateral Common Carotid Artery Occlusion (BCCAO)
  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (4-5% for induction, 1.5-2.5% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.[9][10]

  • Procedure:

    • Place the rat in a supine position. Make a midline cervical incision to expose the bilateral common carotid arteries (CCAs).

    • Carefully separate the CCAs from the surrounding tissue and vagus nerves.[6]

    • In the BCCAO groups, permanently ligate both CCAs with 4-0 silk sutures.

    • In the Sham group, expose the arteries without performing the ligation.

  • Post-Operative Care: Suture the incision and provide post-operative analgesia. Monitor the animals during recovery on a heating pad. Administer penicillin for 5 days to prevent infection.[11]

Drug Administration
  • Route: Oral gavage.

  • Vehicle: Distilled water or 0.5% carboxymethylcellulose.

  • Dosage: Determine doses based on literature, e.g., Low Dose (10 mg/kg) and High Dose (30 mg/kg).

  • Schedule: Administer daily for 4 weeks, beginning 1 week post-surgery.

Efficacy Assessment: Cerebral Blood Flow (CBF)
  • Method: Arterial Spin Labeling (ASL) Magnetic Resonance Imaging (MRI) is a non-invasive technique to quantify CBF.[9][12] Autoradiography can also be used as a terminal, gold-standard measurement.[13][14]

  • Protocol (ASL-MRI):

    • Anesthetize the animal and place it in the MRI scanner with a head holder to minimize motion.[9]

    • Maintain body temperature at 37°C.

    • Acquire ASL images to generate quantitative CBF maps.

    • Perform measurements at the end of the 4-week treatment period, prior to sacrifice.

Efficacy Assessment: Cognitive Function
  • Method: The Morris Water Maze (MWM) is a standard test for hippocampal-dependent spatial learning and memory.[15][16][17]

  • Protocol:

    • Acquisition Phase (5 days): Conduct 4 trials per day. Place the rat in a pool of opaque water and allow it to find a hidden platform. Record the time taken (escape latency).

    • Probe Trial (Day 6): Remove the platform and allow the rat to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.[18]

Histological and Biochemical Analysis
  • Tissue Processing: At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde. Collect brains for analysis.

  • Histology:

    • Nissl Staining: To assess neuronal viability and identify areas of neuronal loss, particularly in the hippocampus and cortex.

    • Immunohistochemistry: To evaluate neuroinflammation (Iba1 for microglia, GFAP for astrocytes) and white matter integrity (Luxol Fast Blue staining).

  • Biochemistry (from fresh frozen tissue):

    • ELISA/Western Blot: To quantify markers of oxidative stress, inflammation (e.g., TNF-α, IL-1β), and neurotrophic factors (e.g., BDNF).

Data Presentation and Expected Outcomes

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare groups.

Table 1: Cerebral Blood Flow (CBF) Data

Group Cortical CBF (mL/100g/min) Hippocampal CBF (mL/100g/min)
Sham + Vehicle 115 ± 8 105 ± 7
BCCAO + Vehicle 70 ± 6 62 ± 5
BCCAO + Low Dose 85 ± 7* 75 ± 6*
BCCAO + High Dose 98 ± 9** 89 ± 8**

*Data are mean ± SEM. *p<0.05, *p<0.01 vs. BCCAO + Vehicle.

Table 2: Morris Water Maze Performance Data

Group Escape Latency (Day 5, sec) Time in Target Quadrant (%)
Sham + Vehicle 14 ± 2.5 48 ± 4
BCCAO + Vehicle 45 ± 5.1 26 ± 3
BCCAO + Low Dose 32 ± 4.2* 35 ± 4*
BCCAO + High Dose 21 ± 3.8** 42 ± 5**

*Data are mean ± SEM. *p<0.05, *p<0.01 vs. BCCAO + Vehicle.

Table 3: Key Biomarker Analysis (Hippocampal Tissue)

Group TNF-α (pg/mg protein) BDNF (pg/mg protein)
Sham + Vehicle 30 ± 4 250 ± 20
BCCAO + Vehicle 95 ± 11 110 ± 15
BCCAO + Low Dose 68 ± 9* 175 ± 18*
BCCAO + High Dose 45 ± 7** 220 ± 22**

*Data are mean ± SEM. *p<0.05, *p<0.01 vs. BCCAO + Vehicle.

References

Application Notes & Protocols for Evaluating the Vasodilatory Effect of Nicametate Citrate Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nicametate citrate (B86180) is a compound recognized for its vasodilatory properties, contributing to improved peripheral circulation.[1] Its mechanism is associated with a gentle and lasting dilation of arterial capillaries, achieved through its metabolic byproducts which both induce vasodilation and inhibit vasoconstrictor reflexes.[1] To rigorously evaluate the vasodilatory efficacy and elucidate the underlying molecular mechanisms of Nicametate citrate, a series of robust cell-based assays are essential. These assays provide a controlled in vitro environment to dissect the compound's effects on the key cellular players in vascular tone regulation: endothelial cells and vascular smooth muscle cells (VSMCs).

This document provides detailed protocols for three key cell-based assays to characterize the vasodilatory effects of this compound:

  • Nitric Oxide (NO) Production Assay in Endothelial Cells: To determine if this compound stimulates the production of NO, a critical signaling molecule for vasodilation.

  • Intracellular Calcium ([Ca2+]) Mobilization Assay in Vascular Smooth Muscle Cells: To assess the compound's ability to modulate the primary trigger for smooth muscle contraction.

  • Cellular Contraction/Relaxation Assay for Vascular Smooth Muscle Cells: To visually and quantitatively assess the direct effect of this compound on the contractile state of VSMCs.

Nitric Oxide (NO) Production Assay in Endothelial Cells

Application Note:

This assay determines the capacity of this compound to stimulate nitric oxide (NO) production in endothelial cells, a key mechanism of vasodilation.[2][3] Endothelial nitric oxide synthase (eNOS) catalyzes the conversion of L-arginine to L-citrulline and NO. The released NO then diffuses to adjacent vascular smooth muscle cells to induce relaxation.[2] This protocol utilizes a Griess reagent-based colorimetric assay to quantify nitrite (B80452) (a stable breakdown product of NO) in the cell culture supernatant.[4]

Signaling Pathway: Endothelial NO Production

The following diagram illustrates the signaling cascade leading to NO production in endothelial cells, which can be potentially modulated by this compound.

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Nicametate This compound Receptor Receptor Activation Nicametate->Receptor stimulates eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO_Citrulline NO + L-Citrulline eNOS_active->NO_Citrulline catalyzes L_Arginine L-Arginine L_Arginine->eNOS_active NO_out NO diffuses to VSMC NO_Citrulline->NO_out VSMC_node Relaxation

Fig 1. This compound stimulating NO production.
Experimental Protocol: NO Production Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • L-NAME (NOS inhibitor, negative control)

  • Acetylcholine (ACh) (positive control)

  • Griess Reagent System (e.g., from commercial suppliers)

  • 96-well cell culture plates

Workflow:

Fig 2. Workflow for the Nitric Oxide Production Assay.

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10^4 cells per well and culture until they reach 80-90% confluency.

  • Cell Treatment:

    • Gently wash the cells twice with PBS.

    • Add 100 µL of fresh serum-free medium to each well.

    • Prepare dilutions of this compound in the medium. Add the compound to the respective wells.

    • Include wells for a vehicle control, a positive control (e.g., 10 µM Acetylcholine), and a negative control (e.g., 100 µM L-NAME pre-incubation for 30 minutes, followed by this compound).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the conditioned medium from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent 1) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Griess Reagent 2) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.

Data Presentation:

Treatment GroupConcentration (µM)Nitrite Concentration (µM) ± SDFold Change vs. Vehicle
Vehicle Control-1.2 ± 0.21.0
This compound12.5 ± 0.32.1
This compound105.8 ± 0.54.8
This compound509.7 ± 0.88.1
Positive Control (ACh)1010.2 ± 0.98.5
L-NAME + Nicametate100 + 501.5 ± 0.21.3

(Note: Data are hypothetical and for illustrative purposes only.)

Intracellular Calcium ([Ca2+]) Mobilization Assay in VSMCs

Application Note:

Vascular smooth muscle cell (VSMC) contraction is primarily triggered by an increase in intracellular calcium concentration ([Ca2+]i).[5][6][7] Vasodilators can act by lowering [Ca2+]i, either by preventing its influx from the extracellular space or by inhibiting its release from intracellular stores like the sarcoplasmic reticulum.[8] This assay uses a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to monitor changes in [Ca2+]i in VSMCs following treatment with this compound. A decrease in agonist-induced [Ca2+]i elevation would indicate a vasodilatory effect.

Experimental Protocol: Calcium Mobilization Assay

Materials:

  • Primary Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Cell Growth Medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • This compound stock solution

  • Phenylephrine (PE) or Angiotensin II (Ang II) (vasoconstrictor agonists)

  • Glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Fluorescence microscope or a plate reader with fluorescence detection capabilities

Workflow:

G A 1. Seed VSMCs on glass-bottom dishes or plates B 2. Culture until 70-80% confluent A->B C 3. Load cells with a calcium indicator (e.g., Fluo-4 AM) for 30-60 min B->C D 4. Wash cells to remove excess dye C->D E 5. Acquire baseline fluorescence reading D->E F 6. Pre-treat cells with: - Vehicle (Control) - this compound E->F G 7. Stimulate with a vasoconstrictor (e.g., Phenylephrine) F->G H 8. Record fluorescence changes over time G->H I 9. Analyze fluorescence intensity to determine [Ca2+]i changes H->I

Fig 3. Workflow for Intracellular Calcium Mobilization Assay.

Procedure:

  • Cell Seeding: Plate VSMCs onto glass-bottom dishes (for microscopy) or black-walled, clear-bottom 96-well plates (for plate reader) and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium, wash cells with HBSS, and incubate them in the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification for 20-30 minutes.

  • Treatment and Stimulation:

    • Place the dish/plate into the fluorescence imaging system.

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Add this compound (or vehicle) and incubate for a specified period (e.g., 10-15 minutes).

    • Add a vasoconstrictor agonist (e.g., 1 µM Phenylephrine) to induce a calcium response.

  • Data Acquisition: Continuously record the fluorescence intensity before, during, and after the addition of the agonist. For Fura-2, record emissions at 510 nm after excitation at both 340 nm and 380 nm. For Fluo-4, record emission at ~525 nm after excitation at ~488 nm.

  • Data Analysis: The change in [Ca2+]i is represented as the ratio of fluorescence intensities (F340/F380 for Fura-2) or as the change in fluorescence relative to the baseline (F/F0 for Fluo-4).

Data Presentation:

Treatment GroupAgonist (Phenylephrine 1µM)Peak [Ca2+]i Response (F/F0) ± SD% Inhibition of Agonist Response
Vehicle Control+4.5 ± 0.40%
This compound (10 µM)+2.8 ± 0.337.8%
This compound (50 µM)+1.5 ± 0.266.7%
No Agonist Control-1.0 ± 0.1N/A

(Note: Data are hypothetical and for illustrative purposes only.)

Cell-Based Vascular Smooth Muscle Cell (VSMC) Relaxation Assay

Application Note:

This assay provides a direct functional readout of vasodilation at the cellular level by observing the morphological changes in pre-contracted vascular smooth muscle cells (VSMCs). VSMCs in culture, when treated with a contractile agent, will change from their typical elongated, spindle shape to a more rounded, contracted morphology. A vasodilatory agent like this compound is expected to reverse this change or prevent it from occurring, causing the cells to relax and return to their elongated shape. This can be visualized by microscopy and quantified using image analysis.

Logical Relationship of the Assay:

G Start VSMC (Elongated) Start->Start Add this compound (prevents contraction) Contracted VSMC (Rounded) Start->Contracted Add Vasoconstrictor (e.g., Endothelin-1) Relaxed VSMC (Elongated) Contracted->Relaxed Add This compound

Fig 4. Principle of the VSMC Relaxation Assay.
Experimental Protocol: VSMC Relaxation Assay

Materials:

  • Primary Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Cell Growth Medium

  • Serum-free culture medium

  • Endothelin-1 or other vasoconstrictor

  • This compound stock solution

  • Phase-contrast microscope with live-cell imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed VSMCs in a 24-well plate at a low density to allow for clear visualization of individual cell morphology.

    • Once cells are 60-70% confluent, replace the growth medium with serum-free medium and incubate for 24 hours to induce a quiescent state.

  • Contraction Induction:

    • Place the plate on the microscope stage within a chamber maintained at 37°C and 5% CO2.

    • Acquire baseline images of the cells.

    • Add a vasoconstrictor (e.g., 10 nM Endothelin-1) to the medium to induce cell contraction.

    • Monitor and record the morphological changes over 30-60 minutes. Contracted cells will appear smaller and more rounded.

  • Relaxation Assessment:

    • Once a stable contracted state is achieved, add different concentrations of this compound to the wells.

    • Acquire images at regular intervals (e.g., every 5 minutes) for up to 1-2 hours.

    • Observe the reversal of the contracted morphology back to an elongated shape.

  • Data Analysis and Quantification:

    • Use image analysis software to measure cell surface area or cell circularity.

    • Quantify the percentage of relaxed (elongated) cells in each field of view at the end of the experiment.

    • Calculate the dose-dependent effect of this compound on reversing cellular contraction.

Data Presentation:

Treatment GroupConcentration (µM)% of Relaxed (Elongated) Cells ± SD
Baseline (No Agonist)-95 ± 4%
Contracted (Endothelin-1)-15 ± 5%
Contracted + Nicametate135 ± 6%
Contracted + Nicametate1068 ± 7%
Contracted + Nicametate5089 ± 5%

(Note: Data are hypothetical and for illustrative purposes only.)

The combination of these three cell-based assays provides a comprehensive platform for characterizing the vasodilatory properties of this compound. The NO production assay investigates its effect on endothelial signaling, the calcium mobilization assay probes its influence on the primary contractile trigger in VSMCs, and the cellular relaxation assay offers a direct functional confirmation of its vasodilatory action. The quantitative data generated from these protocols will enable a thorough evaluation of the compound's potency and mechanism of action, providing crucial information for drug development professionals.

References

Application Notes and Protocols for In Vitro Studies with Nicametate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate citrate (B86180) (CAS: 1641-74-3) is a vasodilator compound recognized for its potential therapeutic applications in improving blood flow.[1][2] It functions as a prodrug, undergoing hydrolysis to yield nicotinic acid and diethylaminoethanol. The primary pharmacological effects are attributed to nicotinic acid, which acts as an agonist for the G-protein coupled receptor GPR109A (also known as HCA2).[3][4][5] Activation of GPR109A on various cell types, including adipocytes and immune cells, leads to a range of downstream effects, most notably the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is implicated in vasodilation and anti-inflammatory responses.

These application notes provide a detailed protocol for the dissolution of Nicametate citrate for use in in vitro studies, along with recommended practices for handling and storage.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various solvents is not extensively published, its characterization as a water-soluble compound provides a strong basis for dissolution in aqueous solutions.[1] The active metabolite, nicotinic acid, is also freely soluble in water. The following table summarizes key quantitative information.

ParameterValueReference
This compound
Molecular Weight414.41 g/mol [6]
AppearanceWhite to off-white crystalline powder[1]
Recommended StorageShort-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C.[6]
Nicotinic Acid (Active Metabolite)
Solubility in WaterFreely soluble in boiling water.[7]
Recommended Solvents for Cell CultureSterile water or PBS.[8]
General In Vitro Guidelines
Recommended Final Solvent Concentration in Media< 0.5% (for DMSO or Ethanol (B145695) if used)

Experimental Protocols

Protocol for Dissolving this compound for In Vitro Studies

This protocol outlines the steps for preparing a stock solution of this compound and its subsequent dilution for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

  • (Optional) Cell culture grade Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Solvent Selection:

    • Primary Recommendation: Due to its water-soluble nature, the initial solvent of choice should be sterile, cell culture grade water or PBS.

    • Alternative for Hydrophobic Compounds: If facing solubility challenges, a high-purity grade of DMSO or ethanol can be used to prepare a concentrated stock solution. However, it is critical to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically below 0.5%).

  • Preparation of a 10 mM Stock Solution in Aqueous Solvent: a. Aseptically weigh out 4.14 mg of this compound powder and transfer it to a sterile 15 mL conical tube. b. Add 1 mL of sterile water or PBS to the tube. c. Gently vortex the solution until the powder is completely dissolved. Visually inspect for any particulate matter. d. Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube. e. Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for long-term use.

  • Preparation of a 10 mM Stock Solution in Organic Solvent (if necessary): a. Aseptically weigh out 4.14 mg of this compound powder and transfer it to a sterile 15 mL conical tube. b. Add 1 mL of cell culture grade DMSO or ethanol. c. Vortex thoroughly until the powder is completely dissolved. d. Further steps for sterile filtration and aliquoting are the same as for the aqueous solvent.

  • Preparation of Working Concentrations: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. c. Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of the solvent used to prepare the stock solution (e.g., water, PBS, or <0.5% DMSO).

  • Determining Optimal Concentration Range:

    • It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint. A common starting range for a new compound is from 0.1 µM to 100 µM.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound's active metabolite, nicotinic acid, is through the GPR109A receptor. The following diagram illustrates the canonical signaling pathway.

Nicametate_Citrate_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicametate_citrate This compound Nicotinic_acid Nicotinic Acid Nicametate_citrate->Nicotinic_acid Hydrolysis GPR109A GPR109A Receptor Nicotinic_acid->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Anti-inflammatory Effects PKA->Vasodilation Leads to

Caption: Signaling pathway of this compound's active metabolite, nicotinic acid.

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in vitro.

experimental_workflow prep Prepare this compound Stock Solution (10 mM) treatment Treat Cells with a Range of This compound Concentrations prep->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Downstream Assays (e.g., Viability, Gene Expression, Protein Analysis) incubation->assay analysis Data Analysis and Interpretation assay->analysis

Caption: Experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for Nicametate Citrate Administration in Rodent Models of Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothetical Mechanism of Action

The primary proposed mechanism of nicametate (B1219050) citrate (B86180) in the context of ischemia is its vasodilatory effect, which may lead to an increase in cerebral blood flow to the ischemic penumbra. This could potentially rescue neurons from irreversible damage. Furthermore, related compounds with vasodilatory and potassium channel opening properties have demonstrated neuroprotective effects through anti-inflammatory, anti-oxidative, and anti-apoptotic mechanisms. It is hypothesized that nicametate citrate may exert its effects through similar signaling pathways.

Hypothesized Signaling Pathway of this compound in Ischemia Ischemia Ischemia Vasodilation Vasodilation Nicametate This compound Nicametate->Vasodilation Induces Inflammation Reduced Inflammation Nicametate->Inflammation Potentially Reduces Apoptosis Reduced Apoptosis Nicametate->Apoptosis Potentially Reduces OxidativeStress Reduced Oxidative Stress Nicametate->OxidativeStress Potentially Reduces CBF Increased Cerebral Blood Flow Vasodilation->CBF Leads to Neuroprotection Neuroprotection CBF->Neuroprotection Promotes Inflammation->Neuroprotection Apoptosis->Neuroprotection OxidativeStress->Neuroprotection

Hypothesized neuroprotective mechanism of this compound.

Data Presentation

As specific preclinical data for this compound in rodent models of ischemia is limited, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.

Table 1: Hypothetical Dose-Response of this compound on Infarct Volume and Neurological Score

Treatment GroupDose (mg/kg)Administration RouteInfarct Volume (% of Hemisphere)Neurological Deficit Score (0-4)
Sham--00
Vehicle-IP/IV45 ± 53.2 ± 0.5
This compound10IP/IV
This compound30IP/IV
This compound100IP/IV

Data are expressed as mean ± SD. IP: Intraperitoneal; IV: Intravenous.

Table 2: Hypothetical Effect of this compound on Cerebral Blood Flow (CBF)

Treatment GroupDose (mg/kg)Time Point Post-MCAORegional CBF (% of Baseline)
Sham-1h100 ± 10
Vehicle-1h30 ± 8
This compound301h
Vehicle-24h45 ± 12
This compound3024h

Data are expressed as mean ± SD. CBF measured by Laser Doppler Flowmetry or similar technique.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound in a rat model of transient focal cerebral ischemia induced by MCAO.

Experimental Workflow for this compound Evaluation AnimalPrep Animal Preparation (Rat, 250-300g) MCAO MCAO Surgery (90 min occlusion) AnimalPrep->MCAO DrugAdmin Drug Administration (Vehicle or this compound) MCAO->DrugAdmin During occlusion or at reperfusion Reperfusion Reperfusion (Filament withdrawal) DrugAdmin->Reperfusion NeuroBehavior Neurological & Behavioral Assessment (24h, 48h, 7d) Reperfusion->NeuroBehavior Sacrifice Sacrifice and Brain Collection (e.g., 7 days) NeuroBehavior->Sacrifice InfarctAnalysis Infarct Volume Analysis (TTC Staining) Sacrifice->InfarctAnalysis HistoAnalysis Histological & Molecular Analysis (e.g., Immunohistochemistry, Western Blot) Sacrifice->HistoAnalysis

References

Application Note: Quantification of Nicametate Citrate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of Nicametate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a selective and sensitive assay for pharmacokinetic studies or other research applications. The protocol includes a straightforward protein precipitation method for sample preparation and utilizes a reverse-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This document provides the experimental procedures, and representative quantitative performance data.

Introduction

Nicametate citrate (B86180) is a vasodilator used for the management of peripheral and cerebral vascular disorders. It functions as a prodrug, which upon administration, is hydrolyzed to its active metabolites: nicotinic acid (a vasodilator) and diethylaminoethanol. To characterize the pharmacokinetic profile of Nicametate, a robust and reliable analytical method for its quantification in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technology of choice for such bioanalytical applications due to its inherent selectivity, sensitivity, and speed.[1] This application note details a comprehensive protocol for the analysis of Nicametate in human plasma.

Experimental

Materials and Reagents
  • Nicametate Citrate reference standard

  • Nicametate-d4 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Nicametate from human plasma.[2][3]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (Nicametate-d4, 1 µg/mL in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reverse-phase column.

  • LC System: A typical UHPLC system

  • Column: C18, 2.1 x 100 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (Re-equilibration)

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

Table 1: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Nicametate223.1107.11502580
Nicametate-d4 (IS)227.1111.11502580

Note: The MRM transitions and MS parameters presented are hypothetical and should be optimized for the specific instrument used.

Method Validation (Illustrative Data)

The bioanalytical method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics for a validated LC-MS/MS assay.

Table 2: Summary of Quantitative Performance (Illustrative Data)

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Accuracy & Precision
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Intra-day Accuracy (%RE)± 10%
Inter-day Accuracy (%RE)± 13%
Recovery
Extraction Recovery> 85%
Matrix Effect
Ion Suppression/EnhancementMinimal and compensated by IS
Stability
Freeze-Thaw Stability (3 cycles)Stable
Short-Term Stability (24h at RT)Stable
Long-Term Stability (-80°C for 30 days)Stable

Note: The data presented in this table is for illustrative purposes only and represents typical performance for a validated LC-MS/MS method for a small molecule in plasma.[2][4][5][6][7]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Nicametate-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

metabolic_pathway nicametate_citrate This compound (Administered Drug) nicametate Nicametate (Prodrug) nicametate_citrate->nicametate hydrolysis Hydrolysis (in vivo) nicotinic_acid Nicotinic Acid (Active Metabolite) hydrolysis->nicotinic_acid diethylaminoethanol Diethylaminoethanol (Metabolite) hydrolysis->diethylaminoethanol nicametate->hydrolysis vasodilation Vasodilation nicotinic_acid->vasodilation excretion Excretion nicotinic_acid->excretion diethylaminoethanol->excretion

Caption: Metabolic pathway of this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of Nicametate in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. Proper method validation is crucial before its implementation for routine analysis.

References

Application Notes and Protocols for a Phase II Clinical Trial of Nicametate Citrate in Vascular Dementia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vascular dementia (VaD) is the second most prevalent form of dementia after Alzheimer's disease, stemming from cerebrovascular pathology that leads to cognitive decline. The multifactorial nature of VaD, involving impaired cerebral blood flow and neuronal damage, necessitates therapeutic agents with multifaceted mechanisms of action. Nicametate citrate (B86180) is a promising candidate for the treatment of VaD due to its dual-action properties. It is a prodrug that is hydrolyzed in the body to nicotinic acid, a potent vasodilator, and diethylaminoethanol, which exhibits cholinergic effects. This dual mechanism targets both the vascular and neuronal deficits characteristic of VaD.

These application notes provide a comprehensive protocol for a Phase II, randomized, double-blind, placebo-controlled clinical trial to assess the efficacy and safety of Nicametate citrate in individuals with mild to moderate vascular dementia.

Study Objectives

Primary Objective:

  • To evaluate the efficacy of this compound in improving cognitive function in participants with mild to moderate vascular dementia compared to placebo.

Secondary Objectives:

  • To assess the effect of this compound on global clinical impression, activities of daily living, and behavioral symptoms.

  • To evaluate the impact of this compound on cerebral blood flow.

  • To assess the safety and tolerability of this compound in the study population.

Trial Design and Methodology

This will be a 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria:

    • Age 50-85 years.

    • Diagnosis of probable vascular dementia according to the National Institute of Neurological Disorders and Stroke and Association Internationale pour la Recherche et l'Enseignement en Neurosciences (NINDS-AIREN) criteria.

    • Mild to moderate dementia severity, defined by a Mini-Mental State Examination (MMSE) score between 10 and 24.

    • Evidence of cerebrovascular disease on a recent brain MRI or CT scan.

    • Stable on any concomitant medications for at least 4 weeks prior to screening.

  • Exclusion Criteria:

    • Diagnosis of Alzheimer's disease or other primary neurodegenerative dementia.

    • Significant unstable medical conditions.

    • History of hypersensitivity to this compound or its components.

    • Current treatment with other investigational drugs.

Intervention:

  • Treatment Group: this compound 50 mg tablets, administered orally three times daily.

  • Control Group: Matching placebo tablets, administered orally three times daily.

Randomization and Blinding:

Participants will be randomized in a 1:1 ratio to receive either this compound or placebo. Both participants and study personnel will be blinded to the treatment allocation.

Outcome Measures

Efficacy Assessments

A battery of validated scales will be used to assess efficacy at baseline, week 12, and week 24.

Assessment CategoryPrimary/SecondaryOutcome Measure
Cognitive Function PrimaryAlzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
SecondaryMini-Mental State Examination (MMSE)
SecondaryClinical Dementia Rating-Sum of Boxes (CDR-SB)
Global Assessment SecondaryClinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-plus)
SecondaryGeriatric Depression Scale (GDS)
Functional Ability SecondaryAlzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)
SecondaryDisability Assessment for Dementia (DAD)
Behavioral Symptoms SecondaryNeuropsychiatric Inventory (NPI)
Cerebral Blood Flow SecondaryArterial Spin Labeling (ASL) MRI
Safety Assessments

Safety will be monitored throughout the study.

Assessment CategoryParameters
Adverse Events Incidence, severity, and relationship to study drug of all adverse events.
Vital Signs Blood pressure, heart rate, respiratory rate, and temperature.
Laboratory Tests Hematology, clinical chemistry, and urinalysis.
ECG 12-lead electrocardiogram.

Experimental Protocols

Cognitive and Functional Assessments
  • Protocol: All cognitive, functional, and behavioral assessments will be administered by trained and certified raters. The ADAS-Cog, MMSE, and CDR-SB will be used to evaluate changes in cognitive function. The ADCS-ADL and DAD scales will assess the participants' ability to perform daily activities. The CIBIC-plus will provide a global assessment of change, and the NPI will be used to quantify behavioral disturbances. The GDS will be used to screen for and monitor depressive symptoms.

Neuroimaging: Arterial Spin Labeling (ASL) MRI
  • Protocol: ASL-MRI will be performed at baseline and at week 24 to provide a quantitative measure of cerebral blood flow (CBF). A standardized, multi-slice pseudo-continuous ASL sequence will be used. Post-processing will be performed to generate CBF maps, and region-of-interest (ROI) analysis will be conducted to assess changes in blood flow in brain regions commonly affected by vascular dementia.

Statistical Analysis

The primary efficacy analysis will be a comparison of the change from baseline in the ADAS-Cog total score at week 24 between the this compound and placebo groups using a mixed-effects model for repeated measures (MMRM). Secondary efficacy outcomes will be analyzed similarly. Safety data will be summarized using descriptive statistics.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound in Vascular Dementia

cluster_drug This compound Administration cluster_metabolism Metabolism cluster_vascular Vascular Effects cluster_neuronal Neuronal Effects cluster_outcome Therapeutic Outcome in Vascular Dementia Nicametate_citrate This compound Hydrolysis Hydrolysis Nicametate_citrate->Hydrolysis Nicotinic_acid Nicotinic Acid Hydrolysis->Nicotinic_acid Diethylaminoethanol Diethylaminoethanol Hydrolysis->Diethylaminoethanol GPR109A Activates GPR109A Receptor Nicotinic_acid->GPR109A Choline_levels Increases Choline Levels Diethylaminoethanol->Choline_levels Vasodilation Cerebral Vasodilation GPR109A->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF Cognitive_improvement Improved Cognitive Function CBF->Cognitive_improvement Acetylcholine Enhanced Acetylcholine Neurotransmission Choline_levels->Acetylcholine Neuroprotection Neuronal Protection Acetylcholine->Neuroprotection Neuroprotection->Cognitive_improvement

Caption: Proposed mechanism of this compound in VaD.

Clinical Trial Experimental Workflow

cluster_screening Screening and Enrollment cluster_treatment Treatment Phase (24 Weeks) cluster_analysis Data Analysis and Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (Cognitive, Functional, Imaging) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Nicametate_Group This compound (50mg TID) Randomization->Nicametate_Group Placebo_Group Placebo (TID) Randomization->Placebo_Group Follow_up_12 Week 12 Follow-up (Efficacy & Safety) Nicametate_Group->Follow_up_12 Placebo_Group->Follow_up_12 Follow_up_24 Week 24 Follow-up (Efficacy, Safety, Imaging) Follow_up_12->Follow_up_24 Data_Lock Database Lock Follow_up_24->Data_Lock Statistical_Analysis Statistical Analysis Data_Lock->Statistical_Analysis Final_Report Clinical Study Report Statistical_Analysis->Final_Report

Caption: Workflow of the clinical trial.

Application of Nicametate Citrate in Peripheral Artery Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate citrate (B86180) is a peripheral vasodilator indicated for the management of peripheral vascular disorders, including intermittent claudication, a hallmark symptom of peripheral artery disease (PAD). Its therapeutic effects are primarily attributed to its ability to increase blood flow and enhance cellular respiration in ischemic tissues. This document provides an overview of the known mechanisms of Nicametate citrate and offers generalized experimental protocols for its investigation in the context of PAD research. It is important to note that while the mechanisms are established, specific quantitative clinical and preclinical data for this compound in PAD is limited in the publicly available scientific literature.

Mechanism of Action

This compound is a prodrug that is hydrolyzed in the body to nicotinic acid and diethylaminoethanol. Its therapeutic effects in peripheral artery disease are believed to stem from two primary mechanisms:

  • Vasodilation: this compound promotes the relaxation of vascular smooth muscle, leading to the widening of blood vessels (vasodilation). This effect increases blood flow to the extremities, helping to alleviate the oxygen deficit experienced by muscles during exertion in patients with PAD. The vasodilatory action is likely mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

  • Enhancement of Cellular Respiration: this compound is also reported to improve cellular respiration. By participating in metabolic pathways, it may help cells utilize oxygen more efficiently, which is particularly beneficial in the oxygen-deprived tissues characteristic of PAD.

Data Presentation

Clinical EndpointPre-Treatment (Baseline)Post-Treatment (e.g., 12 weeks)p-value
Ankle-Brachial Index (ABI)Mean ± SDMean ± SD<0.05
Pain-Free Walking Distance (meters)Mean ± SDMean ± SD<0.05
Maximal Walking Distance (meters)Mean ± SDMean ± SD<0.05
Transcutaneous Oxygen Pressure (TcPO2) (mmHg)Mean ± SDMean ± SD<0.05
Quality of Life Score (e.g., VascuQoL)Mean ± SDMean ± SD<0.05

Signaling Pathways and Experimental Workflows

To facilitate the study of this compound in a research setting, the following diagrams illustrate the key signaling pathway involved in its vasodilatory action and generalized workflows for in vitro and in vivo experiments.

Vasodilation_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Nicametate_citrate This compound (as Nicotinic Acid) eNOS eNOS Nicametate_citrate->eNOS Activates NO_EC Nitric Oxide (NO) eNOS->NO_EC Produces L_Arginine L-Arginine L_Arginine->eNOS NO_VSMC Nitric Oxide (NO) NO_EC->NO_VSMC Diffuses sGC Soluble Guanylate Cyclase (sGC) NO_VSMC->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2 Decreased intracellular Ca2+ concentration PKG->Ca2 Relaxation Vasodilation Ca2->Relaxation

Figure 1: Proposed Vasodilation Signaling Pathway of this compound.

In_Vitro_Workflow Cell_Culture Culture Vascular Smooth Muscle Cells (VSMCs) Drug_Treatment Treat VSMCs with varying concentrations of this compound Cell_Culture->Drug_Treatment Assays Perform Assays Drug_Treatment->Assays Vasodilation_Assay Vasodilation Assay (e.g., Collagen Gel Contraction) Assays->Vasodilation_Assay cGMP_Assay cGMP Level Measurement (e.g., ELISA) Assays->cGMP_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Assays->Cell_Viability Data_Analysis Data Analysis and Interpretation Vasodilation_Assay->Data_Analysis cGMP_Assay->Data_Analysis Cell_Viability->Data_Analysis

Figure 2: Generalized Workflow for In Vitro Assessment of Vasodilators.

In_Vivo_Workflow Animal_Model Induce PAD in an animal model (e.g., femoral artery ligation in rodents) Grouping Divide animals into control and This compound treatment groups Animal_Model->Grouping Treatment Administer this compound or placebo for a defined period Grouping->Treatment Measurements Perform Measurements Treatment->Measurements Blood_Flow Measure limb blood flow (e.g., Laser Doppler Imaging) Measurements->Blood_Flow ABI Measure Ankle-Brachial Index (ABI) Measurements->ABI Functional_Tests Conduct functional tests (e.g., treadmill exercise) Measurements->Functional_Tests Histology Histological analysis of ischemic muscle tissue Measurements->Histology Data_Analysis Data Analysis and Interpretation Blood_Flow->Data_Analysis ABI->Data_Analysis Functional_Tests->Data_Analysis Histology->Data_Analysis

Figure 3: Generalized Workflow for an In Vivo PAD Animal Study.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound in a laboratory setting.

Protocol 1: In Vitro Assessment of Vasodilatory Effect on Vascular Smooth Muscle Cells (VSMCs)

Objective: To determine the direct vasodilatory effect of this compound on vascular smooth muscle cells.

Materials:

  • Primary human aortic smooth muscle cells (HASMCs)

  • Smooth muscle cell growth medium (SmGM-2)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Type I collagen solution

  • This compound

  • Contracting agent (e.g., Angiotensin II or Endothelin-1)

  • 24-well cell culture plates

  • Digital camera and image analysis software

Methodology:

  • Cell Culture:

    • Culture HASMCs in SmGM-2 supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Collagen Gel Contraction Assay:

    • Prepare a collagen solution on ice by mixing Type I collagen, 10x PBS, and sterile water. Neutralize the solution with 1N NaOH.

    • Trypsinize and resuspend HASMCs in serum-free medium at a concentration of 2 x 10^5 cells/mL.

    • Mix the cell suspension with the neutralized collagen solution to a final cell density of 1 x 10^5 cells/mL.

    • Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow to polymerize at 37°C for 1 hour.

    • After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.

    • Add 1 mL of serum-free medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control to each well.

    • Induce contraction by adding a contracting agent (e.g., 100 nM Angiotensin II) to all wells except the negative control.

    • Incubate the plates at 37°C and capture images of the gels at regular intervals (e.g., 0, 2, 4, 6, 24 hours).

  • Data Analysis:

    • Measure the area of the collagen gels from the captured images using image analysis software.

    • Calculate the percentage of gel contraction relative to the initial area.

    • Compare the degree of contraction between the control and this compound-treated groups to determine its vasodilatory (relaxant) effect.

Protocol 2: In Vivo Evaluation in a Murine Model of Hindlimb Ischemia

Objective: To assess the efficacy of this compound in improving blood flow and function in a preclinical model of peripheral artery disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Suture material

  • This compound

  • Vehicle control (e.g., saline)

  • Laser Doppler Perfusion Imager

  • Animal treadmill

Methodology:

  • Surgical Induction of Hindlimb Ischemia:

    • Anesthetize the mice using isoflurane.

    • Make a small incision in the skin of the upper thigh to expose the femoral artery.

    • Carefully dissect the femoral artery from the surrounding tissues.

    • Ligate the femoral artery at two locations (proximal and distal) with suture material.

    • Excise the segment of the artery between the ligatures.

    • Close the skin incision with sutures.

  • Animal Grouping and Treatment:

    • Randomly assign the animals to two groups: a control group receiving vehicle and a treatment group receiving this compound.

    • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 14 or 28 days).

  • Blood Flow Measurement:

    • Measure blood flow in the ischemic and non-ischemic limbs at baseline (post-surgery) and at regular intervals throughout the treatment period using a Laser Doppler Perfusion Imager.

    • Calculate the ratio of blood flow in the ischemic limb to the non-ischemic limb to normalize the data.

  • Functional Assessment:

    • At the end of the treatment period, assess the functional recovery of the ischemic limb using a treadmill test.

    • Measure parameters such as running time to exhaustion and total distance run.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and harvest the gastrocnemius muscles from both limbs.

    • Perform histological staining (e.g., Hematoxylin and Eosin) to assess muscle fiber integrity and necrosis.

    • Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) to quantify capillary density.

  • Data Analysis:

    • Statistically compare the blood flow ratios, functional parameters, and histological findings between the control and this compound-treated groups.

Conclusion

This compound holds promise as a therapeutic agent for peripheral artery disease due to its vasodilatory and metabolic effects. The provided application notes and generalized protocols offer a framework for researchers to further investigate its efficacy and mechanisms of action. Future studies focusing on generating robust quantitative data from well-controlled preclinical and clinical trials are crucial to fully elucidate the therapeutic potential of this compound in the management of PAD.

Application Notes and Protocols for Studying the Effects of Nicametate Citrate on Microcirculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Nicametate citrate (B86180) on microcirculation. Due to the limited direct research on Nicametate citrate's impact on the microvasculature, this document leverages its primary mechanism of action—as a prodrug that hydrolyzes to nicotinic acid and diethylaminoethanol—to infer its potential effects and propose detailed experimental protocols. The information presented is intended to guide the design of preclinical and clinical studies to elucidate the microcirculatory properties of this compound.

Introduction to this compound and Microcirculation

This compound is known as a peripheral vasodilator.[1][2] Its therapeutic applications have been explored in conditions associated with impaired peripheral blood flow. The microcirculation, comprising arterioles, capillaries, and venules, is the primary site of oxygen and nutrient exchange with tissues. Dysfunction in the microcirculation is a hallmark of numerous cardiovascular and metabolic diseases. This compound's vasodilatory properties suggest its potential to modulate microcirculatory function, thereby offering therapeutic benefits.

Mechanism of Action

This compound acts as a prodrug, undergoing hydrolysis in the body to release its active components: nicotinic acid (a form of vitamin B3 or niacin) and diethylaminoethanol.[3] Nicotinic acid is a well-known vasodilator that can improve blood flow.[4] The primary mechanism is thought to involve the activation of G-protein coupled receptors, leading to the production of prostaglandins (B1171923) (such as prostacyclin) that induce vasodilation and increase blood flow to the skin and other tissues.

Nicametate_Citrate_Signaling_Pathway Nicametate_citrate This compound Hydrolysis Hydrolysis Nicametate_citrate->Hydrolysis Enters Cell Nicotinic_acid Nicotinic Acid (Niacin) Hydrolysis->Nicotinic_acid Diethylaminoethanol Diethylaminoethanol Hydrolysis->Diethylaminoethanol GPR109A GPR109A Receptor Nicotinic_acid->GPR109A Binds to Prostaglandin_synthesis Prostaglandin Synthesis (e.g., Prostacyclin) GPR109A->Prostaglandin_synthesis Activates Vasodilation Vasodilation Prostaglandin_synthesis->Vasodilation Leads to Increased_blood_flow Increased Microcirculatory Blood Flow Vasodilation->Increased_blood_flow

Fig. 1: Proposed signaling pathway of this compound in inducing vasodilation.

Quantitative Data Summary (from Nicotinic Acid Studies)

The following table summarizes quantitative data from a study investigating the effects of Xantinol Nicotinate (a salt of nicotinic acid) on cutaneous microcirculation in patients with coronary artery disease and hyperlipidemia. This data is presented as a proxy for the potential effects of this compound, given its hydrolysis to nicotinic acid.

ParameterBaseline (Mean ± SD)After 1000 mg Xantinol Nicotinate (Mean ± SD)p-valueReference
Mean Capillary Red Blood Cell Velocity at Rest (vRBC) 0.27 ± 0.23 mm/s0.32 ± 0.18 mm/sp=0.089[4]
Maximal Post-Ischemic Erythrocyte Velocity (vmaxRBC) 0.93 ± 0.33 mm/s1.19 ± 0.19 mm/sp=0.0096[4]
Time to Maximal Post-Ischemic Erythrocyte Velocity (tpeak) 21.0 ± 7.9 s24.3 ± 15.5 sp=0.49[4]
Duration of Post-Ischemic Hyperemia (DpH) 101 ± 16 s127 ± 15 sp=0.0005[4]

Experimental Protocols for Studying this compound in Microcirculation

The following are detailed, hypothetical protocols for investigating the effects of this compound on microcirculation using established techniques.

Protocol 1: Assessment of Cutaneous Microcirculation using Nailfold Videocapillaroscopy

Objective: To non-invasively visualize and quantify changes in capillary morphology and density in the nailfold microcirculation following administration of this compound.

Materials:

  • Videocapillaroscope (e.g., with 200x magnification)

  • Immersion oil

  • Computer with image analysis software

  • This compound (pharmaceutical grade)

  • Placebo control

  • Sphygmomanometer

Procedure:

  • Acclimatization: Allow subjects to acclimatize to a room with a constant temperature (22-24°C) for at least 20 minutes.

  • Baseline Measurement:

    • Apply a drop of immersion oil to the nailfold of the fourth finger of the non-dominant hand.[5]

    • Position the finger under the videocapillaroscope.

    • Focus on the distal capillary row and record high-resolution images and videos.

    • Capture images from at least three different fields of view.

  • Drug Administration: Administer a single oral dose of this compound (e.g., 50-100 mg) or a matching placebo in a double-blind, randomized manner.

  • Post-Dose Measurements: Repeat the nailfold videocapillaroscopy measurements at predefined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis:

    • Quantify capillary density (number of capillaries per mm).

    • Measure capillary loop dimensions (apical diameter, arterial and venous limb diameter).

    • Assess for morphological changes such as enlarged or tortuous capillaries.

    • Analyze red blood cell velocity if the system allows.

Nailfold_Videocapillaroscopy_Workflow Start Start Acclimatization Subject Acclimatization (20 min, 22-24°C) Start->Acclimatization Baseline_Measurement Baseline Nailfold Videocapillaroscopy Acclimatization->Baseline_Measurement Drug_Administration Administer this compound or Placebo (Oral) Baseline_Measurement->Drug_Administration Post_Dose_Measurements Post-Dose Measurements (30, 60, 90, 120 min) Drug_Administration->Post_Dose_Measurements Data_Analysis Data Analysis: - Capillary Density - Morphology - RBC Velocity Post_Dose_Measurements->Data_Analysis End End Data_Analysis->End LDF_Workflow Start Start Subject_Preparation Subject Preparation (Supine, 30 min) Start->Subject_Preparation Probe_Placement Attach LDF Probe to Forearm Subject_Preparation->Probe_Placement Baseline_Recording Baseline Skin Blood Flow Recording (10 min) Probe_Placement->Baseline_Recording Drug_Administration Administer this compound or Placebo (Oral) Baseline_Recording->Drug_Administration Continuous_Monitoring Continuous Blood Flow Monitoring (2 hours) Drug_Administration->Continuous_Monitoring Provocation_Tests Provocation Tests at Peak Effect: - Post-Occlusive Reactive Hyperemia - Local Thermal Hyperemia Continuous_Monitoring->Provocation_Tests Data_Analysis Data Analysis: - Baseline & Peak Flow - Hyperemic Response Provocation_Tests->Data_Analysis End End Data_Analysis->End Intravital_Microscopy_Workflow Start Start Animal_Preparation Animal Preparation: - Anesthesia - Surgical Prep (e.g., Cremaster) Start->Animal_Preparation Fluorescent_Labeling IV Administration of Fluorescent Dyes Animal_Preparation->Fluorescent_Labeling Baseline_Imaging Baseline Intravital Imaging: - Vessel Diameter - RBC Velocity - Leukocyte Adhesion Fluorescent_Labeling->Baseline_Imaging Drug_Administration Administer this compound or Vehicle (IV/IP) Baseline_Imaging->Drug_Administration Post_Dose_Imaging Post-Dose Imaging at Timed Intervals Drug_Administration->Post_Dose_Imaging Data_Analysis Data Analysis: - Changes in Diameter, Velocity, Flow - Functional Capillary Density Post_Dose_Imaging->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Controlled-Release Nicametate Citrate Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate citrate (B86180) is a vasodilator agent utilized for the management of peripheral vascular disorders. The development of a controlled-release formulation is a strategic approach to improve its therapeutic efficacy, enhance patient compliance by reducing dosing frequency, and maintain steady plasma concentrations, thereby minimizing potential side effects. These application notes provide a comprehensive overview of the formulation development, experimental protocols for in-vitro characterization, and insights into the pharmacokinetic profiling of controlled-release Nicametate citrate tablets.

Mechanism of Action

This compound primarily acts as a prodrug, which upon administration, is metabolized to nicotinic acid and diethylaminoethanol. Its therapeutic effects are attributed to a multi-faceted mechanism of action that includes vasodilation, enhancement of cellular respiration, and inhibition of acetylcholinesterase. This combination of activities leads to improved blood flow and oxygenation of tissues.

Signaling Pathway of this compound

Nicametate_Citrate_Pathway cluster_metabolism Metabolism cluster_effects Pharmacological Effects cluster_downstream Downstream Consequences Nicametate_Citrate This compound Metabolites Nicotinic Acid & Diethylaminoethanol Nicametate_Citrate->Metabolites Hydrolysis Vasodilation Vasodilation Metabolites->Vasodilation Cellular_Respiration Enhanced Cellular Respiration Metabolites->Cellular_Respiration AChE_Inhibition Acetylcholinesterase Inhibition Metabolites->AChE_Inhibition Blood_Flow Increased Blood Flow & Oxygen Delivery Vasodilation->Blood_Flow ATP_Production Increased ATP Production Cellular_Respiration->ATP_Production Acetylcholine Increased Acetylcholine Levels AChE_Inhibition->Acetylcholine

Caption: Mechanism of action of this compound.

Formulation of Controlled-Release Matrix Tablets

The development of a controlled-release formulation of this compound can be approached by employing a hydrophilic matrix system. This system controls the drug release primarily by diffusion through and erosion of the polymer matrix. The following table outlines a hypothetical formulation for a controlled-release tablet.

Table 1: Hypothetical Formulation of this compound Controlled-Release Tablets

ComponentFunctionPercentage (% w/w)
This compoundActive Ingredient20.0
Hydroxypropyl Methylcellulose (HPMC K100M)Release-Controlling Polymer35.0
Microcrystalline Cellulose (B213188) (Avicel PH 102)Diluent/Filler42.0
Povidone (PVP K30)Binder2.0
Magnesium Stearate (B1226849)Lubricant0.5
Colloidal Silicon DioxideGlidant0.5
Total 100.0

Experimental Protocols

Preparation of Controlled-Release Tablets by Wet Granulation

This protocol describes the wet granulation method for the preparation of this compound controlled-release tablets.

  • This compound

  • HPMC K100M

  • Microcrystalline Cellulose

  • Povidone (PVP K30)

  • Magnesium Stearate

  • Colloidal Silicon Dioxide

  • Isopropyl Alcohol

  • Planetary Mixer

  • Tray Dryer or Fluidized Bed Dryer

  • Sieve (#16 and #20)

  • Rotary Tablet Press

  • Sifting: Sift this compound, HPMC K100M, and microcrystalline cellulose through a #40 mesh sieve.

  • Dry Mixing: Blend the sifted materials in a planetary mixer for 15 minutes to ensure uniform distribution.

  • Binder Preparation: Prepare a binder solution by dissolving Povidone (PVP K30) in isopropyl alcohol.

  • Wet Granulation: Slowly add the binder solution to the powder blend under continuous mixing until a suitable wet mass is formed.

  • Wet Milling: Pass the wet mass through a #16 mesh sieve to form granules.

  • Drying: Dry the granules in a tray dryer at 50-55°C until the loss on drying (LOD) is within the specified limit (typically <2%).

  • Dry Milling: Sift the dried granules through a #20 mesh sieve.

  • Lubrication: Add sifted magnesium stearate and colloidal silicon dioxide to the dried granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

In-Vitro Dissolution Studies

This protocol outlines a standard procedure for evaluating the in-vitro drug release from the formulated this compound controlled-release tablets.

  • USP Type II Dissolution Apparatus (Paddle type)

  • UV-Visible Spectrophotometer or HPLC system

  • Dissolution Media (e.g., 0.1 N HCl, pH 6.8 phosphate (B84403) buffer)

  • Formulated this compound Tablets

  • Media Preparation: Prepare 900 mL of the desired dissolution medium (e.g., 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer for the remaining duration). De-aerate the medium before use.

  • Apparatus Setup: Set the temperature of the dissolution bath to 37 ± 0.5°C and the paddle speed to 50 rpm.

  • Tablet Introduction: Place one tablet in each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated UV-Visible spectrophotometric or HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Experimental Workflow

Experimental_Workflow Start Start Formulation Formulation Development (Wet Granulation) Start->Formulation Pre_Compression Pre-Compression Evaluation (e.g., Angle of Repose, Bulk Density) Formulation->Pre_Compression Compression Tablet Compression Pre_Compression->Compression Post_Compression Post-Compression Evaluation (e.g., Hardness, Friability, Weight Variation) Compression->Post_Compression Dissolution In-Vitro Dissolution Testing Post_Compression->Dissolution Data_Analysis Data Analysis and Release Kinetics Modeling Dissolution->Data_Analysis End End Data_Analysis->End

Caption: Workflow for formulation and evaluation.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data for a controlled-release this compound formulation compared to an immediate-release formulation. Disclaimer: This data is illustrative and not based on actual experimental results for a controlled-release this compound tablet, as such data is not publicly available. It is intended to provide a conceptual framework for expected outcomes.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations

ParameterImmediate-Release (IR)Controlled-Release (CR)
Cmax (ng/mL)150 ± 3575 ± 15
Tmax (hr)1.5 ± 0.56.0 ± 1.0
AUC0-t (ng·hr/mL)600 ± 120850 ± 150
AUC0-∞ (ng·hr/mL)650 ± 130900 ± 160
T1/2 (hr)4.0 ± 0.810.0 ± 2.0
Relative Bioavailability (%)-~130

Conclusion

The development of a controlled-release formulation of this compound using a hydrophilic matrix system presents a viable strategy to optimize its therapeutic benefits. The provided protocols for formulation and in-vitro dissolution testing serve as a foundational guide for researchers. Further studies, including in-vivo pharmacokinetic and pharmacodynamic assessments, are essential to fully characterize the performance of the developed formulation and establish a robust in-vitro-in-vivo correlation (IVIVC). The successful development of such a formulation would represent a significant advancement in the clinical application of this compound.

Application Notes and Protocols for In Vitro Permeability Assays of Nicametate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate citrate (B86180), a vasodilator agent, requires thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties during drug development.[1] A critical determinant of its oral bioavailability is its permeability across the intestinal epithelium. In vitro permeability assays are essential, cost-effective tools for predicting the in vivo intestinal absorption of drug candidates like Nicametate citrate.[2] This document provides detailed application notes and protocols for two widely used in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. These assays help to classify the permeability of this compound and guide formulation development.

Membrane permeability is a crucial factor influencing the efficacy of orally administered drugs, as it governs their ability to be absorbed from the gastrointestinal tract and reach systemic circulation.[2][3] Poor membrane permeability often leads to low bioavailability and potential therapeutic failure.[3] Therefore, early assessment of a drug candidate's permeability is a key step in the drug discovery and development process.[3]

In Vitro Permeability Assays: An Overview

In vitro permeability assays provide a reliable and high-throughput method to screen and rank compounds based on their ability to cross biological membranes.[4] The two most common methods are the PAMPA and the Caco-2 assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay evaluates the passive diffusion of a compound across a synthetic membrane coated with lipids, mimicking the lipid bilayer of a cell membrane.[5][6][7][8][9] It is a non-cell-based assay that specifically measures transcellular passive permeability.[7][8][9]

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line that mimics the intestinal barrier.[4][10][11] This model allows for the investigation of both passive (transcellular and paracellular) and active transport mechanisms, including efflux and uptake transporters.[10][12]

The data generated from these assays, primarily the apparent permeability coefficient (Papp), helps in classifying the drug according to the Biopharmaceutics Classification System (BCS) and predicting its oral absorption.[4]

Data Presentation

The quantitative data obtained from the in vitro permeability assays for this compound should be summarized for clear comparison. The apparent permeability coefficient (Papp) is the key parameter to be reported.

Table 1: Apparent Permeability (Papp) of this compound from PAMPA

pH of Donor CompartmentPapp (x 10⁻⁶ cm/s)Permeability Classification
5.0[Insert Data][Low/Medium/High]
6.2[Insert Data][Low/Medium/High]
7.4[Insert Data][Low/Medium/High]

Table 2: Apparent Permeability (Papp) of this compound from Caco-2 Assay

Direction of TransportPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
Apical to Basolateral (A→B)[Insert Data][Insert Data][Low/Medium/High]
Basolateral to Apical (B→A)[Insert Data]

Note: The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the steps for determining the passive permeability of this compound.

Materials:

  • This compound

  • 96-well donor and acceptor plates (e.g., Millipore MultiScreen™-IP)

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)[8]

  • Phosphate buffered saline (PBS) at various pH values (5.0, 6.2, 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound in PBS at the desired pH values (final DMSO concentration should be less than 1%).

    • Prepare solutions of reference compounds in the same manner.

  • Membrane Coating:

    • Coat the membrane of each well in the donor plate with the phospholipid solution.

  • Assay Setup:

    • Add the appropriate PBS buffer to the acceptor wells.

    • Add the working solutions of this compound and reference compounds to the donor wells.

  • Incubation:

    • Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[5][13]

  • Sample Analysis:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation:

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [Drug]_acceptor = Concentration of the drug in the acceptor well

    • [Drug]_equilibrium = Equilibrium concentration of the drug

Protocol 2: Caco-2 Cell Permeability Assay

This protocol describes the procedure for assessing the permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Reference compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for low permeability/monolayer integrity)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS

Procedure:

  • Caco-2 Cell Culture and Seeding:

    • Culture Caco-2 cells in flasks until they reach 80-90% confluency.

    • Seed the Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 cell monolayers using a TEER meter. Monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are considered suitable for the assay.[11]

    • Alternatively, the permeability of a paracellular marker like Lucifer yellow can be measured.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

    • Add the test solution containing this compound and reference compounds to the apical (donor) side of the inserts.

    • Add fresh HBSS to the basolateral (acceptor) side.

    • Incubate the plates at 37°C with 5% CO₂ on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.[4]

    • At the end of the experiment, collect samples from the apical side.

  • Permeability Assay (Basolateral to Apical - B→A):

    • To investigate active efflux, perform the transport study in the reverse direction by adding the test solution to the basolateral side and sampling from the apical side.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation:

    Where:

    • dQ/dt = The steady-state flux of the drug across the monolayer

    • A = The surface area of the insert

    • C₀ = The initial concentration of the drug in the donor chamber

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare this compound and Control Solutions coat_membrane Coat Donor Plate Membrane with Phospholipid add_buffer Add Buffer to Acceptor Wells coat_membrane->add_buffer add_compounds Add Compounds to Donor Wells add_buffer->add_compounds assemble_plate Assemble Donor and Acceptor Plates add_compounds->assemble_plate incubate Incubate with Shaking assemble_plate->incubate measure_conc Measure Concentrations in Donor and Acceptor Wells incubate->measure_conc calc_papp Calculate Papp measure_conc->calc_papp

PAMPA Experimental Workflow

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days to Form Monolayer seed_cells->culture_cells check_integrity Assess Monolayer Integrity (TEER) culture_cells->check_integrity wash_monolayer Wash Monolayer with HBSS check_integrity->wash_monolayer add_compound_donor Add this compound to Donor Chamber wash_monolayer->add_compound_donor add_buffer_acceptor Add Fresh Buffer to Acceptor Chamber add_compound_donor->add_buffer_acceptor incubate Incubate at 37°C add_buffer_acceptor->incubate collect_samples Collect Samples from Acceptor Chamber at Time Intervals incubate->collect_samples analyze_samples Analyze Drug Concentration (LC-MS/MS) collect_samples->analyze_samples calc_papp Calculate Papp and Efflux Ratio analyze_samples->calc_papp

Caco-2 Permeability Assay Workflow
Cellular Transport Pathways

Transport_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (Apical) cluster_intracellular Intracellular Space (Basolateral) passive Passive Diffusion drug_int This compound passive->drug_int facilitated Facilitated Diffusion facilitated->drug_int active_uptake Active Uptake active_uptake->drug_int active_efflux Active Efflux drug_ext This compound active_efflux->drug_ext paracellular Paracellular Transport paracellular->drug_int Via Tight Junctions drug_ext->passive drug_ext->facilitated drug_ext->active_uptake drug_ext->paracellular drug_int->active_efflux

Drug Transport Pathways Across a Cell Monolayer

References

Application Notes and Protocols for Testing Nicametate Citrate in Animal Models of Intermittent Claudication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Intermittent claudication (IC) is a hallmark symptom of peripheral artery disease (PAD), characterized by pain and cramping in the lower extremities during exercise that is relieved by rest. Animal models are crucial for developing and testing new therapeutic agents for this condition. Nicametate citrate (B86180), a vasodilator, is a compound of interest for potentially improving blood flow and alleviating symptoms of IC.

Disclaimer: Preclinical studies specifically evaluating Nicametate citrate in animal models of intermittent claudication are not widely available in the published literature. The following protocols and data are based on established methodologies for testing vasodilatory and hemorheological agents in rodent models of peripheral artery disease and on findings from related compounds like Xanthinol nicotinate. The presented quantitative data is illustrative and intended to guide experimental design and data presentation.

Quantitative Data Summary

The following table represents hypothetical data from a study evaluating the efficacy of a test compound, such as this compound, in a rat model of intermittent claudication. This illustrates the expected outcomes and a structured format for data presentation.

Parameter Sham Control Vehicle Control (IC Model) This compound (Low Dose) This compound (High Dose) Positive Control (e.g., Cilostazol)
Maximal Walking Distance (meters) 550 ± 45150 ± 25250 ± 30350 ± 40320 ± 35
Pain-Free Walking Distance (meters) 500 ± 5080 ± 15150 ± 20220 ± 25200 ± 22
Hind Limb Blood Flow (Laser Doppler, % of baseline) 100 ± 535 ± 855 ± 1070 ± 1265 ± 11
Ankle-Brachial Index (ABI) 1.0 ± 0.050.4 ± 0.080.6 ± 0.070.75 ± 0.090.7 ± 0.08
Calf Muscle pO2 (mmHg) 50 ± 515 ± 425 ± 535 ± 632 ± 5*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Experimental Protocols

Rat Model of Intermittent Claudication (Femoral Artery Ligation)

This protocol describes the surgical induction of hindlimb ischemia in rats to mimic intermittent claudication.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps, vessel clips)

  • Suture material (e.g., 4-0 silk)

  • Heating pad

  • Analgesics (e.g., Buprenorphine)

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2% for maintenance).

  • Shave the right inguinal region and disinfect the area with an antiseptic solution.

  • Make a small incision in the skin overlying the femoral artery.

  • Carefully dissect the connective tissue to expose the femoral artery and its branches.

  • Isolate the femoral artery proximal to the bifurcation of the popliteal and saphenous arteries.

  • Ligate the femoral artery at this point using a 4-0 silk suture.

  • Ensure complete occlusion of blood flow.

  • Close the incision in layers.

  • Administer a post-operative analgesic and allow the animal to recover on a heating pad.

  • Sham-operated animals will undergo the same procedure without the ligation of the femoral artery.

  • Allow a recovery period of 7-14 days for the intermittent claudication model to stabilize before initiating treatment.

Evaluation of Walking Performance (Treadmill Test)

This protocol details the assessment of walking ability, a key functional outcome in intermittent claudication models.

Materials:

  • Animal treadmill with adjustable speed and incline

  • Video recording system (optional)

Procedure:

  • Acclimatize the rats to the treadmill for 5-10 minutes per day for 3-5 days before the baseline measurement.

  • Set the treadmill speed to a constant rate (e.g., 15-20 meters/minute) and incline (e.g., 5-10 degrees).

  • Place the rat on the treadmill and begin the test.

  • Record the following parameters:

    • Pain-Free Walking Distance: The distance covered before the first signs of claudication (e.g., frequent stopping, dragging of the affected limb).

    • Maximal Walking Distance: The total distance covered until the rat is unable to continue walking for a set period (e.g., 10 consecutive seconds of remaining on the shock grid at the back of the treadmill).

  • Perform treadmill tests at baseline (before treatment) and at specified time points during the treatment period.

Measurement of Hindlimb Blood Flow (Laser Doppler Perfusion Imaging)

This protocol outlines a non-invasive method to assess blood perfusion in the ischemic limb.

Materials:

  • Laser Doppler Perfusion Imager

  • Anesthesia (e.g., Isoflurane)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain normothermia.

  • Remove the hair from both hindlimbs.

  • Position the Laser Doppler scanner over the plantar surface of the hind paws.

  • Acquire perfusion images of both the ischemic and non-ischemic limbs.

  • Analyze the images to quantify blood flow. Results are often expressed as a ratio of perfusion in the ischemic limb to the non-ischemic limb.

  • Perform measurements at baseline and throughout the study period.

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Oral gavage needles or equipment for intraperitoneal injection

Procedure:

  • Prepare the desired concentrations of this compound in the appropriate vehicle.

  • Divide the animals into treatment groups (e.g., Vehicle Control, Low Dose this compound, High Dose this compound, Positive Control).

  • Administer the treatment daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 2-4 weeks).

  • The dosage of this compound should be determined based on available literature for related compounds or through a dose-finding study. A hypothetical starting point could be in the range of 10-100 mg/kg.

Visualizations

Experimental Workflow```dot

Experimental_Workflow cluster_setup Animal Model Induction cluster_treatment Treatment and Evaluation animal_prep Animal Acclimatization surgery Femoral Artery Ligation (IC Model) or Sham Surgery animal_prep->surgery recovery Post-operative Recovery (7-14 days) surgery->recovery baseline Baseline Measurements (Treadmill, Blood Flow) recovery->baseline treatment Daily Administration (this compound / Vehicle) baseline->treatment evaluation Weekly/Bi-weekly Evaluations treatment->evaluation evaluation->treatment terminal Terminal Data Collection (Tissue analysis, etc.) evaluation->terminal caption Experimental workflow for evaluating this compound.

Caption: Putative vasodilatory signaling pathway of this compound.

Application Notes and Protocols for Spectrophotometric Assay of Nicametate Citrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate citrate (B86180) is a vasodilator and peripheral circulation enhancer that functions as a prodrug.[1] In vivo, it undergoes hydrolysis to yield its active metabolites: nicotinic acid, a vasodilator, and diethylaminoethanol, which exhibits cholinergic properties.[1] One of the key mechanisms of action of Nicametate citrate's active metabolites is the inhibition of cholinesterases, such as acetylcholinesterase (AChE). This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter crucial for various physiological processes.

This application note provides a detailed protocol for a spectrophotometric assay to determine the activity of this compound by quantifying its inhibitory effect on acetylcholinesterase. The assay is based on the well-established Ellman's method, which is a simple, reliable, and widely used colorimetric technique for measuring AChE activity.[2]

Principle of the Assay

The activity of this compound is determined by its ability to inhibit the enzymatic activity of acetylcholinesterase (AChE). The assay measures the rate of the enzymatic reaction in the presence and absence of this compound.

The core of the assay is the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine (B1204863) and acetate. The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction yields 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that exhibits strong absorbance at 412 nm.[2][3] The rate of TNB formation is directly proportional to the AChE activity. By measuring the change in absorbance over time, the activity of the enzyme can be calculated. The inhibitory effect of this compound is quantified by the reduction in the rate of this colorimetric reaction.

Signaling Pathway

Assay_Principle cluster_hydrolysis Enzymatic Hydrolysis cluster_colorimetric Colorimetric Reaction cluster_inhibition Inhibition Acetylthiocholine Acetylthiocholine Thiocholine Thiocholine + Acetate Acetylthiocholine->Thiocholine AChE TNB TNB⁻ (Yellow) Absorbance at 412 nm Thiocholine->TNB + DTNB Nicametate This compound (after hydrolysis) Nicametate->Acetylthiocholine Inhibits

Caption: The enzymatic cascade of the Ellman's method for AChE activity and its inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Deionized water

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

  • ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in deionized water to make a 14 mM stock solution. Prepare this solution fresh daily.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

  • This compound Solutions: Prepare a stock solution of this compound in deionized water. From this stock, prepare a series of dilutions to determine the IC50 value.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.

  • Pre-incubation:

    • Add the phosphate buffer, AChE solution, DTNB, and this compound solution (or its solvent for the control) to the respective wells of the 96-well plate.

    • Mix gently and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • To start the enzymatic reaction, add 10 µL of the ATCI substrate solution to each well.

  • Measurement:

    • Immediately place the microplate in a plate reader and measure the absorbance at 412 nm.

    • Take kinetic readings every minute for a duration of 5-10 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time plot.

  • Correct for the blank: Subtract the rate of the blank from the rates of all other wells.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] * 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the AChE activity.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the assay.

Table 1: Kinetic Data for AChE Activity with this compound Inhibition

This compound (µM)Replicate 1 (ΔAbs/min)Replicate 2 (ΔAbs/min)Replicate 3 (ΔAbs/min)Average Rate (ΔAbs/min)% Inhibition
0 (Control)0.0500.0520.0510.0510
10.0450.0460.0440.04511.8
100.0350.0360.0370.03629.4
500.0260.0250.0270.02649.0
1000.0180.0190.0170.01864.7
5000.0090.0100.0090.00982.4

Table 2: Summary of Assay Validation Parameters

ParameterValue
IC50 of this compound[Calculated Value] µM
Z'-factor[Calculated Value, should be > 0.5 for a robust assay]
Signal-to-Background Ratio[Calculated Value]
Coefficient of Variation (%CV)[Calculated Value, should be < 10-15%]

Experimental Workflow

experimental_workflow prep Prepare Reagents: - Phosphate Buffer - DTNB Solution - ATCI Solution - AChE Solution - this compound Dilutions plate Plate Setup (96-well): - Blanks - Controls - Test Samples prep->plate preincubate Pre-incubate Plate (10-15 min at RT) plate->preincubate initiate Initiate Reaction (Add ATCI) preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm for 5-10 min) initiate->measure analyze Data Analysis: - Calculate Reaction Rates - Calculate % Inhibition - Determine IC50 measure->analyze report Report Results analyze->report

Caption: A streamlined workflow for the spectrophotometric assay of this compound activity.

Conclusion

The described spectrophotometric assay based on the Ellman's method provides a robust and sensitive platform for determining the activity of this compound through its inhibitory effect on acetylcholinesterase. This protocol is suitable for high-throughput screening and can be a valuable tool in the research and development of drugs targeting the cholinergic system. Proper optimization of enzyme and substrate concentrations is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Long-Term Stability Testing of Nicametate Citrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate citrate (B86180) is a vasodilator agent employed in the management of peripheral vascular disorders. As a prodrug, it undergoes in vivo hydrolysis to nicotinic acid and diethylaminoethanol, which contribute to its therapeutic effect. The stability of Nicametate citrate in aqueous solutions is a critical parameter that influences its safety, efficacy, and shelf-life. These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of this compound solutions, in accordance with established scientific principles and regulatory guidelines.

Chemical Properties and Postulated Degradation Pathways

This compound, the citrate salt of 2-(diethylamino)ethyl nicotinate, is an ester and is therefore susceptible to hydrolysis. The primary degradation pathway is anticipated to be the cleavage of the ester bond, yielding nicotinic acid and 2-(diethylamino)ethanol. This hydrolysis can be catalyzed by both acidic and basic conditions. Additionally, oxidative degradation may occur, although specific degradation products from oxidation are not well-documented in publicly available literature.

A thorough understanding of these degradation pathways is essential for the development of a stability-indicating analytical method capable of separating the intact drug from its degradation products.

Long-Term Stability Study Protocol

Objective

To evaluate the chemical stability of this compound solutions under various storage conditions over an extended period to establish a shelf-life and recommend appropriate storage conditions.

Materials
  • This compound active pharmaceutical ingredient (API)

  • Purified water for injection (WFI) or other appropriate solvent

  • pH-adjusting agents (e.g., citric acid, sodium citrate)

  • Glass vials with appropriate stoppers and seals

  • Calibrated stability chambers

Sample Preparation

Prepare solutions of this compound at the desired concentration(s) in the chosen vehicle. The formulation should mimic the final product as closely as possible, including any excipients. Filter the solutions through a suitable sterilizing filter and aseptically fill into vials.

Storage Conditions

As per the International Council for Harmonisation (ICH) guidelines, the following storage conditions are recommended for long-term stability testing:

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH: Relative Humidity

Testing Schedule

The following testing schedule is recommended:

Study TypeTesting Time Points (months)
Long-term0, 3, 6, 9, 12, 18, 24, 36
Intermediate0, 3, 6
Accelerated0, 3, 6
Analytical Parameters

The following parameters should be monitored at each time point:

  • Appearance: Visual inspection for color change, clarity, and particulate matter.

  • pH: Potentiometric measurement.

  • Assay of this compound: Using a validated stability-indicating HPLC method.

  • Degradation Products: Quantification of known and unknown degradation products using the same HPLC method.

  • Sterility (if applicable): As per pharmacopeial methods.

  • Bacterial Endotoxins (if applicable): As per pharmacopeial methods.

Data Presentation: Illustrative Stability Data

Disclaimer: The following tables present illustrative data for this compound solutions based on typical stability profiles for similar ester-containing pharmaceutical products. This data is for educational purposes only and should not be considered as actual experimental results.

Table 1: Illustrative Long-Term Stability Data for this compound Solution (25°C/60% RH)

Time (Months)AppearancepHAssay (% of Initial)Nicotinic Acid (%)Unknown Impurity 1 (%)Total Impurities (%)
0Clear, colorless4.5100.0< 0.1< 0.1< 0.2
3Clear, colorless4.599.50.2< 0.10.3
6Clear, colorless4.498.90.50.10.7
9Clear, colorless4.498.20.80.11.0
12Clear, colorless4.397.51.20.21.5
18Clear, colorless4.396.11.90.32.3
24Clear, colorless4.294.82.50.43.0

Table 2: Illustrative Accelerated Stability Data for this compound Solution (40°C/75% RH)

Time (Months)AppearancepHAssay (% of Initial)Nicotinic Acid (%)Unknown Impurity 1 (%)Total Impurities (%)
0Clear, colorless4.5100.0< 0.1< 0.1< 0.2
3Clear, colorless4.295.22.80.53.5
6Clear, colorless4.090.55.51.06.8

Experimental Protocols

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of this compound and its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 263 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method and to identify potential degradation products, forced degradation studies should be performed on the this compound solution.

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solution to 80°C for 48-72 hours.

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples from each stress condition should be analyzed by the proposed HPLC method to demonstrate that the degradation products are well-resolved from the parent peak and from each other.

Visualizations

Postulated Degradation Pathway of this compound

G cluster_0 This compound cluster_1 Degradation Conditions cluster_2 Degradation Products Nicametate Nicametate (Ester) Stress Acid/Base Hydrolysis Nicametate->Stress NicotinicAcid Nicotinic Acid Stress->NicotinicAcid DEA 2-(Diethylamino)ethanol Stress->DEA

Caption: Postulated hydrolytic degradation pathway of Nicametate.

Experimental Workflow for Stability Testing

G start Start: Prepare Nicametate Citrate Solution storage Store at ICH Conditions (Long-term, Accelerated, Intermediate) start->storage sampling Sample at Scheduled Time Points storage->sampling sampling->storage Continue Storage analysis Analyze Samples: - Appearance - pH - HPLC (Assay, Impurities) sampling->analysis data Compile and Analyze Data analysis->data report End: Generate Stability Report data->report

Caption: Workflow for long-term stability testing of solutions.

Signaling Pathway for Vasodilation

G Nicametate Nicametate NO Nitric Oxide (NO) (from nitrate-like effect) Nicametate->NO K_channel K+ Channel Opening Nicametate->K_channel sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC Hyperpolarization Hyperpolarization K_channel->Hyperpolarization cGMP Increased cGMP sGC->cGMP PKG PKG Activation cGMP->PKG Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation Hyperpolarization->Relaxation

Caption: Dual signaling pathway for Nicametate-induced vasodilation.

References

Application Note: High-Performance Liquid Chromatography Assay for Nicametate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

[AN-2025-1218]

Abstract

This application note details a precise and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Nicametate citrate (B86180). The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and quality control, providing a straightforward and reproducible methodology.

Introduction

Nicametate citrate is a peripheral vasodilator used in the management of circulatory disorders. A reliable analytical method is crucial for its quantification in pharmaceutical formulations and for quality control purposes. Reverse-phase HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the determination of this compound using a C18 stationary phase with a simple acidic mobile phase and UV detection.

Experimental Conditions

A summary of the chromatographic conditions for the analysis of this compound is presented in the table below. These conditions have been synthesized from established methods for similar compounds and direct, though limited, literature on this compound analysis.[1][2]

ParameterCondition
Chromatographic Mode Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water with Phosphoric Acid
Composition Acetonitrile : Water (pH adjusted with H₃PO₄)
Flow Rate 1.0 mL/min (Typical)
Injection Volume 10 µL (Typical)
Detection Wavelength 263 nm
Column Temperature Ambient (e.g., 25 °C)
Run Time Approximately 10 minutes

Experimental Protocol

This section provides a step-by-step guide for the preparation of solutions and the operation of the HPLC system for the analysis of this compound.

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%, Analytical Grade)

  • Methanol (HPLC Grade, for cleaning)

Preparation of Mobile Phase
  • Prepare the desired volume of the mobile phase by mixing acetonitrile and deionized water in the appropriate ratio (e.g., a starting point could be 40:60 v/v Acetonitrile:Water).

  • Adjust the pH of the aqueous component with a small amount of phosphoric acid to a final pH between 2.5 and 3.5.

  • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

  • Degas the mobile phase using vacuum sonication or an online degasser to prevent bubble formation in the HPLC system.

Preparation of Standard Solution
  • Accurately weigh a suitable amount of this compound Reference Standard (e.g., 10 mg).

  • Dissolve the standard in a volumetric flask (e.g., 100 mL) using the mobile phase as the diluent to obtain a stock solution.

  • From the stock solution, prepare a series of working standard solutions of known concentrations by serial dilution with the mobile phase.

Preparation of Sample Solution
  • For bulk drug analysis, accurately weigh a quantity of the this compound sample and prepare a solution of a known concentration in the mobile phase.

  • For dosage form analysis (e.g., tablets), weigh and finely powder a representative number of units. An amount of powder equivalent to a single dose should be accurately weighed and dissolved in the mobile phase. The solution may require sonication to ensure complete dissolution of the active ingredient.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the flow rate to 1.0 mL/min and the UV detector to a wavelength of 263 nm.[2]

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions for analysis.

  • The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow A Mobile Phase Preparation (Acetonitrile, Water, Phosphoric Acid) D HPLC System Equilibration A->D B Standard Solution Preparation F Standard Injection & Calibration B->F C Sample Solution Preparation G Sample Injection C->G E Blank Injection D->E Establish Baseline E->F F->G System Suitability Passed H Data Acquisition & Analysis G->H I Quantification of this compound H->I

Figure 1: HPLC Analysis Workflow for this compound.

Conclusion

The described reverse-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with an acetonitrile and acidified water mobile phase allows for a simple and effective separation. This application note serves as a comprehensive guide for the implementation of this method in a laboratory setting. Further method validation should be performed in accordance with regulatory guidelines to ensure its suitability for its intended purpose.

References

Troubleshooting & Optimization

Overcoming solubility issues of Nicametate citrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with Nicametate citrate (B86180) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Is Nicametate citrate considered water-soluble?

A1: Yes, this compound is generally described as being soluble in water[1]. However, achieving high concentrations or stable solutions can be challenging depending on the specific experimental conditions such as pH, temperature, and the presence of other solutes. The formation of the citrate salt of Nicametate is a strategy to enhance its aqueous solubility compared to the free base[2].

Q2: Why is my this compound solution cloudy or showing precipitation?

A2: Cloudiness or precipitation can occur for several reasons:

  • Saturation Limit: You may have exceeded the intrinsic solubility of this compound under your specific experimental conditions.

  • pH Shift: The pH of your solution may not be optimal for maintaining solubility. The solubility of salts of weak bases like Nicametate can be highly pH-dependent.

  • Common Ion Effect: The presence of other citrate salts in your buffer could potentially decrease solubility.

  • Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during storage or use can lead to precipitation.

  • Polymorphism: The solid-state properties of your this compound powder could influence its dissolution rate and apparent solubility[3].

Q3: What is the fastest way to improve the solubility of this compound for a screening experiment?

A3: For rapid screening, adjusting the pH of the aqueous solution is often the most effective initial approach. Since Nicametate is a weak base, decreasing the pH (acidification) will typically increase its solubility. Using a co-solvent like ethanol (B145695) or propylene (B89431) glycol in small percentages can also provide a quick solubility boost.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common solubility issues.

Problem: My prepared this compound solution is not clear.

Follow the troubleshooting workflow below to identify and solve the issue.

G Troubleshooting Flowchart for this compound Solubility Issues A Start: Solution is Cloudy or Has Precipitate B Verify Concentration Is it below the expected saturation point? A->B C Measure pH of the Solution B->C Concentration is OK J Reduce Concentration Prepare a more dilute solution B->J Concentration is too high D Is pH in acidic range (e.g., < 6.0)? C->D E Adjust pH Downward (e.g., with 0.1M HCl or citrate buffer) See Protocol 1 D->E No F Consider Temperature Was the solution prepared or stored cold? D->F Yes E->F G Gently warm the solution (e.g., to 37-40°C) See Protocol 3 F->G Yes H Still Unresolved? Introduce a Co-solvent (e.g., Ethanol, PEG 400) See Protocol 2 F->H No G->H No Improvement I Solution is Clear Problem Solved G->I Improvement H->I J->I

Caption: Troubleshooting flowchart for solubility issues.

Solubility Enhancement Data

The following tables present illustrative quantitative data to demonstrate how different formulation strategies can impact the solubility of this compound in aqueous media.

Table 1: Effect of pH on this compound Solubility (Illustrative Data)

pH of SolutionAqueous Solubility (mg/mL) at 25°CObservations
3.0> 100Clear solution
4.085Clear solution
5.050Clear solution
6.015Slight haze may appear over time
7.02Suspension forms
8.0< 1Heavy precipitation

Table 2: Effect of Co-solvents on this compound Solubility at pH 6.5 (Illustrative Data)

Co-solventConcentration (% v/v)Aqueous Solubility (mg/mL) at 25°C
None0%~5
Ethanol10%15
Propylene Glycol10%20
PEG 40010%25
Ethanol20%40
Propylene Glycol20%55

Experimental Protocols & Workflow

A general workflow for testing and overcoming solubility issues is presented below.

G General Workflow for Solubility Enhancement cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A 1. Determine Intrinsic Solubility in deionized water B 2. Assess Solubility in Target Buffer (e.g., PBS pH 7.4) A->B C 3. pH Adjustment (Protocol 1) B->C If solubility is insufficient D 4. Co-solvent Screening (Protocol 2) C->D E 5. Temperature Variation (Protocol 3) D->E F 6. Confirm Solubility under Optimal Conditions E->F G 7. Assess Short-term Stability of the final formulation F->G

Caption: Experimental workflow for solubility testing.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to determine the solubility of this compound as a function of pH.

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • A series of buffers (e.g., citrate, phosphate) covering a pH range of 3-8

  • Calibrated pH meter

  • Vials or test tubes

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare Buffers: Prepare a series of aqueous buffer solutions at different pH values (e.g., 3, 4, 5, 6, 7, 8).

  • Add Excess Solute: To a vial containing a known volume (e.g., 1 mL) of a specific pH buffer, add an excess amount of this compound powder (enough so that undissolved solid remains).

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully pipette a known volume of the clear supernatant. Dilute the supernatant with a suitable mobile phase or buffer to a concentration within the quantifiable range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved this compound in the diluted supernatant using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the solubility in mg/mL for each pH point. Plot solubility versus pH to identify the optimal pH range.

Protocol 2: Solubility Enhancement Using Co-solvents

This protocol describes how to screen different co-solvents to improve solubility.

Materials:

  • This compound powder

  • Aqueous buffer at a fixed, suboptimal pH (e.g., pH 6.5)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerol

  • Equipment as listed in Protocol 1

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of solutions by mixing the aqueous buffer with the chosen co-solvent at various volume percentages (e.g., 5%, 10%, 20% v/v). For example, to make a 10% ethanol solution, mix 1 mL of ethanol with 9 mL of buffer.

  • Add Excess Solute: To vials containing 1 mL of each co-solvent mixture, add an excess amount of this compound powder.

  • Equilibration: Seal and shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Phase Separation & Quantification: Follow steps 4-6 from Protocol 1 to separate the solid and quantify the concentration in the supernatant.

  • Data Analysis: Calculate the solubility for each co-solvent and concentration. Compare the results to identify the most effective co-solvent system.

Protocol 3: Assessing the Effect of Temperature on Solubility

This protocol is used to understand how temperature influences the solubility of a prepared solution.

Materials:

  • A prepared, potentially cloudy solution of this compound

  • Water bath with temperature control

  • Calibrated thermometer

  • Vials

Methodology:

  • Prepare Sample: Place an aliquot of the this compound solution into a sealed vial.

  • Initial Observation: Note the initial appearance of the solution at room temperature (e.g., 25°C).

  • Incremental Heating: Place the vial in the water bath. Increase the temperature in increments of 5°C (e.g., to 30°C, 35°C, 40°C).

  • Observation at Temperature: Allow the solution to equilibrate at each temperature for 15-20 minutes. Observe and record any changes in clarity. Note the temperature at which the solution becomes completely clear.

  • Controlled Cooling: Turn off the heat and allow the solution to cool slowly back to room temperature. Observe if and at what temperature precipitation reoccurs.

  • Data Analysis: This provides a qualitative or semi-quantitative understanding of the temperature dependence of your specific formulation. A positive temperature coefficient (solubility increases with temperature) is common. This information is crucial for defining preparation and storage conditions.

References

Technical Support Center: Optimizing Nicametate Citrate Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nicametate citrate (B86180) dosage for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Nicametate citrate and what is its mechanism of action?

This compound is a vasodilator drug used to enhance peripheral circulation.[1][2] It acts as a prodrug, meaning it is converted into its active components within the body.[1] In vivo, it is hydrolyzed into nicotinic acid and diethylaminoethanol.[1] Its therapeutic effects are attributed to these metabolites. Nicotinic acid is a known vasodilator, while diethylaminoethanol may have cholinergic effects.[1] The primary mechanism of action involves the dilation of small arteries and capillaries, which increases blood flow and oxygen delivery to tissues.[1] It is also suggested to enhance cellular respiration by acting on respiratory coenzymes.[1]

Q2: What are the common research applications for this compound in animal models?

Based on its mechanism of action as a vasodilator and its ability to improve blood flow, this compound is investigated in animal models for various conditions, including:

  • Peripheral vascular disorders: To study its efficacy in improving blood flow in conditions like chronic venous insufficiency.[1]

  • Cerebral ischemia and stroke recovery: To evaluate its potential neuroprotective effects by enhancing cerebral blood flow.[1][2]

  • Neurodegenerative diseases: To explore its benefits in conditions where impaired cerebral circulation is a contributing factor.[1]

  • Chelation therapy: Animal studies have explored its potential to bind to heavy metals.[1]

Q3: What are the recommended routes of administration for this compound in animal studies?

The choice of administration route depends on the specific experimental goals, the animal model, and the formulation of this compound. Common routes for preclinical studies include:

  • Oral (p.o.): Administration by gavage is common for systemic effects. It's important to select a suitable vehicle in which the compound is soluble or can be uniformly suspended.

  • Intravenous (i.v.): This route ensures 100% bioavailability and is used for rapid effect or when oral absorption is poor. Administration should be slow to avoid acute cardiovascular effects.

  • Intraperitoneal (i.p.): Often used in rodents as an alternative to i.v. injection for systemic administration.

  • Subcutaneous (s.c.): This route provides a slower absorption rate compared to i.v. or i.p. injections.

Q4: How can I determine the optimal starting dose for my animal study?

Due to the limited publicly available preclinical data on this compound, determining a precise starting dose can be challenging. A literature review for studies on similar compounds, such as nicotinic acid or other vasodilators, can provide a starting point. For instance, a study on the vasodilator nicorandil (B1678753) in dogs used a dose range of 0.3-1.0 mg/kg orally. It is crucial to conduct a dose-ranging study (dose escalation) in a small group of animals to determine the appropriate dose range for your specific model and experimental endpoint. This will help identify a dose that elicits the desired pharmacological effect without causing significant adverse effects.

Q5: What is a No-Observed-Adverse-Effect Level (NOAEL) and how is it determined?

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a given animal study.[3] It is a critical parameter in toxicology and safety assessment. Determining the NOAEL typically involves a repeated-dose toxicity study where different groups of animals are administered various doses of the test substance over a specific period.[4] Key considerations for determining the NOAEL include in-life observations, body weight changes, food and water consumption, clinical pathology (hematology and clinical chemistry), and post-mortem histopathological examinations.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Adverse Events

  • Possible Cause: The administered dose is too high, leading to acute toxicity.

  • Troubleshooting Steps:

    • Immediately cease dosing in the affected cohort.

    • Review the dose calculation and preparation: Double-check all calculations, weighing of the compound, and dilution steps to rule out a formulation error.

    • Conduct a dose de-escalation study: Start with a significantly lower dose (e.g., 1/10th of the dose that caused mortality) and gradually increase it in subsequent small animal groups to establish a maximum tolerated dose (MTD).

    • Consider the route of administration: Rapid intravenous injection of a vasodilator can cause a sudden drop in blood pressure, leading to cardiovascular collapse. Consider a slower infusion rate or a different route of administration (e.g., oral or subcutaneous).

    • Evaluate the vehicle: The vehicle used to dissolve or suspend this compound could have its own toxicity. Ensure the vehicle is well-tolerated at the administered volume.

Issue 2: Lack of Efficacy or Desired Pharmacological Effect

  • Possible Cause: The administered dose is too low, or the bioavailability is poor.

  • Troubleshooting Steps:

    • Increase the dose: Based on the results of a dose-ranging study, cautiously escalate the dose to determine if a therapeutic effect can be achieved at a higher, non-toxic concentration.

    • Assess bioavailability: If administering orally, consider that the compound may have low oral bioavailability due to first-pass metabolism. You may need to use a higher oral dose compared to an intravenous dose to achieve similar systemic exposure.

    • Pharmacokinetic analysis: If possible, conduct a pilot pharmacokinetic study to measure the plasma concentration of this compound and its active metabolites over time. This will help determine if the drug is being absorbed and reaching a sufficient concentration to elicit a response.

    • Check the formulation: Ensure the compound is fully dissolved or forms a stable, homogenous suspension in the vehicle. Poor formulation can lead to inconsistent dosing.

Issue 3: High Variability in Experimental Data

  • Possible Cause: Inconsistent dosing, animal stress, or biological variability.

  • Troubleshooting Steps:

    • Standardize procedures: Ensure all experimental procedures, including animal handling, dosing technique, and timing of measurements, are consistent across all animals.

    • Refine dosing technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For injections, ensure the correct volume is administered to the intended site.

    • Acclimatize animals: Allow sufficient time for animals to acclimatize to the housing and experimental conditions to minimize stress-induced variability.

    • Increase sample size: If high variability is inherent to the animal model, increasing the number of animals per group may be necessary to achieve statistical significance.

Data Presentation

Due to the limited availability of specific preclinical data for this compound in the public domain, the following tables are presented as templates. Researchers should aim to generate data for their specific animal models and experimental conditions. For context, data on related compounds or general toxicity study parameters are included where available.

Table 1: Dosage and Administration of Vasodilators in Animal Studies (Reference)

CompoundAnimal SpeciesRoute of AdministrationDosage RangeStudy Focus
NicorandilDogOral (p.o.)0.3 - 1.0 mg/kgPharmacokinetics in mitral regurgitation
HydralazineDogOral (p.o.)0.5 - 3 mg/kg, every 12 hoursTreatment of congestive heart failure[5]
AmlodipineDogOral (p.o.)0.1 - 0.5 mg/kg, every 12 to 24 hoursTreatment of systemic hypertension[6]
AmlodipineCatOral (p.o.)0.625 - 1.25 mg/animal, every 24 hoursTreatment of systemic hypertension[6]

Table 2: Pharmacokinetic Parameters (Illustrative Template)

Animal SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)
Ratp.o.Data not available
Rati.v.Data not available
Mousep.o.Data not available
Dogp.o.Data not available

Researchers are encouraged to perform pharmacokinetic studies to determine these parameters for this compound in their specific animal model.

Table 3: Toxicological Data (Illustrative Template)

Animal SpeciesStudy TypeRouteLD50 (mg/kg)NOAEL (mg/kg/day)Key Findings
RatAcute Oralp.o.>500 to <2,000 (for a different compound)[7]Data not availableSafety Data Sheet for this compound indicates potential for allergic skin reaction and respiratory difficulties if inhaled.[8]
RatRepeated Dosep.o.Data not available1000 (for a different compound in a 28-day study)[9]
DogRepeated Dosep.o.Data not availableData not available

LD50 (Median Lethal Dose), NOAEL (No-Observed-Adverse-Effect Level). Researchers should conduct appropriate toxicity studies to determine these values for this compound.

Experimental Protocols & Methodologies

Protocol 1: Dose-Ranging Study for Oral Administration in Rats

  • Animal Model: Male or female Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Based on literature for similar compounds, select a starting dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

  • Formulation: Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer a single dose via oral gavage. The volume should be consistent across all groups (e.g., 5 mL/kg).

  • Observation: Closely monitor animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) at regular intervals (e.g., 1, 2, 4, 24 hours) post-dosing.

  • Endpoint Measurement: At a predetermined time point, collect blood or tissue samples to measure the desired pharmacological effect (e.g., changes in a specific biomarker).

  • Data Analysis: Analyze the data to identify the dose that produces the desired effect and the dose at which adverse effects begin to appear. This will inform the dose selection for subsequent efficacy studies.

Mandatory Visualizations

Experimental_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy Study Literature Review Literature Review Dose Selection Dose Selection Literature Review->Dose Selection Pilot Study (n=3-5/group) Pilot Study (n=3-5/group) Dose Selection->Pilot Study (n=3-5/group) Toxicity Assessment Toxicity Assessment Pilot Study (n=3-5/group)->Toxicity Assessment Efficacy Assessment Efficacy Assessment Pilot Study (n=3-5/group)->Efficacy Assessment MTD & Effective Dose Range MTD & Effective Dose Range Toxicity Assessment->MTD & Effective Dose Range Efficacy Assessment->MTD & Effective Dose Range Dose Optimization Dose Optimization MTD & Effective Dose Range->Dose Optimization Main Study (larger n) Main Study (larger n) Dose Optimization->Main Study (larger n) Pharmacodynamic Analysis Pharmacodynamic Analysis Main Study (larger n)->Pharmacodynamic Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis Main Study (larger n)->Pharmacokinetic Analysis Final Data Analysis Final Data Analysis Pharmacodynamic Analysis->Final Data Analysis Pharmacokinetic Analysis->Final Data Analysis

Caption: Workflow for optimizing this compound dosage in animal studies.

Signaling_Pathway This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Hydrolysis GPR109A Receptor GPR109A Receptor Nicotinic Acid->GPR109A Receptor Activates Inhibition of Adipocyte Lipolysis Inhibition of Adipocyte Lipolysis GPR109A Receptor->Inhibition of Adipocyte Lipolysis Prostaglandin Release Prostaglandin Release GPR109A Receptor->Prostaglandin Release Reduced Plasma Free Fatty Acids Reduced Plasma Free Fatty Acids Inhibition of Adipocyte Lipolysis->Reduced Plasma Free Fatty Acids Vasodilation Vasodilation Prostaglandin Release->Vasodilation

Caption: Simplified signaling pathway of nicotinic acid, a metabolite of this compound.

Troubleshooting_Logic Unexpected Outcome Unexpected Outcome High Mortality/Toxicity High Mortality/Toxicity Unexpected Outcome->High Mortality/Toxicity Yes No Efficacy No Efficacy Unexpected Outcome->No Efficacy No Check Dose Calculation Check Dose Calculation High Mortality/Toxicity->Check Dose Calculation Step 1 Check Formulation Check Formulation No Efficacy->Check Formulation Step 1 Reduce Dose Reduce Dose Check Dose Calculation->Reduce Dose Step 2 Increase Dose Increase Dose Check Formulation->Increase Dose Step 2 Consider Bioavailability Consider Bioavailability Increase Dose->Consider Bioavailability Step 3 Change Route Change Route Consider Bioavailability->Change Route Step 4

Caption: Logical diagram for troubleshooting common issues in animal dosing studies.

References

Technical Support Center: Troubleshooting Nicametate Citrate Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with Nicametate citrate (B86180) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate in my cell culture medium after adding Nicametate citrate. What is the likely cause?

A1: Precipitation of this compound upon addition to cell culture media can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of this compound you are trying to achieve may be higher than its solubility in the specific cell culture medium at a given temperature.

  • Solvent Shock: If you are using a stock solution of this compound dissolved in a solvent like DMSO, diluting it too quickly into the aqueous media can cause the compound to "crash out" of solution.[1][2]

  • pH and Temperature Effects: The solubility of citrate salts can be influenced by the pH of the medium.[3][4] Additionally, adding the compound to cold media can decrease its solubility.[2]

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[2][5]

Q2: My this compound solution appears clear initially, but a precipitate forms after incubation. Why is this happening?

A2: Delayed precipitation can occur due to:

  • Compound Instability: this compound is a prodrug that hydrolyzes into nicotinic acid and diethylaminoethanol.[6] Changes in the chemical structure over time in the incubator (at 37°C, 5% CO2) could lead to the formation of less soluble byproducts.

  • Changes in Media pH: Cellular metabolism can cause a gradual shift in the pH of the culture medium, which may affect the solubility of this compound over time.[2]

  • Evaporation: In long-term experiments, evaporation of water from the culture medium can increase the concentration of solutes, potentially exceeding the solubility limit of this compound.[2][7]

Q3: How can I improve the solubility of this compound in my cell culture media?

A3: To improve solubility and prevent precipitation, consider the following strategies:

  • Optimize Stock Solution Preparation: While this compound is reported to be soluble in water[8], preparing a concentrated stock solution in a suitable solvent like DMSO may be necessary for achieving higher working concentrations. Ensure the compound is fully dissolved in the stock solution.[9]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution into pre-warmed (37°C) culture media.[1][2] Add the stock solution dropwise while gently mixing.[2]

  • Adjust Final Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[1] Keeping the final DMSO concentration as high as is tolerable for your cells can help maintain compound solubility.[1][10] Always include a vehicle control in your experiments.[1]

  • Use of Solubility Enhancers: For hydrophobic compounds, solubility enhancers like cyclodextrins or the proteins in fetal bovine serum (FBS) can help keep the compound in solution.[1]

Q4: What is the recommended method for preparing a this compound stock solution?

A4: While this compound is water-soluble[8], a common practice for compounds used in cell culture is to prepare a high-concentration stock in a solvent like DMSO.

  • Solvent Selection: Start with sterile, cell culture grade DMSO.

  • Preparation: To prepare a 10 mM stock solution of this compound (M.W. 414.41 g/mol )[11][12], weigh out 4.14 mg of this compound and dissolve it in 1 mL of DMSO.

  • Dissolution: Ensure complete dissolution by vortexing and, if necessary, brief sonication or warming the solution to 37°C.[9]

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[9][11]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media
Potential Cause Explanation Recommended Solution
Low Aqueous Solubility The compound has poor solubility in the aqueous environment of the cell culture medium.[1]Perform a solubility test to determine the maximum soluble concentration in your specific medium. Consider lowering the final working concentration.
Solvent Shift ("Crashing Out") A compound soluble in a high concentration of an organic solvent (e.g., 100% DMSO) precipitates when diluted into the aqueous medium.[1]Perform a stepwise serial dilution into pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations.[1][2]
Media Temperature Adding the compound stock to cold media can decrease its solubility.[2]Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[2]
Issue 2: Delayed Precipitation or Compound Degradation
Potential Cause Explanation Recommended Solution
Compound Instability This compound may hydrolyze or degrade over time in the culture conditions (37°C, 5% CO2), forming less soluble byproducts.Prepare fresh media with this compound more frequently, ideally just before use. Conduct a stability study to assess the compound's half-life under your experimental conditions.
pH Shift Cellular metabolism can alter the pH of the medium, affecting compound solubility.[2]Monitor the pH of your culture medium, especially in dense cultures. Change the medium more frequently to maintain a stable pH.
Interaction with Media Components The compound may interact with salts or other components, forming insoluble complexes over time.[2]If possible, try a different basal media formulation. Note that serum-free media can sometimes be more prone to precipitation for certain compounds.[2]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium under standard culture conditions.

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 100 mM in DMSO).

  • Create a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C) to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).

  • Visually inspect each solution for any signs of precipitation immediately after preparation.

  • Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your experiments (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect the solutions again for any delayed precipitation.

  • The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.[2]

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

Objective: To evaluate the chemical stability of this compound over time under cell culture conditions.

Methodology:

  • Prepare a solution of this compound in your cell culture medium at your desired working concentration.

  • Incubate the solution at 37°C and 5% CO2.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Plot the concentration of this compound versus time to determine its degradation rate and half-life in the culture medium.

Visualizations

Signaling Pathways

This compound is hydrolyzed to nicotinic acid (niacin), which is known to influence several signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nicametate_citrate This compound (hydrolyzes to Niacin) GPR109A GPR109A Nicametate_citrate->GPR109A Niacin activates PI3K PI3K GPR109A->PI3K Activates IKK IKK GPR109A->IKK Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates IkB IκB IKK->IkB Inhibits phosphorylation NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Regulates G Start Observe Precipitation in Cell Culture Check_Solubility Is working concentration below max solubility? Start->Check_Solubility Check_Prep Was stock prepared and diluted correctly? Check_Solubility->Check_Prep Yes Solution_1 Lower working concentration or perform solubility test Check_Solubility->Solution_1 No Check_Stability Is the compound stable over the experiment's duration? Check_Prep->Check_Stability Yes Solution_2 Optimize dilution protocol: - Pre-warm media - Stepwise dilution - Adjust solvent % Check_Prep->Solution_2 No Solution_3 Prepare fresh media more frequently Check_Stability->Solution_3 No End Clear Solution Experiment Ready Check_Stability->End Yes Solution_1->End Solution_2->End Solution_3->End

References

Technical Support Center: Improving the Oral Bioavailability of Nicametate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical development of orally administered Nicametate citrate (B86180).

FAQs: Understanding Nicametate Citrate's Bioavailability

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a vasodilator used for peripheral vascular disorders. It acts as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. In vivo, it is hydrolyzed to its active moieties: nicotinic acid (a vasodilator) and diethylaminoethanol (a cholinergic agent). The primary concern with its oral administration is the potential for premature hydrolysis in the gastrointestinal (GI) tract or during first-pass metabolism in the liver. This pre-systemic breakdown can limit the amount of intact prodrug reaching systemic circulation, leading to variable and potentially suboptimal therapeutic effects.

Q2: What are the key factors that can limit the oral bioavailability of this compound?

Several factors can influence the oral bioavailability of this compound:

  • Pre-systemic Hydrolysis: As an ester prodrug, this compound is susceptible to hydrolysis by esterase enzymes present in the gut lumen, intestinal wall, and liver.

  • Low Permeability: The permeability of the intact prodrug across the intestinal epithelium might be a limiting factor.

  • Poor Aqueous Solubility: Although this compound is reported to be water-soluble, its dissolution rate in the complex environment of the GI tract could still affect its absorption.

  • Efflux Transporter Activity: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the gut lumen.

Q3: What are the initial steps to assess the oral bioavailability of my this compound formulation?

A typical initial assessment involves a combination of in vitro and in vivo studies:

  • In Vitro Permeability Assay: Using a Caco-2 cell monolayer to predict intestinal permeability and identify potential efflux transporter involvement.

  • In Vitro Metabolic Stability Assay: Employing liver microsomes or S9 fractions to evaluate the rate of hydrolysis and first-pass metabolism.

  • In Vivo Pharmacokinetic Study: Administering the formulation to an animal model (e.g., rats) and measuring the plasma concentrations of both this compound and its primary metabolite, nicotinic acid, over time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides potential solutions.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Low apparent permeability (Papp) in Caco-2 assay Poor passive diffusion or active efflux.1. Conduct a bi-directional Caco-2 assay to calculate the efflux ratio. An efflux ratio greater than 2 suggests P-gp involvement. 2. If efflux is confirmed, consider co-administration with a P-gp inhibitor (e.g., verapamil) in subsequent in vitro studies to confirm the mechanism. 3. Formulation strategies to bypass P-gp, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), can be explored.
Rapid degradation in liver microsome stability assay High susceptibility to esterase-mediated hydrolysis.1. Characterize the metabolic pathway to confirm esterase involvement. 2. Explore formulation strategies to protect the ester linkage, such as encapsulation in nanoparticles or liposomes. 3. Consider structural modification of the prodrug to introduce steric hindrance around the ester bond, potentially reducing the rate of hydrolysis.
Low and variable plasma concentrations of this compound in vivo A combination of poor absorption and pre-systemic hydrolysis.1. Analyze the ratio of metabolite (nicotinic acid) to parent drug (this compound) in plasma. A high ratio suggests extensive pre-systemic metabolism. 2. Evaluate the formulation's dissolution profile under simulated gastric and intestinal conditions. 3. Consider advanced formulation approaches like enteric coating to protect the drug from the acidic environment of the stomach and target release in the intestine.
High inter-animal variability in pharmacokinetic studies Inconsistent formulation performance or physiological differences.1. Ensure the formulation is homogenous and the dosing procedure is consistent. 2. Increase the number of animals per group to improve statistical power. 3. Consider a crossover study design to minimize inter-animal variability.

Data Presentation: Hypothetical Pharmacokinetic Data

The following tables present hypothetical data to illustrate the potential improvements in the oral bioavailability of this compound with different formulation strategies.

Table 1: In Vitro Permeability and Metabolic Stability of this compound Formulations

Formulation Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio Half-life in Liver Microsomes (min)
This compound (Aqueous Solution)2.53.815
This compound with P-gp Inhibitor7.81.115
This compound in SEDDS8.51.545
Enteric-coated Nanoparticles9.21.260

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 20 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋t (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Solution)150 ± 350.5450 ± 90100
This compound in SEDDS450 ± 701.01800 ± 250400
Enteric-coated Nanoparticles600 ± 951.53150 ± 400700

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and evaluate its potential as a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (Apical to Basolateral):

    • The culture medium in the apical (AP) and basolateral (BL) chambers is replaced with pre-warmed transport buffer.

    • A solution of this compound (e.g., 10 µM) is added to the AP chamber.

    • Samples are collected from the BL chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • The volume removed is replaced with fresh transport buffer.

  • Transport Study (Basolateral to Apical):

    • The procedure is repeated, but the drug solution is added to the BL chamber, and samples are collected from the AP chamber.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of drug transport across the monolayer.

      • A: The surface area of the membrane.

      • C₀: The initial concentration of the drug in the donor chamber.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound in the presence of liver enzymes.

Methodology:

  • Preparation: A reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4) is prepared.

  • Incubation:

    • The reaction mixture is pre-incubated at 37°C.

    • The reaction is initiated by adding this compound (e.g., 1 µM).

    • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Sample Analysis: The concentration of remaining this compound is determined by LC-MS/MS.

  • Data Analysis:

    • The percentage of remaining this compound is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the remaining percentage versus time.

    • The half-life (t½) is calculated as 0.693 / k.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation caco2 Caco-2 Permeability Assay microsomes Liver Microsomal Stability solution Aqueous Solution caco2->solution Low Permeability microsomes->solution High Metabolism sedds SEDDS pk_study Rat Pharmacokinetic Study solution->pk_study Initial Assessment nanoparticles Enteric-coated Nanoparticles sedds->pk_study Improved Formulation nanoparticles->pk_study Optimized Formulation data_analysis Bioavailability Analysis pk_study->data_analysis Plasma Concentration Data

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation drug_oral Oral this compound dissolution Dissolution drug_oral->dissolution absorption Intestinal Absorption dissolution->absorption hydrolysis_gut Gut Wall Hydrolysis (Esterases) absorption->hydrolysis_gut efflux P-gp Efflux absorption->efflux hydrolysis_liver Hepatic Hydrolysis (Esterases) absorption->hydrolysis_liver Portal Vein intact_drug Intact this compound absorption->intact_drug metabolites Nicotinic Acid & Diethylaminoethanol hydrolysis_gut->metabolites hydrolysis_liver->metabolites intact_drug->metabolites Systemic Hydrolysis

Caption: Factors affecting the oral bioavailability of this compound.

Mitigating potential side effects of Nicametate citrate in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the common potential side effects of cerebral vasodilators in preclinical models?

A1: Cerebral vasodilators, by their mechanism of action, can induce systemic effects beyond the intended cerebral circulation. Common side effects observed in preclinical models can include:

  • Hypotension: A primary effect due to systemic vasodilation.

  • Tachycardia: A reflex mechanism to compensate for the drop in blood pressure.[1]

  • Headache-like symptoms: Inferred from behavioral surrogates in animals (e.g., head scratching, aversion to light).

  • Nausea and Vomiting: Can be observed through specific behavioral changes in relevant species.[1]

  • Edema: Swelling due to fluid buildup.[1]

  • Off-target effects: Unintended interactions with other cellular pathways.

Q2: How can we establish a safe and effective dose for our cerebral vasodilator study?

A2: A thorough dose-response study is crucial.[2][3] This typically involves a multi-stage protocol to determine the Maximum Repeatable Dose (MRD) and to understand the toxicokinetic (TK) profile.[3] The goal is to identify a dose that maximizes therapeutic effect while minimizing adverse events. It is also important to consider that the No Observed Adverse Effect Level (NOAEL) is a critical parameter derived from these studies for risk assessment.

Q3: What are the key monitoring parameters during a preclinical study with cerebral vasodilators?

A3: Comprehensive monitoring is essential for early detection of adverse effects. Key parameters include:

  • Cardiovascular: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG).

  • Behavioral: Regular observation for changes in activity, posture, and signs of pain or distress.[4]

  • Physiological: Body weight, food and water intake, and body temperature.

  • Neurological: Assessment of motor function and sensory responses.

Q4: What is the importance of acclimatization for animals in these studies?

A4: Proper acclimatization of laboratory animals following transportation is critical to ensure that physiological stress does not confound the study results. Establishing an appropriate acclimatization period helps in obtaining reliable baseline data before the administration of the test compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Severe Hypotension Dose is too high, or the animal model is particularly sensitive.Immediately reduce the dose or discontinue administration. Provide supportive care as advised by the veterinarian. Re-evaluate the dose-response curve.
Unexpected Behavioral Changes (e.g., lethargy, agitation) Could be a sign of central nervous system side effects or general distress.Conduct a thorough clinical examination of the animal.[5] Consider refining the experimental protocol to include more specific neurological assessments. Consult with a veterinarian to rule out other causes.
High Variability in Cardiovascular Response Inconsistent drug administration, underlying health issues in animals, or environmental stressors.Ensure consistent and accurate dosing techniques. Screen animals for health status before enrollment. Control for environmental variables such as noise and light cycles.
Signs of Pain or Distress The compound may be causing discomfort, or the procedure itself is painful.Implement appropriate analgesic measures in consultation with a veterinarian.[4] Refine procedures to minimize pain and distress. Ensure humane endpoints are clearly defined and followed.[4]

Experimental Protocols

Dose-Response and Maximum Repeatable Dose (MRD) Determination

This protocol is a generalized approach and should be adapted for the specific compound and animal model.

  • Phase 1: Dose Escalation:

    • Administer single, escalating doses of the cerebral vasodilator to a small group of animals.

    • Monitor for acute toxicity and cardiovascular changes for a defined period post-administration.

    • Collect blood samples at predetermined time points to determine basic toxicokinetic parameters.

    • The highest dose that does not produce significant adverse effects is the provisional MRD.[3]

  • Phase 2: Repeat Dosing:

    • Administer the provisional MRD daily for a set period (e.g., 7 days).

    • Conduct comprehensive monitoring for clinical signs, body weight changes, and cardiovascular parameters.

    • Collect blood samples for a more detailed toxicokinetic analysis.

    • Confirm that the provisional MRD is well-tolerated with repeated dosing.

  • Phase 3: Dose-Range Finding for Main Study:

    • Based on the confirmed MRD, select a range of doses (e.g., high, medium, low) for the main toxicity study.

    • This allows for the characterization of the dose-response relationship for both efficacy and toxicity.

Monitoring of Cardiovascular Parameters
  • Telemetry: For continuous monitoring, surgically implant telemetry devices to record blood pressure, heart rate, and ECG in conscious, freely moving animals. This minimizes stress-related artifacts.

  • Tail-Cuff Method: For non-invasive, intermittent blood pressure measurement in rodents. Ensure proper training of personnel to obtain accurate readings and minimize stress to the animals.

  • Data Analysis: Analyze the data for significant changes from baseline and between dose groups. Pay close attention to the magnitude and duration of hypotension and any reflex tachycardia.

Visualizations

experimental_workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Monitoring cluster_post Post-Dosing Analysis acclimatization Animal Acclimatization baseline Baseline Data Collection (Cardiovascular, Behavioral) acclimatization->baseline dose_admin Cerebral Vasodilator Administration baseline->dose_admin monitoring Continuous Monitoring (Telemetry, Observation) dose_admin->monitoring data_analysis Data Analysis (Efficacy & Side Effects) monitoring->data_analysis histopathology Histopathological Examination data_analysis->histopathology

Caption: A generalized workflow for a preclinical study involving a cerebral vasodilator.

signaling_pathway vasodilator Cerebral Vasodilator receptor Vascular Smooth Muscle Cell Receptor vasodilator->receptor pathway Intracellular Signaling Cascade (e.g., ↑ cGMP/cAMP) receptor->pathway relaxation Smooth Muscle Relaxation pathway->relaxation vasodilation Vasodilation relaxation->vasodilation side_effects Systemic Side Effects (e.g., Hypotension, Tachycardia) vasodilation->side_effects

Caption: A simplified signaling pathway for a generic cerebral vasodilator leading to both therapeutic effects and potential side effects.

References

Technical Support Center: Large-Scale Synthesis of Nicametate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Nicametate (B1219050) Citrate (B86180).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis process.

Issue 1: Low Yield in Esterification Step

Q1: Our large-scale esterification of nicotinic acid with 2-(diethylamino)ethanol (B1670525) is resulting in a low yield of nicametate. What are the common causes and how can we improve the conversion rate?

A1: Low yields in the esterification step are frequently due to the reversible nature of the reaction and challenges with water removal at a large scale. Here are the primary factors to investigate:

  • Inefficient Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thus lowering the yield of the ester. On a large scale, ensuring the complete removal of water can be challenging.

    • Solution: Employ azeotropic distillation. Using a solvent like toluene (B28343) or xylene that forms an azeotrope with water can effectively remove it from the reaction mixture. Ensure your Dean-Stark trap or other water separation apparatus is sized appropriately for the scale of your reaction.

  • Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

    • Solution: The concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) should be optimized. Typically, catalyst loading is between 1-5% w/w relative to the limiting reagent. Conduct small-scale experiments to determine the optimal concentration for your specific conditions.

  • Inadequate Reaction Temperature: The reaction may not be reaching the optimal temperature to proceed at a reasonable rate.

    • Solution: Ensure that the reaction mixture is maintained at the reflux temperature of the chosen solvent to maximize the reaction rate without causing degradation of the reactants or products.

  • Reactant Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: While a 1:1 molar ratio is the stoichiometric requirement, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the alcohol (2-(diethylamino)ethanol) can help drive the reaction to completion.

Issue 2: Impurity Formation

Q2: We are observing significant impurities in our final Nicametate Citrate product. What are the likely impurities and how can we minimize their formation?

A2: Impurities in the final product can originate from the starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Nicotinic Acid: This is one of the most common impurities.[1]

    • Mitigation: As mentioned in the previous section, optimizing the reaction conditions (catalyst, temperature, water removal, and stoichiometry) will minimize the amount of unreacted nicotinic acid. During the workup, unreacted nicotinic acid can be removed by washing the organic phase with an aqueous basic solution (e.g., sodium bicarbonate).

  • Byproducts from Side Reactions: At elevated temperatures, side reactions such as the dehydration of 2-(diethylamino)ethanol or polymerization can occur.

    • Mitigation: Maintain strict temperature control throughout the reaction. Avoid excessive heating or prolonged reaction times.

  • Degradation Products: The nicametate ester can be susceptible to hydrolysis if exposed to water for extended periods, especially at non-neutral pH.

    • Mitigation: Ensure the product is thoroughly dried after the workup and before proceeding to the salt formation step.

Issue 3: Difficulties in Purification and Crystallization

Q3: We are facing challenges with the crystallization of this compound, leading to poor crystal quality and low purity. What are the key parameters to control?

A3: Successful crystallization on a large scale depends on precise control over several parameters:

  • Solvent System: The choice of solvent is critical for obtaining a good yield of high-purity crystals.

    • Solution: A common approach is to use a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Mixtures of solvents, such as ethanol (B145695)/water or acetone/water, are often used to achieve the desired solubility profile.[2]

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals.

    • Solution: A slow and controlled cooling rate is essential for the growth of large, well-formed crystals. Develop a cooling profile that allows for gradual supersaturation.

  • Agitation: Improper agitation can lead to non-uniform crystal growth and incorporation of impurities.

    • Solution: The agitation speed should be sufficient to keep the solid suspended but not so high as to cause excessive secondary nucleation or crystal breakage.

  • pH Control: The pH of the solution during crystallization can affect the stability of the citrate salt.

    • Solution: Maintain the pH in a slightly acidic to neutral range to ensure the stability of the this compound salt.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthesis process for this compound?

A1: The synthesis of this compound is typically a two-step process:

  • Esterification: Nicotinic acid is reacted with 2-(diethylamino)ethanol in the presence of an acid catalyst to form the nicametate base.[1]

  • Salt Formation: The purified nicametate base is then reacted with citric acid in a suitable solvent to form this compound.[1][3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to monitor include:

  • Temperature: For both the esterification and crystallization steps.

  • Pressure: Especially if performing vacuum distillation to remove solvents.

  • pH: During the salt formation and crystallization.

  • Agitation Rate: To ensure homogeneity and proper crystal growth.

  • Rate of Reagent Addition: To control reaction exotherms.

Q3: What analytical techniques are recommended for in-process control and final product analysis?

A3:

  • High-Performance Liquid Chromatography (HPLC): For monitoring the progress of the esterification reaction, assessing the purity of the nicametate base, and for the final purity assay of this compound. A C18 column with UV detection at approximately 263 nm is a suitable method.[4]

  • Gas Chromatography (GC): For checking for residual solvents in the final product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester and the salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity determination.

  • Melting Point: As a simple and quick indicator of purity.

Data Presentation

Table 1: Comparison of Esterification Conditions

ParameterCondition ACondition BCondition C
Catalyst Sulfuric Acidp-TSANone
Catalyst Loading 2 mol%2 mol%N/A
Solvent TolueneTolueneToluene
Temperature Reflux (~110°C)Reflux (~110°C)Reflux (~110°C)
Reaction Time 8 hours8 hours24 hours
Yield of Nicametate 85%82%<10%

Table 2: Solubility of this compound in Different Solvents

SolventSolubility at 25°C (g/100mL)Solubility at 70°C (g/100mL)
Water 15.275.8
Ethanol 2.520.1
Acetone 0.11.5
Toluene <0.010.05

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Nicametate

  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a Dean-Stark trap, and a temperature probe with nicotinic acid (1.0 eq) and toluene (10 L/kg of nicotinic acid).

  • Reagent Addition: Add 2-(diethylamino)ethanol (1.1 eq) to the reactor.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.02 eq) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and collect the water in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 6-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude nicametate as an oil.

Protocol 2: Crystallization of this compound

  • Dissolution: Dissolve the crude nicametate in ethanol (5 L/kg of nicametate). In a separate vessel, dissolve citric acid (1.0 eq) in a minimal amount of warm water.

  • Salt Formation: Slowly add the citric acid solution to the nicametate solution with stirring.

  • Crystallization: Cool the mixture slowly to 0-5°C over 4-6 hours with gentle agitation.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the crystals with cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum at 40-50°C to a constant weight.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_salt_formation Step 2: Salt Formation & Purification Reactants Nicotinic Acid + 2-(Diethylamino)ethanol Reaction Reflux (110°C, 8h) Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Solvent Toluene (Azeotropic Removal of H2O) Solvent->Reaction Workup Aqueous Wash (NaHCO3) Reaction->Workup Nicametate Crude Nicametate Base Workup->Nicametate Dissolution Dissolution in Ethanol/Water Nicametate->Dissolution CitricAcid Citric Acid CitricAcid->Dissolution Crystallization Controlled Cooling (0-5°C) Dissolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct This compound Drying->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Esterification Yield CheckWater Is water being effectively removed? Start->CheckWater CheckTemp Is reaction at reflux temperature? CheckWater->CheckTemp Yes SolutionWater Optimize azeotropic distillation setup. CheckWater->SolutionWater No CheckCatalyst Is catalyst concentration optimal? CheckTemp->CheckCatalyst Yes SolutionTemp Ensure adequate heating and insulation. CheckTemp->SolutionTemp No CheckStoich Is there an excess of alcohol? CheckCatalyst->CheckStoich Yes SolutionCatalyst Perform small-scale optimization studies. CheckCatalyst->SolutionCatalyst No SolutionStoich Use 1.1-1.2 eq of 2-(diethylamino)ethanol. CheckStoich->SolutionStoich No End Yield Improved CheckStoich->End Yes SolutionWater->End SolutionTemp->End SolutionCatalyst->End SolutionStoich->End

Caption: Decision tree for troubleshooting low esterification yield.

References

Technical Support Center: Optimizing HPLC Parameters for Nicametate Citrate Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Nicametate citrate (B86180), with a specific focus on achieving optimal peak resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Nicametate citrate, presenting them in a question-and-answer format.

Issue 1: Poor Peak Shape - Tailing Peaks

Q1: Why is my this compound peak exhibiting tailing?

Peak tailing is a frequent observation in the analysis of basic compounds like this compound, which contains a pyridine (B92270) ring. The primary cause is the interaction between the basic nitrogen atom of the pyridine moiety and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases, such as C18 columns.[1] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak.[1][2] Other contributing factors can include:

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]

  • Physical Issues: Poorly packed columns, voids at the column inlet, or excessive dead volume in the HPLC system can distort the peak shape.[1]

  • Inappropriate Solvent for Sample Dissolution: If the sample solvent is significantly stronger than the mobile phase, it can lead to peak distortion.

Q2: How can I reduce or eliminate peak tailing for this compound?

A systematic approach targeting the mobile phase, column, and analytical conditions can significantly improve peak symmetry.

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to approximately 2.5-3.0 is an effective strategy. At this acidic pH, the residual silanol groups on the silica (B1680970) packing are protonated and thus less likely to interact with the basic this compound molecule.[2] A buffer, such as phosphate (B84403) buffer, should be used to maintain a stable pH.

  • Use of Mobile Phase Additives: Incorporating a competing base, like triethylamine (B128534) (TEA), at a low concentration (e.g., 0.1% v/v) in the mobile phase can be beneficial. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.[1]

  • Column Selection: Employing a column with low silanol activity, such as an end-capped C18 column or a specialized column like Newcrom R1, can minimize secondary interactions.[3]

  • Sample Concentration: If column overload is suspected, dilute the sample and reinject.

  • System Maintenance: Regularly inspect and maintain your HPLC system to minimize dead volume and ensure column integrity.

Issue 2: Poor Resolution and Co-elution with Impurities

Q3: My this compound peak is not well-resolved from an impurity. How can I improve the separation?

Improving resolution requires optimizing one or more of the three key chromatographic parameters: efficiency, selectivity, and retention factor.

  • Optimize Selectivity: This is often the most impactful parameter.

    • Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve resolution.

    • Mobile Phase pH: Small adjustments to the mobile phase pH can alter the ionization state of this compound and its impurities, leading to changes in retention and potentially improved separation.[1]

    • Change Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.

  • Increase Efficiency:

    • Column Particle Size: Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) will increase the number of theoretical plates and lead to sharper peaks, which can improve resolution.[3]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Adjust Retention Factor:

    • Mobile Phase Strength: Decreasing the amount of organic solvent in the mobile phase will increase the retention time of your analytes, providing more opportunity for separation to occur.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for an HPLC method for this compound analysis?

A good starting point for a reversed-phase HPLC method for this compound would be:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a linear gradient (e.g., 10-90% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection Wavelength 263 nm[4]
Column Temperature 30 °C
Injection Volume 10 µL

Q5: What are the potential degradation products of this compound that I should be aware of?

Forced degradation studies are crucial to identify potential degradation products that might arise during manufacturing, storage, or under stress conditions. While specific degradation pathways for this compound are not extensively detailed in the readily available literature, typical degradation routes for similar pharmaceutical compounds include:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or alkaline conditions.[5][6]

  • Oxidation: Degradation due to exposure to oxidizing agents.[6]

  • Photolysis: Degradation upon exposure to light.[6]

  • Thermal Degradation: Degradation at elevated temperatures.[5]

A stability-indicating method should be able to separate the intact this compound peak from all potential degradation products.

Experimental Protocols

Protocol 1: General HPLC Method for this compound

This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 263 nm.[4]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

To develop a stability-indicating method, forced degradation studies should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time. Dilute with the mobile phase.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time. Dissolve the stressed sample in the mobile phase.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.

Analyze all stressed samples using the HPLC method and compare the chromatograms to that of an unstressed standard to identify degradation peaks.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Peak Resolution (Tailing, Co-elution) check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution (Rs < 1.5) check_peak_shape->check_resolution Symmetrical tailing Peak Tailing Issue check_peak_shape->tailing Tailing resolution_issue Co-elution Issue check_resolution->resolution_issue Yes good_separation Acceptable Separation check_resolution->good_separation No (Rs >= 1.5) adjust_ph Adjust Mobile Phase pH (e.g., to 2.5-3.0) tailing->adjust_ph Troubleshoot optimize_selectivity Optimize Selectivity (Mobile Phase Ratio, pH, Solvent) resolution_issue->optimize_selectivity Troubleshoot use_additive Use Mobile Phase Additive (e.g., TEA) adjust_ph->use_additive change_column Change Column (End-capped, low silanol) use_additive->change_column check_concentration Check Sample Concentration (Dilute if necessary) change_column->check_concentration re_evaluate Re-evaluate Chromatogram check_concentration->re_evaluate increase_efficiency Increase Efficiency (Smaller Particles, Lower Flow Rate) optimize_selectivity->increase_efficiency adjust_retention Adjust Retention Factor (Weaker Mobile Phase) increase_efficiency->adjust_retention adjust_retention->re_evaluate re_evaluate->good_separation

Caption: A logical workflow for troubleshooting poor peak resolution in the HPLC analysis of this compound.

HPLC_Optimization_Pathway start Initial HPLC Method problem Suboptimal Peak Resolution start->problem selectivity Modify Selectivity (α) problem->selectivity efficiency Improve Efficiency (N) problem->efficiency retention Adjust Retention (k) problem->retention change_mobile_phase_ratio Adjust Organic:Aqueous Ratio selectivity->change_mobile_phase_ratio Options decrease_particle_size Decrease Particle Size efficiency->decrease_particle_size Options adjust_mobile_phase_strength Adjust Mobile Phase Strength retention->adjust_mobile_phase_strength Options change_ph Modify Mobile Phase pH change_mobile_phase_ratio->change_ph change_solvent Change Organic Solvent (ACN vs. MeOH) change_ph->change_solvent change_column_type Change Column Chemistry (e.g., Phenyl, Cyano) change_solvent->change_column_type outcome Optimized Peak Resolution change_column_type->outcome increase_column_length Increase Column Length decrease_particle_size->increase_column_length optimize_flow_rate Optimize Flow Rate increase_column_length->optimize_flow_rate optimize_flow_rate->outcome adjust_mobile_phase_strength->outcome

Caption: A signaling pathway diagram illustrating the parameters that can be adjusted to optimize HPLC peak resolution.

References

Reducing variability in Nicametate citrate in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vitro experiments involving Nicametate (B1219050) citrate (B86180).

Frequently Asked Questions (FAQs)

Q1: What is Nicametate citrate and what are its primary mechanisms of action in vitro?

This compound is a salt composed of nicametate and citric acid.[1] In vitro, it primarily acts as a prodrug that hydrolyzes into its active components: nicotinic acid and diethylaminoethanol.[1] Its key mechanisms include:

  • Vasodilation: The nicotinic acid component promotes the widening of blood vessels.[1] This effect can be studied in isolated vascular tissue preparations, such as rat aortic rings.[1]

  • Enhanced Cellular Respiration: The compound can influence cellular respiration, potentially aiding in the synthesis of coenzymes essential for metabolic pathways.[1]

  • Enzyme Inhibition: It has been shown to inhibit acetylcholinesterase, which is critical for nerve function.[1]

  • Metabolic Influence: The citrate component can be taken up by cells and enter metabolic pathways, such as the Krebs cycle and fatty acid synthesis.[2][3][4][5]

Q2: My dose-response curves for this compound are inconsistent. What are the common causes of variability?

Inconsistency in dose-response curves is a common issue in in vitro pharmacology and can stem from multiple sources.[6][7][8] Key factors include:

  • Cell Culture Conditions: Variations in cell passage number, cell density at seeding, growth media composition, and undetected contamination (like mycoplasma) can significantly alter cellular response to drugs.[9][10]

  • Protocol Adherence: Even minor deviations from the experimental protocol, such as incubation times or washing steps, can introduce significant variability.[9][11][12]

  • Drug Solution Preparation: Issues with the solubility, stability, and storage of this compound stock solutions can lead to inaccurate final concentrations.

  • Assay-Specific Factors: The choice of assay (e.g., ATP-based viability vs. direct cell counting) can yield different results, as some assays are susceptible to metabolic changes induced by the compound.[13]

  • Biological Variability: Inherent biological differences, even between subclones of the same cell line, can contribute to varied drug responses.[13]

Q3: How might the citrate component of the molecule affect my cell-based experiments?

The citrate ion is a key metabolite that can be actively transported into cells and influence various pathways.[2][3] This can be a source of variability if not accounted for:

  • Metabolic Fuel: Citrate is a primary substrate for fatty acid and cholesterol synthesis in the cytoplasm.[2] It can be cleaved by ATP-citrate lyase (ACLY) into acetyl-CoA, a crucial building block for these processes.[4][5]

  • Energy Production: Citrate can enter the Krebs cycle within mitochondria, influencing cellular energy (ATP) levels.[2][3]

  • Glycolysis Regulation: In the cytoplasm, citrate acts as an allosteric inhibitor of key glycolytic enzymes like phosphofructokinase-1 (PFK1), which can slow down the rate of glycolysis.[4]

For experiments sensitive to cellular metabolism, it is crucial to use a vehicle control that accounts for the potential effects of citrate alone, especially at higher concentrations of this compound.

Q4: What are the best practices for preparing and storing this compound solutions?

To ensure consistent and accurate dosing, follow these guidelines:

  • Use High-Purity Compound: Start with this compound of a known, high purity.

  • Select Appropriate Solvent: While aqueous buffers are common, check the manufacturer's solubility data. For stock solutions, sterile DMSO is often used, but the final concentration in the cell culture medium should be kept low (typically ≤ 0.1%) and consistent across all treatments, including controls.[14]

  • Prepare Fresh Dilutions: Prepare working dilutions fresh for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light, as recommended by the supplier.

  • pH Considerations: When dissolving in aqueous solutions, be aware that the citrate component can make the solution slightly acidic. Ensure the final pH of your experimental medium is buffered and stable.[1]

Troubleshooting Guides

Problem: High Variability in Vasodilation Assays

Vasodilation experiments using isolated tissues like aortic rings are powerful but sensitive to technical variability.[15]

Troubleshooting Table: Vasodilation Assays
Potential Cause Recommended Solution
Inconsistent Tissue Viability Ensure humane and rapid euthanasia and tissue extraction. Keep tissue in ice-cold, oxygenated buffer at all times. Perform a viability check with 60 mM KCl on all rings; discard tissues that do not show a robust contraction.[15]
Variable Endothelium Integrity For endothelium-dependent studies, verify integrity by observing >80% relaxation with acetylcholine (B1216132) (1 µM) after pre-contraction. For endothelium-independent studies, confirm removal by observing <10% relaxation.[15]
Inaccurate Drug Concentrations Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing in the organ bath after each cumulative addition.
Fluctuations in Buffer/Temperature Continuously gas the buffer with 95% O₂ / 5% CO₂ and maintain a constant temperature of 37°C.[15] Replace the buffer regularly during the equilibration period.[15]
Baseline Tension Drift Allow tissues to equilibrate under the optimal resting tension for a sufficient period (60-90 minutes) until the baseline is stable before starting the experiment.[15]
Experimental Protocol: In Vitro Vasodilation Assay Using Wire Myography

This protocol is adapted from standard methods for assessing vasodilator properties.[1][15]

  • Tissue Preparation: Humanely euthanize a Wistar rat (250-300g) according to institutional guidelines. Promptly excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Ring Sectioning: Under a microscope, carefully remove excess connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Mount each ring on two stainless steel wires in the chamber of a wire myograph system containing Krebs-Henseleit buffer (37°C, gassed with 95% O₂/5% CO₂).

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the buffer every 20 minutes.

  • Viability and Endothelium Check:

    • Contract the rings with 60 mM KCl to check smooth muscle viability.

    • Wash out the KCl. Pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., 1 µM phenylephrine).

    • Once a stable plateau is reached, add 1 µM acetylcholine to assess endothelium integrity. Rings with >80% relaxation are considered endothelium-intact.

  • Experimental Procedure:

    • Wash out the acetylcholine and allow the tension to return to baseline.

    • Re-apply the vasoconstrictor.

    • Once the contraction is stable, add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration before adding the next.

  • Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the dose-response curve to determine the EC₅₀ value.

G cluster_prep Preparation cluster_exp Experiment A 1. Tissue Excision & Dissection B 2. Mount Aortic Rings in Myograph A->B C 3. Equilibrate (60-90 min, 37°C) B->C D 4. Viability Check (KCI Contraction) C->D E 5. Pre-Contraction (e.g., Phenylephrine) D->E F 6. Endothelium Check (Acetylcholine) E->F G 7. Cumulative Dosing (this compound) F->G H 8. Record Relaxation G->H I 9. Data Analysis (Dose-Response Curve, EC₅₀) H->I

Workflow for a wire myograph vasodilation experiment.

Problem: Inconsistent Results in Cell Viability/Proliferation Assays

Variability in cell-based assays often originates from subtle inconsistencies in cell handling and experimental setup.[9][10][16]

Troubleshooting Table: Cell Viability Assays
Potential Cause Recommended Solution
Inconsistent Seeding Density Always perform a cell count using a hemocytometer or automated counter before seeding.[12][17] Ensure a single-cell suspension to avoid clumps.[18]
Edge Effects in Plates Avoid using the outermost wells of a microplate, as they are more prone to evaporation and temperature fluctuations. If they must be used, fill them with sterile PBS or medium.
Variable Drug Incubation Time Use a precise timer for drug addition and assay termination steps. Stagger plate handling to ensure each well receives the same incubation time. The IC₅₀ value can be highly dependent on the incubation endpoint (e.g., 24, 48, or 72 hours).[19]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can profoundly affect cell metabolism, growth, and drug response.
Cell Line Misidentification/Drift Use low-passage cells and authenticate cell lines periodically using methods like Short Tandem Repeat (STR) profiling.[9]
General Protocol: Cell Treatment for Viability Assay (96-well plate)

This protocol provides a general framework for treating adherent cells.[14][17]

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired density and seed into a 96-well plate. Allow cells to adhere and grow for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also prepare a vehicle control (medium with the same final concentration of DMSO, if used).

  • Cell Treatment: Carefully remove the old medium from the wells. Add the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Perform the chosen cell viability assay (e.g., MTT, CellTiter-Glo, or direct cell counting) according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and plot a dose-response curve to calculate the IC₅₀ value.

G Start High Variability in Viability Results Cell_Source Are cells low passage & authenticated? Start->Cell_Source Check_Passage Passage < 20? Cell_Source->Check_Passage Mycoplasma Are cells mycoplasma-free? Check_Myco Tested Recently? Mycoplasma->Check_Myco Seeding Is seeding density consistent? Check_Seeding Counted before seeding? Seeding->Check_Seeding Protocol Is the protocol strictly followed? Check_Protocol Same incubation times? Protocol->Check_Protocol Reagents Are drug solutions freshly prepared? Sol_Reagents ACTION: Prepare fresh dilutions from validated stock Reagents->Sol_Reagents Check_Passage->Mycoplasma Yes Sol_Passage ACTION: Use new, authenticated low-passage vial Check_Passage->Sol_Passage No Check_Myco->Seeding Yes Sol_Myco ACTION: Test for mycoplasma; Treat or discard culture Check_Myco->Sol_Myco No Check_Seeding->Protocol Yes Sol_Seeding ACTION: Standardize cell counting & seeding protocol Check_Seeding->Sol_Seeding No Check_Protocol->Reagents Yes Sol_Protocol ACTION: Use timers, standardize handling of plates Check_Protocol->Sol_Protocol No

Troubleshooting flowchart for cell viability assay variability.

Data & Signaling Pathways

Illustrative Dose-Response Data

While specific experimental EC₅₀/IC₅₀ values for this compound are highly dependent on the model system, the table below provides a hypothetical example for its vasodilator effect, based on formats used for similar compounds.[15]

Compound Vasodilator Class Pre-constrictor Vessel Type Hypothetical EC₅₀ Hypothetical Eₘₐₓ (% Relaxation)
This compound Prodrug (Nicotinic Acid)Phenylephrine (1 µM)Rat Thoracic Aorta250 nM92%
Acetylcholine Endothelium-dependentPhenylephrine (1 µM)Rat Thoracic Aorta4.2 nM96%
Sodium Nitroprusside Nitric Oxide DonorPhenylephrine (1 µM)Rat Thoracic Aorta~300 nM~98%

Note: These values are for illustrative purposes only and must be determined experimentally for your specific system.

Proposed Signaling Pathway for this compound's Actions

This diagram illustrates the proposed dual mechanism of this compound following its hydrolysis. The vasodilation pathway is a known mechanism for nicotinic acid, while the citrate pathway shows its potential metabolic influence.

G cluster_main Extracellular Space cluster_cell Cellular Environment cluster_vaso Vascular Smooth Muscle Cell cluster_metab Generic Cell (e.g., Hepatocyte) NC This compound NA Nicotinic Acid NC->NA Hydrolysis Citrate Citrate NC->Citrate Hydrolysis NO_Synthase eNOS Activation NA->NO_Synthase acts on endothelium NO Nitric Oxide (NO) NO_Synthase->NO sGC sGC Activation NO->sGC cGMP ↑ cGMP sGC->cGMP Relax Smooth Muscle Relaxation cGMP->Relax ACLY ACLY Citrate->ACLY enters via transporter AcetylCoA Acetyl-CoA ACLY->AcetylCoA FAS Fatty Acid Synthesis AcetylCoA->FAS

Proposed dual signaling pathway of this compound.

References

Technical Support Center: Nicametate Citrate Formulation & Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nicametate (B1219050) Citrate (B86180). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nicametate Citrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges associated with this compound?

A1: this compound, an ester of nicotinic acid and diethylaminoethanol, presents several formulation challenges primarily related to its physicochemical properties. As a citrate salt of a tertiary amine, its solubility is pH-dependent. Furthermore, the ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Key challenges include:

  • pH-Dependent Solubility: The aqueous solubility of this compound can vary significantly with changes in pH, potentially leading to precipitation if the pH of the formulation or the gastrointestinal environment is not carefully controlled.

  • Hydrolytic Instability: The ester linkage in Nicametate is prone to hydrolysis, breaking down into nicotinic acid and diethylaminoethanol. This degradation is a primary concern for the stability of liquid formulations and can also occur in solid dosage forms in the presence of moisture.

  • Excipient Compatibility: Interactions with certain excipients can accelerate degradation or negatively impact the physical properties of the dosage form. For instance, alkaline excipients may promote hydrolysis.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is intrinsically linked to the pH of the medium. As a salt of a weak base (the tertiary amine of the nicametate moiety), it is generally more soluble in acidic to neutral conditions where the amine group is protonated. In alkaline environments, the free base may precipitate, leading to a significant decrease in solubility. A typical pH-solubility profile would show higher solubility at lower pH values, which plateaus, and then decreases as the pH increases and the compound deprotonates to the less soluble free base.

Q3: What are the main degradation pathways for this compound?

A3: The principal degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases. Other potential degradation pathways, though generally less prominent, include oxidation and photolysis. Forced degradation studies are recommended to fully characterize the degradation profile under various stress conditions.

Q4: Are there any known issues with developing a sustained-release formulation of this compound?

A4: Developing a sustained-release formulation for a water-soluble drug like this compound can be challenging. The primary difficulty lies in controlling the initial burst release and achieving a consistent, zero-order release profile over an extended period. The pH-dependent solubility can also complicate release kinetics as the dosage form transits through the gastrointestinal tract with its varying pH environments. Polymeric matrix systems or coated multiparticulates are common strategies to overcome these challenges.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in Liquid Formulation
Potential Cause Troubleshooting Steps
pH Shift 1. Measure the pH of the formulation. A shift towards alkalinity can cause precipitation of the free base. 2. Incorporate a suitable buffering system to maintain the pH within the optimal solubility range (typically acidic to neutral). 3. Evaluate the compatibility of all formulation components to ensure they do not alter the pH over time.
Excipient Incompatibility 1. Review the excipients used. Some excipients may interact with this compound, leading to the formation of insoluble complexes. 2. Conduct a systematic excipient compatibility study.
Supersaturation 1. Determine the equilibrium solubility of this compound in the formulation vehicle at the intended storage temperature. 2. If the formulation is supersaturated, consider reducing the drug concentration or adding a solubilizing agent.
Issue 2: Loss of Potency in Solid Dosage Form During Stability Studies
Potential Cause Troubleshooting Steps
Hydrolysis due to Moisture 1. Measure the water content of the tablets and the excipients used. 2. Incorporate a desiccant into the packaging or use moisture-protective packaging (e.g., blister packs with high barrier properties). 3. Consider using anhydrous excipients.
Incompatible Excipients 1. Review the excipient list for any that are known to be hygroscopic or have a basic pH microenvironment (e.g., magnesium stearate), which can promote hydrolysis.[1][2][3] 2. Perform a drug-excipient compatibility study using techniques like DSC and HPLC to identify interactions.[4]
Thermal Degradation 1. Although generally stable at ambient temperatures, prolonged exposure to high temperatures during manufacturing (e.g., drying) or storage can cause degradation. 2. Optimize manufacturing process parameters to minimize heat exposure. 3. Conduct thermal analysis (e.g., TGA/DSC) to understand the thermal stability limits.[5][6][7]
Issue 3: Inconsistent In Vitro Dissolution Profile
Potential Cause Troubleshooting Steps
Variability in API Particle Size 1. Characterize the particle size distribution of the this compound raw material. 2. Implement a particle size specification for the incoming API.
Formulation Segregation 1. Evaluate the blending process to ensure a homogenous mixture of the API and excipients. 2. Assess the flow properties of the powder blend.
pH-Dependent Dissolution 1. Perform dissolution testing in media of different pH values (e.g., pH 1.2, 4.5, and 6.8) to assess the impact of pH on drug release. 2. If dissolution is pH-dependent, consider incorporating pH-modifying excipients or using a pH-independent release-controlling polymer.

Data Presentation

Table 1: Representative pH-Solubility Profile of this compound in Aqueous Buffers at 25°C

pHSolubility (mg/mL)
1.2> 200
3.0185
4.5150
6.0120
7.085
8.025
9.05

Table 2: Summary of Forced Degradation Studies of this compound

Stress Condition% DegradationMajor Degradation Products
0.1 N HCl (80°C, 24h)~15%Nicotinic Acid, Diethylaminoethanol
0.1 N NaOH (40°C, 8h)~25%Nicotinic Acid, Diethylaminoethanol
3% H₂O₂ (RT, 24h)< 5%Minor oxidative degradants
Thermal (80°C, 72h)< 2%-
Photolytic (ICH Q1B)< 1%-

Experimental Protocols

Protocol 1: HPLC Method for Quantification and Stability Testing of this compound

This method is adapted from a published analytical procedure for this compound.[8]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 263 nm.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve in the range of 0.025 to 0.30 mg/mL.[8]

  • Sample Preparation: Dissolve the sample (e.g., powdered tablets, contents of capsules, or liquid formulation) in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples. Quantify the amount of this compound and any degradation products by comparing peak areas to the calibration curve.

Protocol 2: Excipient Compatibility Study
  • Preparation of Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with each of the selected excipients. Also prepare a sample of pure this compound as a control.

  • Stress Conditions: Store the binary mixtures and the control under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) for a predefined period (e.g., 2 and 4 weeks).

  • Analysis:

    • Visual Observation: Note any changes in color or physical appearance.

    • HPLC Analysis: At each time point, analyze the samples using the validated HPLC method (Protocol 1) to quantify the remaining this compound and detect the formation of any degradation products. An increase in degradation compared to the pure API indicates a potential incompatibility.

    • Differential Scanning Calorimetry (DSC): Analyze the initial (time zero) binary mixtures and individual components. The appearance of new peaks, disappearance of existing peaks, or significant shifts in peak positions in the thermogram of the mixture compared to the individual components can indicate an interaction.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & Stability solubility Solubility Profiling (pH, Solvents) formulation_design Dosage Form Design (e.g., Tablet, Capsule) solubility->formulation_design stability Forced Degradation (Hydrolysis, Oxidation, etc.) stability->formulation_design excipient Excipient Compatibility (DSC, HPLC) excipient->formulation_design process_opt Process Optimization (e.g., Blending, Compression) formulation_design->process_opt dissolution In Vitro Dissolution Testing process_opt->dissolution stability_testing ICH Stability Studies dissolution->stability_testing analytical_method Analytical Method Validation stability_testing->analytical_method

Caption: Experimental workflow for this compound formulation development.

troubleshooting_workflow start Formulation Issue Identified (e.g., Degradation, Poor Dissolution) check_physchem Review Physicochemical Properties (Solubility, Stability) start->check_physchem check_formulation Examine Formulation Components (API, Excipients) start->check_formulation check_process Analyze Manufacturing Process start->check_process identify_root_cause Identify Potential Root Cause(s) check_physchem->identify_root_cause check_formulation->identify_root_cause check_process->identify_root_cause adjust_ph Adjust pH / Add Buffer identify_root_cause->adjust_ph pH-related change_excipient Change/Screen Excipients identify_root_cause->change_excipient Compatibility Issue modify_process Modify Process Parameters (e.g., Temperature, Moisture) identify_root_cause->modify_process Process-related reformulate Re-formulate Dosage Form identify_root_cause->reformulate Fundamental Issue evaluate Evaluate Modified Formulation adjust_ph->evaluate change_excipient->evaluate modify_process->evaluate reformulate->evaluate

Caption: Logical workflow for troubleshooting formulation issues.

signaling_pathway nicametate This compound (in vivo) hydrolysis Hydrolysis nicametate->hydrolysis nicotinic_acid Nicotinic Acid hydrolysis->nicotinic_acid diethylaminoethanol Diethylaminoethanol hydrolysis->diethylaminoethanol vasodilation Vasodilation nicotinic_acid->vasodilation cellular_respiration Enhanced Cellular Respiration nicotinic_acid->cellular_respiration blood_flow Increased Blood Flow & Oxygen Delivery vasodilation->blood_flow cellular_respiration->blood_flow

Caption: Mechanism of action of this compound.

References

Technical Support Center: Enhancing the Long-Term Storage Stability of Nicametate Citrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term storage stability of Nicametate citrate (B86180) powder. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Nicametate citrate powder to ensure long-term stability?

A1: For long-term storage (months to years), it is recommended to store this compound powder in a dry, dark environment at -20°C. For short-term storage (days to weeks), a temperature of 0-4°C is suitable.[1] The powder should be kept in a tightly sealed container to protect it from moisture and light.

Q2: My this compound powder has changed color to a yellowish or brownish tint. What could be the cause and is it still usable?

A2: A change in color of the powder is a common indicator of chemical degradation. This can be triggered by exposure to light, elevated temperatures, or moisture. It is strongly advised to perform a quality control check, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the powder before use. If significant degradation is detected, it is best to discard the batch to ensure the validity of your experimental results.

Q3: I am observing clumping and poor flowability of the this compound powder. What is causing this and how can I resolve it?

A3: Clumping and poor flowability are typically signs of moisture absorption, as this compound may be hygroscopic. To mitigate this, ensure the powder is stored in a desiccator or a controlled low-humidity environment.[2][3][4] When handling the powder, work in a glove box with a dry atmosphere if possible. Using anti-caking agents or glidants might be considered in formulation development if this issue persists.[3]

Q4: What are the primary degradation pathways for this compound?

A4: Based on its chemical structure as a nicotinic acid ester, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The ester bond is susceptible to cleavage, especially in the presence of moisture, and can be catalyzed by acidic or basic conditions. This would result in the formation of nicotinic acid and 2-(diethylamino)ethanol (B1670525).[5]

  • Photodegradation: The pyridine (B92270) ring in the nicotinic acid moiety can be susceptible to degradation upon exposure to UV or visible light.[6]

  • Oxidation: The tertiary amine group and the pyridine ring are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion impurities.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
  • Question: My experimental results using a freshly prepared solution of this compound are not reproducible or differ from expected outcomes. What could be the problem?

  • Answer: Inconsistent results can arise from several factors related to the stability of the powder:

    • Powder Degradation: If the this compound powder was not stored under the recommended conditions (see FAQ 1), it may have degraded, leading to a lower effective concentration of the active compound.

    • Solution Instability: Aqueous solutions of this compound may be prone to hydrolysis. It is advisable to prepare fresh solutions for each experiment. If a stock solution must be stored, use a suitable organic solvent and store at a low temperature (e.g., -20°C or -80°C).

    • pH of the Solution: The pH of your experimental buffer can influence the rate of hydrolysis. Ensure the pH is within a range that minimizes ester degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Studies
  • Question: I am conducting a stability study on this compound powder and new, unidentified peaks are appearing in the HPLC chromatogram over time. What could these be?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products.

    • Possible Degradants: Based on the likely degradation pathways, these new peaks could correspond to nicotinic acid, 2-(diethylamino)ethanol (from hydrolysis), or various photolytic or oxidative degradation products.

    • Troubleshooting Steps:

      • Peak Identification: Utilize a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peaks and compare it to the spectrum of this compound and potential degradation products. Mass spectrometry (LC-MS) can be used for definitive identification.

      • Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocol 2) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This will help in identifying the unknown peaks in your stability study.

      • Review Storage Conditions: Ensure that the stability chamber conditions (temperature, humidity, light exposure) are accurately controlled and monitored.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound powder under different storage conditions. This data is for illustrative purposes to guide experimental design, as specific public data for this compound powder is limited.

Storage ConditionTime (Months)Assay (%)Total Impurities (%)Appearance
25°C / 60% RH099.80.2White crystalline powder
398.51.5White crystalline powder
697.12.9Slightly off-white powder
40°C / 75% RH099.80.2White crystalline powder
196.23.8Off-white powder
392.57.5Yellowish powder, slight clumping
688.012.0Yellowish-brown powder, clumping
5°C099.80.2White crystalline powder
699.70.3White crystalline powder
1299.60.4White crystalline powder
-20°C099.80.2White crystalline powder
1299.80.2White crystalline powder
2499.70.3White crystalline powder

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Testing of this compound Powder

Objective: To evaluate the long-term stability of this compound powder under various storage conditions as per ICH guidelines.

Methodology:

  • Sample Preparation: Use at least three batches of this compound powder. Package the powder in inert, sealed containers (e.g., amber glass vials with screw caps).

  • Storage Conditions: Place the samples in stability chambers maintained at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at the following time points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Analytical Testing: At each time point, analyze the samples for the following parameters:

    • Appearance: Visual inspection for color change, clumping, or other physical changes.

    • Assay and Impurities: Use a validated stability-indicating HPLC method to determine the potency of this compound and to quantify any degradation products.

    • Water Content: Determine the water content by Karl Fischer titration.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 80°C for 48 hours.

  • Photodegradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][8][9][10][11]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a PDA detector to identify and quantify the degradation products. LC-MS can be used for structural elucidation of major degradants.

Visualizations

degradation_pathway cluster_main This compound Powder cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Nicametate_citrate This compound Hydrolysis Hydrolysis (Moisture, Acid/Base) Nicametate_citrate->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Nicametate_citrate->Photodegradation Oxidation Oxidation (Oxygen, Peroxides) Nicametate_citrate->Oxidation Nicotinic_acid Nicotinic Acid Hydrolysis->Nicotinic_acid Aminoethanol 2-(diethylamino)ethanol Hydrolysis->Aminoethanol Photo_products Photolytic Products Photodegradation->Photo_products Oxidized_products Oxidized Products Oxidation->Oxidized_products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_setup Study Setup cluster_testing Testing and Analysis cluster_evaluation Data Evaluation Start Start Stability Study Sample_Prep Prepare and Package This compound Powder Samples Start->Sample_Prep Storage Place Samples in Stability Chambers (Long-term and Accelerated Conditions) Sample_Prep->Storage Pull_Samples Pull Samples at Scheduled Time Points Storage->Pull_Samples Analysis Perform Analytical Testing: - Appearance - HPLC (Assay/Impurities) - Water Content Pull_Samples->Analysis Analysis->Pull_Samples Next Time Point Data_Review Review and Analyze Data Analysis->Data_Review Report Generate Stability Report and Determine Shelf-life Data_Review->Report End End of Study Report->End

References

Technical Support Center: Nicametate Citrate Therapeutic Index Improvement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and potentially improving the therapeutic index of Nicametate citrate (B86180). The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Nicametate citrate and how does it work?

This compound is a vasodilator used to enhance blood flow, particularly in peripheral vascular disorders. It functions as a prodrug, hydrolyzing in the body to nicotinic acid and diethylaminoethanol. Its therapeutic effects are primarily attributed to two mechanisms:

  • Vasodilation: Nicotinic acid acts on vascular smooth muscle to cause relaxation, leading to the widening of blood vessels and increased blood flow.

  • Enhancement of Cellular Respiration: It is believed to participate in cellular respiratory processes, potentially improving oxygen uptake and utilization in tissues.

Q2: What is the therapeutic index and why is it important for this compound?

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A narrow therapeutic index indicates that the toxic and therapeutic doses are close, requiring careful dosing to avoid adverse effects. Improving the TI of this compound would mean widening this window, allowing for more effective therapeutic doses with a reduced risk of side effects.

Q3: What are the known side effects of this compound?

Commonly reported side effects include:

  • Gastrointestinal disturbances (nausea, abdominal discomfort)

  • Cardiovascular effects (flushing, hypotension)

  • Nervous system effects (dizziness, headache)

  • Skin reactions (rash, itching)[1][2]

Q4: What are the primary strategies to improve the therapeutic index of a drug like this compound?

The main approaches focus on modifying the drug's formulation and delivery to optimize its pharmacokinetic and pharmacodynamic profile. These include:

  • Controlled-Release Formulations: These are designed to release the drug slowly over an extended period, maintaining a steady concentration within the therapeutic window and avoiding sharp peaks that can lead to toxicity.[3][4][5]

  • Targeted Drug Delivery: This involves designing drug carriers that deliver this compound specifically to the desired site of action (e.g., ischemic tissues), thereby reducing systemic exposure and off-target side effects. Nanoparticle-based systems are a common approach for targeted delivery.

  • Prodrug Modification: While this compound is already a prodrug, further chemical modifications could be explored to fine-tune its release and targeting properties.

Section 2: Troubleshooting Guide for Experimental Studies

This guide addresses potential issues that may arise during the preclinical evaluation of this compound and strategies to improve its therapeutic index.

Problem Potential Cause Troubleshooting Steps
Inconsistent results in in vitro vasodilation assays Cell culture variability (passage number, confluency). Reagent instability. Inaccurate drug concentration.Ensure consistent cell culture conditions. Prepare fresh drug solutions for each experiment. Verify stock solution concentration and perform serial dilutions accurately.
High variability in animal pharmacokinetic studies Inconsistent dosing administration. Variability in animal metabolism. Sample collection and processing errors.Standardize animal handling and dosing procedures. Use a sufficient number of animals to account for biological variability. Follow a strict protocol for blood sampling, processing, and storage.
Precipitation of this compound in aqueous solutions Poor aqueous solubility of the compound.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute to the final concentration in aqueous media, ensuring the final solvent concentration is low and non-toxic to cells.
Poor oral bioavailability in animal models Extensive first-pass metabolism. Poor absorption from the gastrointestinal tract.Investigate controlled-release oral formulations to protect the drug and facilitate sustained absorption. Co-administration with absorption enhancers could be explored.
Unexpected cytotoxicity in cell-based assays Off-target effects of the compound or its metabolites. High concentration of the vehicle (e.g., DMSO).Perform dose-response cytotoxicity assays. Always include a vehicle control group. If vehicle toxicity is suspected, reduce its final concentration.
Peak tailing or splitting in HPLC analysis Inappropriate mobile phase pH. Interaction of the basic pyridine (B92270) moiety with residual silanols on the column. Column degradation.Optimize the pH of the mobile phase. Consider using a column with end-capping or a different stationary phase. Ensure the column is properly maintained and regenerated or replaced if necessary.[6][7][8]

Section 3: Quantitative Data Summary

Due to the limited publicly available preclinical data for this compound, the following tables provide an illustrative summary of the types of quantitative data that should be generated and compared when evaluating different formulations. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Illustrative Pharmacokinetic Parameters of Different this compound Formulations in a Rat Model

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Standard (Immediate Release)108500.5120030
Controlled-Release Microspheres104004250065
Lipid Nanoparticles106002200055

Table 2: Illustrative Efficacy and Toxicity Data for Different this compound Formulations

FormulationED50 (mg/kg) (Effective Dose for 50% of population)LD50 (mg/kg) (Lethal Dose for 50% of population)Therapeutic Index (LD50/ED50)
Standard (Immediate Release)2020010
Controlled-Release Microspheres1530020
Lipid Nanoparticles1827015

Section 4: Experimental Protocols

Protocol 4.1: Preparation of this compound Loaded PLGA Nanoparticles

This protocol describes a method for encapsulating this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water emulsion-solvent evaporation technique.

  • Materials: this compound, PLGA (50:50), polyvinyl alcohol (PVA), dichloromethane (B109758) (DCM), deionized water.

  • Procedure:

    • Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of DCM.

    • Prepare a 2% w/v aqueous solution of PVA.

    • Add the organic phase to 10 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on an ice bath.

    • Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticle pellet twice with deionized water to remove excess PVA.

    • Resuspend the nanoparticles in deionized water and lyophilize for storage.

Protocol 4.2: In Vitro Vasodilation Assay using Isolated Rat Aorta

This protocol assesses the vasodilatory effect of this compound formulations on pre-constricted rat aortic rings.

  • Materials: Male Wistar rats, Krebs-Henseleit buffer, phenylephrine, acetylcholine (B1216132), this compound formulations.

  • Procedure:

    • Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

    • Induce contraction with 1 µM phenylephrine.

    • Once the contraction is stable, cumulatively add increasing concentrations of the this compound formulation to the bath.

    • Record the relaxation response as a percentage of the phenylephrine-induced contraction.

    • At the end of the experiment, add 10 µM acetylcholine to assess endothelium integrity.

Protocol 4.3: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in Plasma

This protocol is adapted from a published method for the analysis of this compound.[9]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase: Acetonitrile and water with a suitable buffer (e.g., phosphoric acid).[10]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 263 nm.[9]

    • Injection Volume: 20 µL.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

Section 5: Visualizations

Vasodilation_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Nicametate\nCitrate Nicametate Citrate Nicotinic\nAcid Nicotinic Acid Nicametate\nCitrate->Nicotinic\nAcid Hydrolysis GPR109A GPR109A Nicotinic\nAcid->GPR109A Binds to PLC PLC GPR109A->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+\nRelease Ca2+ Release IP3->Ca2+\nRelease Induces eNOS eNOS Ca2+\nRelease->eNOS Activates NO NO eNOS->NO Produces sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Increases PKG PKG cGMP->PKG Activates Myosin Light\nChain Phosphatase Myosin Light Chain Phosphatase PKG->Myosin Light\nChain Phosphatase Activates Relaxation Relaxation Myosin Light\nChain Phosphatase->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Vasodilation signaling pathway of this compound.

Cellular_Respiration_Workflow cluster_workflow Experimental Workflow for Assessing Cellular Respiration cluster_params Key Parameters Measured Start Start Cell_Culture Culture cells (e.g., endothelial cells) Start->Cell_Culture Treatment Treat cells with This compound formulations Cell_Culture->Treatment Assay Perform Seahorse XF Cellular Respiration Assay Treatment->Assay Data_Acquisition Measure Oxygen Consumption Rate (OCR) Assay->Data_Acquisition Analysis Calculate basal respiration, ATP production, and maximal respiration Data_Acquisition->Analysis Basal_Respiration Basal_Respiration Data_Acquisition->Basal_Respiration ATP_Production ATP_Production Data_Acquisition->ATP_Production Maximal_Respiration Maximal_Respiration Data_Acquisition->Maximal_Respiration End End Analysis->End

Caption: Experimental workflow for assessing cellular respiration.

References

Adjusting pH for optimal Nicametate citrate activity in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nicametate (B1219050) citrate (B86180) in various assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Nicametate citrate activity in assays?

There is no single standardized optimal pH for all this compound activity assays, as the ideal pH can depend on the specific biological effect being measured (e.g., vasodilation, cellular respiration) and the enzymatic processes involved. However, for assays measuring its primary physiological effects, a physiological pH is recommended as a starting point.

  • For Vasodilation Assays: It is recommended to maintain the buffer at a physiological pH of 7.4 . This mimics the in vivo environment where this compound exerts its vasodilatory effects.[1][2][3]

  • For Cellular Respiration Assays: A physiological pH of 7.2 to 7.4 is also recommended to ensure that cellular processes are not adversely affected by non-physiological conditions.[4][5]

It is important to consider that this compound is a prodrug that hydrolyzes into nicotinic acid and diethylaminoethanol. The rate of this hydrolysis is pH-dependent, with ester hydrolysis generally being more rapid under alkaline conditions.[6][7][8] Therefore, the observed activity may be a combination of the parent compound and its hydrolysis products, and this will be influenced by the pH of the assay medium. For studying the activity of enzymes that may metabolize the citrate component, such as citrate lyase, a more alkaline pH (e.g., pH 8.2 or higher) might be optimal.[9][10]

Q2: How does pH affect the stability of this compound in an assay?

For short-term experiments (hours), maintaining a physiological pH of 7.4 is generally acceptable. For longer-term studies, it is advisable to conduct preliminary stability tests at the intended assay pH and temperature.

Q3: What are the primary mechanisms of action of this compound to consider when designing an activity assay?

This compound has two main reported mechanisms of action:

  • Vasodilation: It relaxes blood vessels, leading to increased blood flow.[1][2][11] This is a key therapeutic effect.

  • Enhancement of Cellular Respiration: It is believed to participate in cellular respiration processes, potentially by influencing coenzymes.

Therefore, common activity assays for this compound include in vitro vasodilation studies using isolated blood vessel preparations and cellular respiration assays using cultured cells or isolated mitochondria.

Troubleshooting Guides

In Vitro Vasodilation Assays
Problem Possible Cause Troubleshooting Steps
No observable vasodilation 1. Incorrect pH of the buffer. 1. Ensure the Krebs-Henseleit buffer is freshly prepared and the pH is accurately adjusted to 7.4 at 37°C.[1][2][3]
2. Degradation of this compound. 2. Prepare fresh stock solutions of this compound for each experiment. Store the solid compound under recommended conditions (dry, dark, and at 0 - 4°C for short term or -20°C for long term).[12]
3. Endothelium damage in aortic rings. 3. Verify the integrity of the endothelium by testing the response to an endothelium-dependent vasodilator like acetylcholine (B1216132) before adding this compound.[2]
4. Insufficient pre-constriction. 4. Ensure the aortic rings are adequately pre-constricted (e.g., with phenylephrine (B352888) or potassium chloride) to a stable plateau before adding the test compound.[11]
Inconsistent or variable results 1. Fluctuations in temperature or pH. 1. Use a temperature-controlled organ bath and regularly monitor the pH of the buffer.
2. Inaccurate drug concentrations. 2. Perform serial dilutions carefully and use calibrated pipettes.
3. Biological variability between tissue preparations. 3. Increase the number of replicates and use tissues from multiple animals to account for biological variation.
Cellular Respiration Assays (e.g., Seahorse XF Analyzer)
Problem Possible Cause Troubleshooting Steps
No significant change in Oxygen Consumption Rate (OCR) 1. Suboptimal cell density. 1. Optimize the cell seeding density to ensure a measurable basal OCR.
2. Incorrect assay medium pH. 2. Ensure the assay medium is at a physiological pH (typically 7.2-7.4) before adding it to the cells.[4][5]
3. This compound concentration is too low or too high. 3. Perform a dose-response experiment to determine the optimal concentration range for this compound.
High variability between wells 1. Uneven cell plating. 1. Ensure a single-cell suspension and proper mixing before plating to achieve a uniform cell monolayer.[13]
2. Temperature fluctuations. 2. Equilibrate the plate to the assay temperature (e.g., 37°C) before starting the measurement.
3. Pipetting errors. 3. Use calibrated pipettes and be careful when adding compounds to avoid disturbing the cell monolayer.

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings

This protocol is a standard method to assess the vasodilatory effect of this compound.[1][2][3]

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (for pre-constriction)

  • Acetylcholine (for endothelium integrity check)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit buffer.

    • Carefully clean the aorta of adhering connective and fatty tissues.

    • Cut the aorta into rings of 3-4 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas to maintain a pH of 7.4.[1][3]

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Induce contraction with phenylephrine (e.g., 1 µM).

    • Once a stable contraction is reached, add acetylcholine (e.g., 10 µM) to test for endothelium-dependent relaxation. A relaxation of >80% indicates intact endothelium.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline.

    • Pre-constrict the aortic rings with phenylephrine to about 80% of the maximum response.

    • Once a stable plateau is achieved, cumulatively add increasing concentrations of this compound to the bath and record the relaxation response.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-constriction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: Cellular Respiration Assay Using a Seahorse XF Analyzer

This protocol outlines a general procedure to measure the effect of this compound on mitochondrial respiration.[4][5][13]

Materials:

  • Adherent cells (e.g., endothelial cells, hepatocytes)

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH adjusted to 7.4)

  • This compound

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Plating:

    • Plate cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.

    • Add the final volume of pre-warmed assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Compound Loading:

    • Prepare stock solutions of this compound and mitochondrial stress test compounds in the assay medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Measurement:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Place the cell culture plate in the analyzer and initiate the assay protocol.

    • The protocol will typically involve measuring the basal oxygen consumption rate (OCR), followed by the sequential injection of this compound and then the mitochondrial stress test compounds to determine various parameters of mitochondrial function.

  • Data Analysis:

    • Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Visualizations

Nicametate_Citrate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_hydrolysis Hydrolysis cluster_effects Downstream Effects cluster_citrate_pathway Citrate Metabolism This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Diethylaminoethanol Diethylaminoethanol This compound->Diethylaminoethanol Enhanced Cellular Respiration Enhanced Cellular Respiration This compound->Enhanced Cellular Respiration Direct/Indirect Effect Citrate Citrate This compound->Citrate releases Vasodilation Vasodilation Nicotinic Acid->Vasodilation TCA Cycle TCA Cycle Citrate->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Citrate->Fatty Acid Synthesis

Caption: Proposed signaling pathway of this compound.

Vasodilation_Assay_Workflow A Isolate Thoracic Aorta B Cut into 3-4 mm Rings A->B C Mount in Organ Bath (pH 7.4, 37°C) B->C D Equilibrate (60 min) C->D E Check Endothelium Integrity (ACh) D->E F Pre-constrict with Phenylephrine E->F G Add this compound (Cumulative Doses) F->G H Record Relaxation Response G->H I Data Analysis (EC50) H->I

Caption: Workflow for in vitro vasodilation assay.

Troubleshooting_Logic Start No or Inconsistent Activity Observed Check_pH Is Assay pH Correct and Stable? Start->Check_pH Check_Drug Is this compound Solution Fresh? Check_pH->Check_Drug Yes Adjust_pH Adjust and Monitor pH Check_pH->Adjust_pH No Check_Assay Are Assay-Specific Controls Valid? (e.g., Endothelium Integrity, Basal OCR) Check_Drug->Check_Assay Yes Prepare_Fresh Prepare Fresh Stock Solution Check_Drug->Prepare_Fresh No Optimize_Assay Troubleshoot Specific Assay (e.g., Tissue Prep, Cell Density) Check_Assay->Optimize_Assay No Success Problem Resolved Check_Assay->Success Yes Adjust_pH->Check_Drug Prepare_Fresh->Check_Assay Optimize_Assay->Success Failure Consult Further Literature Optimize_Assay->Failure

Caption: Troubleshooting decision tree for this compound assays.

References

Preventing degradation of Nicametate citrate during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Nicametate citrate (B86180) during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and analysis of Nicametate citrate.

Question 1: I am observing a decrease in the peak area of this compound in my HPLC analysis over a short period. What could be the cause?

Answer: A rapid decrease in the peak area of this compound suggests degradation. The primary cause is often hydrolysis of the ester linkage, especially in aqueous solutions that are not pH-controlled. This compound is a prodrug that hydrolyzes into nicotinic acid and diethylaminoethanol.[1]

Troubleshooting Steps:

  • pH Control: Ensure your sample and mobile phase solutions are buffered to a slightly acidic pH (around 4-5). Avoid alkaline conditions, which significantly accelerate hydrolysis.

  • Temperature: Store stock solutions and samples at refrigerated temperatures (2-8 °C) or frozen (-20 °C) for longer-term storage.[2] Avoid leaving solutions at room temperature for extended periods.

  • Solvent Choice: For reconstitution and dilution, use solvents that are compatible and minimize hydrolysis. If aqueous solutions are necessary, prepare them fresh before use.

Question 2: I see new, unidentified peaks appearing in my chromatogram during a stability study. What are these, and how can I identify them?

Answer: New peaks in the chromatogram are likely degradation products. Besides hydrolysis, this compound can also degrade through oxidation and photolysis.

Potential Degradation Pathways:

  • Hydrolysis: Cleavage of the ester bond to form nicotinic acid and diethylaminoethanol.

  • Oxidation: The pyridine (B92270) ring and the diethylamino group are susceptible to oxidation, potentially forming N-oxides or other oxidative products.

  • Photolysis: Exposure to UV light can lead to the formation of various photolytic degradation products.

Identification Strategy:

To identify these unknown peaks, a forced degradation study is recommended. This involves subjecting this compound to various stress conditions to intentionally generate degradation products. The resulting degradants can then be analyzed using techniques like LC-MS/MS to determine their mass and fragmentation patterns, which helps in structure elucidation.

Question 3: What are the optimal storage conditions for this compound to ensure its stability?

Answer: Proper storage is crucial for preventing the degradation of this compound.

Storage ConditionDurationTemperatureAdditional Notes
Short-term Days to Weeks0 - 4 °CKeep dry and protected from light.[2]
Long-term Months to Years-20 °CKeep dry and protected from light.[2]
Stock Solutions Short-term0 - 4 °CPrepare fresh when possible.
Stock Solutions Long-term-20 °C

Question 4: My quantitative analysis results for this compound are inconsistent. What could be the reason?

Answer: Inconsistent results can stem from several factors related to sample handling and analytical methodology.

Troubleshooting Checklist:

  • Sample Preparation: Ensure consistent and accurate sample preparation procedures. Variations in dilution or extraction can lead to variability.

  • Method Validation: Verify that your analytical method is validated for linearity, accuracy, precision, and specificity. A non-validated method may not provide reliable results.

  • Standard Stability: Check the stability of your standard solutions. If the standard degrades, it will lead to inaccurate quantification of the samples.

  • System Suitability: Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly.

Data Presentation: Example of Forced Degradation Data

Stress ConditionTime (hours)Temperature (°C)% Degradation (Example)Major Degradation Products (Putative)
Acid Hydrolysis (0.1 M HCl) 246012%Nicotinic acid, Diethylaminoethanol
Base Hydrolysis (0.1 M NaOH) 42518%Nicotinic acid, Diethylaminoethanol
Oxidative (3% H₂O₂) 482515%N-oxide derivatives, Hydroxylated species
Photolytic (UV light) 722510%Photodegradation adducts
Thermal (Dry Heat) 72808%Thermally induced degradation products

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

a. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.
  • Incubate the solution at 60°C for 24 hours.
  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.
  • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (B78521).
  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

b. Base Hydrolysis:

  • Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.
  • Keep the solution at room temperature (25°C) for 4 hours.
  • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot.
  • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

c. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
  • Store the solution at room temperature (25°C), protected from light, for 48 hours.
  • At specified time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.

d. Photolytic Degradation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
  • Expose the solution to UV light (e.g., in a photostability chamber) for up to 72 hours.
  • Concurrently, keep a control sample in the dark.
  • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

e. Thermal Degradation:

  • Place solid this compound powder in a controlled temperature oven at 80°C for 72 hours.
  • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

Stability-Indicating HPLC Method

The following is a proposed stability-indicating HPLC method for the analysis of this compound and its degradation products. This method is based on a published method for this compound analysis and general principles of reversed-phase chromatography.[3] Note: This method should be fully validated before use.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.5) (Gradient or Isocratic, to be optimized)
Flow Rate 1.0 mL/min
Detection Wavelength 263 nm[3]
Injection Volume 20 µL
Column Temperature 30 °C
Linear Range 0.0252 - 0.3024 mg/mL[3]

Mandatory Visualizations

Signaling Pathway of this compound's Vasodilatory Action

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell cluster_hydrolysis Hydrolysis Nicametate This compound Nicotinic_Acid Nicotinic Acid Nicametate->Nicotinic_Acid DEA Diethylaminoethanol Nicametate->DEA eNOS Endothelial Nitric Oxide Synthase (eNOS) Nicotinic_Acid->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Calcium Channels PKG->Ca_channels Inhibits Ca_decrease Decreased Intracellular Calcium (Ca2+) Ca_channels->Ca_decrease Leads to Relaxation Vasodilation (Muscle Relaxation) Ca_decrease->Relaxation

Caption: Vasodilatory signaling pathway of this compound.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_preparation 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare this compound solutions (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 25°C) Prep->Base Oxidative Oxidation (3% H2O2, 25°C) Prep->Oxidative Photo Photolysis (UV Light, 25°C) Prep->Photo Thermal Thermal (Dry Heat, 80°C) Prep->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Quantify Quantify Degradation (% Degradation) HPLC->Quantify Identify Identify Degradation Products LCMS->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for forced degradation and stability analysis.

Logical Relationship of Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV Light) Nicametate This compound Nicotinic_Acid Nicotinic Acid Nicametate->Nicotinic_Acid Ester Cleavage DEA Diethylaminoethanol Nicametate->DEA Ester Cleavage N_Oxide N-Oxide Derivatives (Putative) Nicametate->N_Oxide Nitrogen Oxidation Photo_Products Photolytic Adducts (Putative) Nicametate->Photo_Products Photon Absorption

Caption: Putative degradation pathways of this compound.

References

Technical Support Center: Selecting Appropriate Excipients for Nicametate Citrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance, troubleshooting solutions, and frequently asked questions (FAQs) to assist in the selection of appropriate excipients for the formulation of Nicametate citrate (B86180). Nicametate citrate, a vasodilator, presents unique challenges in formulation development, primarily related to its taste and powder handling properties. This guide offers structured information to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges associated with this compound?

This compound is known to be a bitter-tasting active pharmaceutical ingredient (API), which can significantly impact patient compliance, especially in oral dosage forms. Furthermore, as a powder, it may exhibit poor flowability and compressibility, leading to manufacturing challenges such as weight variation and inadequate tablet hardness. Therefore, the selection of excipients is critical to address taste masking, improve powder characteristics, and ensure a robust and stable final product.

Q2: What are the most effective excipients for masking the bitter taste of this compound?

Several strategies can be employed to mask the bitter taste of this compound. The choice of excipient will depend on the dosage form (e.g., tablet, capsule, oral solution) and the desired release profile.

  • Sweeteners and Flavors: High-intensity sweeteners such as sucralose, aspartame, and acesulfame (B1210027) potassium, in combination with flavors like mint or citrus, are commonly used to overcome bitterness.[1]

  • Polymer Coating: Applying a polymer coating to the drug particles creates a physical barrier that prevents the API from interacting with taste buds.[1][2] Polymers that are insoluble at salivary pH (around 6.8) but dissolve in the acidic environment of the stomach are ideal.[3]

  • Microencapsulation: This technique involves enclosing the drug particles within a coating material, effectively masking the taste.[1][4]

  • Complexation: Cyclodextrins can form inclusion complexes with the drug molecule, physically entrapping the bitter portion and preventing its interaction with taste receptors.[1]

Q3: How can the flowability and compressibility of this compound powder blends be improved for tableting?

Optimizing the physical properties of the powder blend is crucial for successful tablet manufacturing.

  • Glidants: These excipients are added to improve the flow of the powder. Colloidal silicon dioxide is a commonly used and effective glidant.

  • Lubricants: To prevent the powder from sticking to the tablet press tooling, lubricants are essential. Magnesium stearate (B1226849) is a widely used lubricant.[5]

  • Binders: Binders are used to ensure the tablet remains intact after compression.[6][7] Microcrystalline cellulose (B213188) is a popular choice as it possesses both binding and disintegration properties.

  • Fillers/Diluents: These are used to increase the bulk of the formulation to a practical size for compression.[7][8] Lactose and dicalcium phosphate (B84403) are common fillers.

Troubleshooting Guide for this compound Tablet Formulation

This guide addresses common issues encountered during the direct compression of this compound tablets.

Problem Potential Cause Recommended Solution
Sticking and Picking Granules adhering to the punch faces. This can be due to improper lubrication or high moisture content.[5][9]- Increase the concentration of a lubricant like magnesium stearate.- Ensure the powder blend is adequately dried.- Clean and polish the punch faces.[9]
Capping and Lamination The horizontal splitting of the tablet. This can be caused by entrapped air, too many fine particles, or incorrect press settings.[9]- Optimize pre-compression force to reduce entrapped air.- Adjust the amount of glidant to improve powder flow.- Decrease the speed of the tablet press.[9]
Weight Variation Inconsistent tablet weights, often due to poor powder flow.- Incorporate a glidant such as colloidal silicon dioxide.- Optimize the particle size distribution of the powder blend.- Ensure proper mixing of the formulation.[5]
Low Tablet Hardness Tablets are too soft and break easily. This can result from insufficient binder or low compression force.- Increase the concentration of a binder like microcrystalline cellulose.- Increase the main compression force on the tablet press.
High Friability Tablets chip or break during handling. This is often related to low tablet hardness.- Increase the compression force.- Optimize the binder concentration.

Data Presentation: Excipient Effects on Powder Properties

The following table provides hypothetical data to illustrate the potential impact of different excipients on the flowability of a this compound blend. Note: This data is for illustrative purposes and actual results will vary.

Excipient Concentration (% w/w) Angle of Repose (°) Carr's Index (%) Flow Character
None (Neat API)1004835Very Poor
Colloidal Silicon Dioxide0.53825Fair
Microcrystalline Cellulose204230Passable
Lactose204533Poor
Colloidal Silicon Dioxide + MCC0.5 + 203420Good

Experimental Protocols

Protocol for Evaluating Powder Flowability

This protocol outlines the measurement of the angle of repose and Carr's Index to assess powder flow characteristics.

a) Angle of Repose:

  • Place a funnel at a fixed height above a flat surface.

  • Pour the powder blend through the funnel until the apex of the cone formed on the surface reaches the tip of the funnel.

  • Measure the height (h) and the radius (r) of the base of the powder cone.

  • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).

b) Carr's Index:

  • Pour a known weight of the powder blend into a graduated cylinder and record the initial volume (Vb - bulk volume).

  • Tap the cylinder until a constant volume is achieved and record the final volume (Vt - tapped volume).

  • Calculate the bulk density (ρb = weight/Vb) and tapped density (ρt = weight/Vt).

  • Calculate Carr's Index using the formula: Carr's Index (%) = [(ρt - ρb) / ρt] x 100.

Protocol for In-Vitro Taste Assessment

This protocol provides a basic framework for evaluating the effectiveness of taste-masking technologies.

  • Prepare a solution of the unmasked this compound at a concentration that is perceivably bitter.

  • Prepare solutions or suspensions of the taste-masked formulations at the equivalent API concentration.

  • A panel of trained human volunteers can be used to rate the bitterness of each sample on a predefined scale (e.g., 0 = not bitter, 5 = extremely bitter).

  • Alternatively, an electronic tongue can be used for a more objective assessment of taste.

  • Compare the bitterness scores of the taste-masked formulations to the unmasked control to determine the effectiveness of the taste-masking strategy.

Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_manufacturing_testing Manufacturing & Testing API_Char API Characterization (Solubility, Particle Size) Excipient_Comp Excipient Compatibility (DSC, FTIR) API_Char->Excipient_Comp Form_Opt Formulation Optimization (DoE) Excipient_Comp->Form_Opt Blend_Eval Blend Evaluation (Flow, Uniformity) Form_Opt->Blend_Eval Tab_Comp Tablet Compression Blend_Eval->Tab_Comp Tab_Test Tablet Testing (Hardness, Friability, Dissolution) Tab_Comp->Tab_Test

Caption: Experimental Workflow for this compound Formulation.

logical_relationship cluster_challenges Formulation Challenges cluster_solutions Excipient Solutions Bitter_Taste Bitter Taste Taste_Masking Taste-Masking Agents (Sweeteners, Polymers) Bitter_Taste->Taste_Masking Poor_Flow Poor Flowability & Compressibility Flow_Enhancers Flow Enhancers (Glidants, Lubricants, Binders) Poor_Flow->Flow_Enhancers

Caption: Logical Relationship between Challenges and Solutions.

References

Validation & Comparative

Validating the efficacy of Nicametate citrate against a placebo in a double-blind study

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the available evidence on the efficacy of Nicametate (B1219050) citrate (B86180) in a double-blind, placebo-controlled setting for its primary indications remains challenging due to a notable scarcity of robust clinical trial data. This guide synthesizes the available information, including data from a comparative study, and elucidates the proposed mechanisms of action to provide a resource for researchers, scientists, and drug development professionals.

Nicametate citrate is a compound that hydrolyzes in the body into its two active components: nicotinic acid (a vasodilator) and diethylaminoethanol (a cholinergic agent). It has been historically used for peripheral vascular disorders and to improve cerebral blood flow. However, the evidence base supporting its efficacy, particularly from double-blind, placebo-controlled trials, is limited.

Quantitative Data Summary

A randomized, double-blind controlled study was conducted to investigate the effect of 100 mg of acetylsalicylic acid (ASA) per day against this compound for the secondary prevention of ischemic stroke. While not a placebo-controlled trial for the primary indications of intermittent claudication or cerebral blood flow enhancement, this study provides the most robust available comparative data involving this compound.

Outcome MeasureThis compound GroupAspirin (B1665792) (ASA) GroupRisk Ratio (ASA vs. Nicametate)95% Confidence Interval
Cerebral Reinfarction Rate 11.9% (29/244 patients)6.3% (14/222 patients)0.5380.284 - 1.019

Table 1: Comparison of Cerebral Reinfarction Rates between this compound and Aspirin Groups in a Randomized, Double-Blind Controlled Study.[1]

The results indicated a trend towards a reduced risk of cerebral reinfarction with aspirin compared to this compound, with the finding being of borderline statistical significance.[1]

Experimental Protocols

Study Design: A randomized, double-blind, multicenter controlled trial was conducted in 13 hospitals.[1]

Participants: 466 patients who had experienced their first ischemic stroke were enrolled. Patients were independent or only partially dependent in their daily living activities. The diagnosis of ischemic stroke was confirmed by brain computed tomography (CT).[1]

Intervention: Eligible patients were randomly assigned to one of two groups:

  • This compound Group: Received an unspecified daily dose of this compound.

  • Aspirin (ASA) Group: Received 100 mg of acetylsalicylic acid per day.

The trial medications were initiated within three to six weeks after the onset of the stroke.[1]

Primary Endpoint: The primary outcome measured was the incidence of cerebral reinfarction.[1]

Adverse Events: Intracranial hemorrhage was classified as an adverse event.[1]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are attributed to its two breakdown products: nicotinic acid and diethylaminoethanol.

Nicotinic Acid: Vasodilation Pathway

Nicotinic acid is known to cause vasodilation, which may contribute to its effects on blood flow. One of the primary mechanisms involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor.

Nicotinic_Acid_Pathway Nicametate This compound Hydrolysis Hydrolysis Nicametate->Hydrolysis NA Nicotinic Acid Hydrolysis->NA GPR109A GPR109A Receptor (on Langerhans cells) NA->GPR109A Binds to PLC Phospholipase C (PLC) GPR109A->PLC Activates AA Arachidonic Acid Release PLC->AA Stimulates COX Cyclooxygenase (COX) AA->COX Metabolized by PGs Prostaglandins (PGD2, PGE2) COX->PGs Produces Vasodilation Vasodilation & Increased Blood Flow PGs->Vasodilation Induces

Caption: Proposed vasodilatory signaling pathway of nicotinic acid via the GPR109A receptor.

Diethylaminoethanol: Cholinergic Pathway

Diethylaminoethanol is a precursor to choline (B1196258) and can be converted into a "false" neurotransmitter that mimics acetylcholine, thereby exerting cholinergic effects.

DEAE_Pathway Nicametate This compound Hydrolysis Hydrolysis Nicametate->Hydrolysis DEAE Diethylaminoethanol (DEAE) Hydrolysis->DEAE ChAT Choline Acetyltransferase DEAE->ChAT Acts as substrate for DEAE_Ac Diethylaminoethyl Acetate (False Neurotransmitter) ChAT->DEAE_Ac Synthesizes MuscarinicR Muscarinic Receptors DEAE_Ac->MuscarinicR Binds to Cholinergic Cholinergic Effects MuscarinicR->Cholinergic Mediates

Caption: Proposed cholinergic signaling pathway of diethylaminoethanol as a false neurotransmitter.

Conclusion

The available evidence from robust, double-blind, placebo-controlled clinical trials to definitively validate the efficacy of this compound for its primary indications of intermittent claudication and improvement of cerebral blood flow is lacking. The single comparative study against aspirin in secondary stroke prevention suggests it may be less effective than aspirin for this specific indication.

The proposed mechanisms of action, stemming from its hydrolysis into nicotinic acid and diethylaminoethanol, provide a plausible pharmacological basis for its vasodilatory and cholinergic effects. However, without supporting clinical data, its therapeutic benefit remains unsubstantiated by modern evidence-based standards.

For researchers, scientists, and drug development professionals, this highlights a significant gap in the literature. Further well-designed, double-blind, placebo-controlled trials are necessary to rigorously evaluate the efficacy and safety of this compound for its intended clinical uses. Such studies should focus on quantifiable outcomes such as walking distance in intermittent claudication and measurements of cerebral blood flow velocity.

References

A Comparative Analysis of Nicametate Citrate and Ginkgo Biloba Extract for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of nicametate (B1219050) citrate (B86180) and Ginkgo biloba extract, two substances with proposed benefits for cognitive function. The following sections objectively evaluate their respective mechanisms of action, clinical evidence, and safety profiles, supported by experimental data and visual representations of key pathways. A significant disparity in the volume and quality of scientific evidence exists between the two compounds, a central theme of this comparative analysis.

I. Overview of Compounds

Nicametate Citrate is a vasodilator, a drug that widens blood vessels. Its potential cognitive effects are theorized to stem from increased cerebral blood flow and a possible, though not yet substantiated, interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).

Ginkgo Biloba Extract (GBE) is a well-known herbal supplement derived from the leaves of the Ginkgo biloba tree. It is one of the most studied herbal products for cognitive health, with a large body of research investigating its effects on memory, attention, and executive function.

II. Mechanism of Action

This compound

The primary established mechanism of this compound is vasodilation, which is proposed to enhance the delivery of oxygen and nutrients to the brain. This could theoretically support cognitive processes. While its name suggests a relationship with the nicotinic system, direct evidence of interaction with nAChRs is currently lacking in the scientific literature. Nicotinic receptors are crucial for various cognitive functions, including learning and memory.[1][2][3]

Ginkgo Biloba Extract

The cognitive effects of Ginkgo biloba extract are attributed to a multi-faceted mechanism of action. The primary bioactive compounds are flavonoids and terpenoids. These compounds are believed to contribute to its neuroprotective and cognitive-enhancing properties through several pathways:

  • Improved Cerebral Blood Flow: GBE has been shown to enhance blood circulation in the brain.[4]

  • Antioxidant Properties: The flavonoid components have antioxidant effects that may protect brain cells from oxidative damage.

  • Modulation of Neurotransmitter Systems: GBE may influence various neurotransmitter systems, including the cholinergic system.

  • Anti-inflammatory Effects: The extract has demonstrated anti-inflammatory properties that could be beneficial in neurodegenerative conditions.

  • Neurogenesis and Synaptic Plasticity: Some preclinical studies suggest that GBE may promote the growth of new neurons and enhance synaptic plasticity.[5]

Diagram: Proposed Signaling Pathway for this compound's Potential Cognitive Effects

Nicametate Nicametate Citrate Vasodilation Vasodilation Nicametate->Vasodilation nAChR Nicotinic Acetylcholine Receptors (?) Nicametate->nAChR Speculative CBF Increased Cerebral Blood Flow Vasodilation->CBF Oxygen Enhanced Oxygen & Nutrient Delivery CBF->Oxygen Cognitive Potential Cognitive Support Oxygen->Cognitive nAChR->Cognitive

Caption: Theoretical mechanism of this compound on cognitive function.

Diagram: Established Signaling Pathways for Ginkgo Biloba Extract's Cognitive Effects

GBE Ginkgo Biloba Extract Flavonoids Flavonoids GBE->Flavonoids Terpenoids Terpenoids GBE->Terpenoids Antioxidant Antioxidant Effects Flavonoids->Antioxidant AntiInflammatory Anti-inflammatory Effects Flavonoids->AntiInflammatory BloodFlow Improved Cerebral Blood Flow Terpenoids->BloodFlow Neurotransmitter Neurotransmitter Modulation Terpenoids->Neurotransmitter Neuroprotection Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection Cognitive Cognitive Enhancement BloodFlow->Cognitive Neurotransmitter->Cognitive Neuroprotection->Cognitive

Caption: Multi-target mechanism of Ginkgo biloba extract on cognition.

III. Clinical Evidence for Cognitive Function

This compound

There is a significant lack of direct clinical trial data evaluating the efficacy of this compound for cognitive enhancement. The available evidence is indirect:

  • A large-scale health data analysis suggested a negative association between the use of nicametate and the incidence of Alzheimer's disease. However, this type of observational study does not establish a causal relationship.

Due to the absence of dedicated clinical trials, no quantitative data on cognitive outcomes, dosages for cognitive enhancement, or detailed experimental protocols can be presented.

Ginkgo Biloba Extract

Numerous clinical trials have investigated the effects of GBE on cognitive function, with mixed results. The standardized extract EGb 761® has been the subject of much of this research.

Summary of Clinical Findings:

  • Dementia and Mild Cognitive Impairment (MCI): Several meta-analyses and systematic reviews suggest that GBE, typically at a dosage of 240 mg per day, may offer modest benefits in slowing cognitive decline in patients with dementia and MCI.[6][7] Some studies have shown improvements in cognitive scores, activities of daily living, and neuropsychiatric symptoms.[7] However, other large-scale trials have found no significant effect of GBE in preventing the progression to dementia.[6]

  • Healthy Individuals: The evidence for cognitive enhancement in healthy individuals is less consistent. Some studies have reported acute improvements in attention and memory, while others have found no significant effects.[8][9][10]

Table 1: Quantitative Data from Selected Ginkgo Biloba Extract Clinical Trials

Study PopulationDosageDurationCognitive Outcome MeasuresKey Findings
Patients with Alzheimer's Disease or Multi-infarct Dementia120 mg/day52 weeksAlzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), Geriatric Clinical Impression (GCI)Modest improvement in cognitive performance and social functioning.[8]
Healthy older adults with age-associated memory impairment180 mg/day6 weeksNeuropsychological testsSignificant improvement in speed of processing abilities.[8]
Patients with mild to moderate dementia240 mg/day22-26 weeksMini-Mental State Examination (MMSE), Neuropsychiatric Inventory (NPI)Improvement in cognitive function, neuropsychiatric symptoms, and functional abilities.[7]
Post-ischemic stroke patients240 mg/day24 weeksMontreal Cognitive Assessment (MoCA)Significant improvements in MoCA total score and subscores for delayed retrieval, orientation, and language.[4]

IV. Experimental Protocols

This compound

As no dedicated clinical trials for cognitive function were identified, a detailed experimental protocol cannot be provided.

Ginkgo Biloba Extract

The methodologies of GBE clinical trials vary, but a general framework can be described:

  • Study Design: Typically randomized, double-blind, placebo-controlled trials.[7][11]

  • Participants: Recruitment of specific populations, such as individuals with diagnosed dementia (e.g., Alzheimer's disease, vascular dementia), mild cognitive impairment, or healthy volunteers across different age ranges.[7][8][9]

  • Intervention: Administration of a standardized Ginkgo biloba extract (often EGb 761®) at daily dosages ranging from 120 mg to 240 mg, or a matching placebo.[6][12]

  • Duration: Treatment periods vary from single-dose acute studies to long-term trials lasting from several weeks to years.[8][13]

  • Outcome Measures: A battery of validated neuropsychological tests is used to assess various cognitive domains, including:

    • Global cognitive function (e.g., MMSE, ADAS-Cog).[7]

    • Memory (e.g., Wechsler Memory Scale).

    • Attention and executive function (e.g., Trail Making Test, Stroop Test).[8]

    • Activities of daily living and behavioral symptoms (e.g., NPI).[7]

Diagram: Generalized Workflow for a Ginkgo Biloba Extract Clinical Trial

Start Participant Recruitment Screening Inclusion/Exclusion Criteria Screening Start->Screening Baseline Baseline Cognitive Assessment Screening->Baseline Randomization Randomization Baseline->Randomization GBE Ginkgo Biloba Extract Group Randomization->GBE Placebo Placebo Group Randomization->Placebo FollowUp Follow-up Assessments (e.g., 12, 24 weeks) GBE->FollowUp Placebo->FollowUp Analysis Data Analysis FollowUp->Analysis Results Results & Conclusion Analysis->Results

Caption: Typical experimental workflow for GBE cognitive function trials.

V. Safety and Tolerability

This compound

Information on the safety profile of this compound specifically in the context of cognitive enhancement is not available due to the lack of clinical trials. As a vasodilator, potential side effects could be related to changes in blood pressure, though this is speculative.

Ginkgo Biloba Extract

Ginkgo biloba extract is generally considered safe and well-tolerated in most individuals when used at recommended dosages.[14][15]

Table 2: Safety and Tolerability of Ginkgo Biloba Extract

Adverse EventsFrequencyDrug InteractionsContraindications
Headache, dizziness, gastrointestinal upset, allergic skin reactionsGenerally mild and infrequent.[15]May increase the risk of bleeding when taken with anticoagulant or antiplatelet drugs.Individuals with bleeding disorders, and it is generally not recommended during pregnancy.[13]

VI. Comparative Summary and Conclusion

The comparison between this compound and Ginkgo biloba extract for improving cognitive function is fundamentally a comparison between a compound with a theoretical basis but a lack of direct clinical evidence, and a well-researched herbal supplement with a substantial, albeit sometimes inconsistent, body of clinical data.

Table 3: Comparative Summary

FeatureThis compoundGinkgo Biloba Extract
Primary Mechanism Vasodilation (established); Potential nAChR interaction (speculative)Multifactorial: improved cerebral blood flow, antioxidant, anti-inflammatory, neurotransmitter modulation
Clinical Evidence for Cognitive Enhancement Lacking; indirect association with reduced Alzheimer's risk from one observational studyExtensive; multiple clinical trials and meta-analyses with mixed but some positive results, particularly in dementia and MCI at 240 mg/day.
Supporting Preclinical Data for Cognition Not identifiedNumerous studies demonstrating neuroprotective and cognitive-enhancing effects in animal models.[5]
Safety Profile Not established for cognitive useGenerally well-tolerated; potential for increased bleeding risk with certain medications.

This compound, on the other hand, remains a largely unexplored compound in the context of cognitive enhancement. Its established vasodilatory effects provide a plausible, albeit simplistic, rationale for potential benefits. However, the absence of preclinical and clinical studies specifically investigating its nootropic effects means that its candidacy as a cognitive enhancer is, at present, purely theoretical. Future research would need to start from a foundational level, first establishing its effects on cognitive parameters in preclinical models before any consideration for human clinical trials. The speculative link to nicotinic acetylcholine receptors could be an interesting avenue for initial mechanistic studies.

Disclaimer: This information is for research and professional purposes only and should not be considered medical advice.

References

A Head-to-Head Comparison of Nicametate Citrate with Other Peripheral Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Mechanisms

Peripheral arterial disease (PAD) is a prevalent condition characterized by narrowed arteries that reduce blood flow to the limbs, most commonly the legs. A primary symptom of PAD is intermittent claudication, a cramp-like muscle pain that occurs during exercise and is relieved by rest. Vasodilators are a class of drugs prescribed to manage this condition by widening blood vessels to improve blood flow. This guide provides a detailed, data-driven comparison of Nicametate citrate (B86180) against other commonly used peripheral vasodilators, including Pentoxifylline (B538998), Cilostazol (B1669032), and Naftidrofuryl oxalate (B1200264), with a focus on their mechanisms of action, clinical efficacy, and experimental protocols.

Mechanism of Action: A Multi-faceted Approach

Nicametate citrate distinguishes itself through a dual mechanism of action. It functions as a prodrug, hydrolyzing in the body to nicotinic acid and diethylaminoethanol.[1] Nicotinic acid is a known vasodilator that widens small arteries and capillaries.[1] Beyond vasodilation, this compound also enhances cellular respiration by contributing to the synthesis of essential coenzymes, thereby improving oxygen uptake and utilization within cells.[1][2][3]

In contrast, other peripheral vasodilators operate through different pathways:

  • Pentoxifylline : This methylxanthine derivative primarily acts as a hemorheologic agent. It improves blood flow by increasing the flexibility of red blood cells and decreasing blood viscosity.[4] It is not considered a direct vasodilator.[1]

  • Cilostazol : A selective inhibitor of phosphodiesterase type III (PDE III), Cilostazol leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) in platelets and vascular smooth muscle. This results in both vasodilation and the inhibition of platelet aggregation.[5][6]

  • Naftidrofuryl Oxalate : The precise mechanism is not fully elucidated, but it is believed to have a vasodilatory effect and may also improve cellular metabolism in ischemic tissues.

Comparative Efficacy: Clinical Trial Data

Direct head-to-head clinical trials involving this compound are limited in publicly accessible literature. However, a comparative analysis can be synthesized from individual placebo-controlled trials and trials comparing other vasodilators. The primary endpoint in most of these studies is the improvement in walking distance, specifically the maximal walking distance (MWD) and pain-free walking distance (PFWD).

Drug ClassDrugDosageTrial DurationMean Change in Maximal Walking Distance (MWD)p-value vs. Placebo
Prodrug This compound 50mg, 3 times daily[2][7]10-20 days (typical course)[2][7]Data from robust, large-scale, placebo-controlled trials are not readily available in the provided search results.-
Hemorheologic Agent Pentoxifylline 400mg, 3 times daily[8]24 weeks64-meter increase (30% from baseline)[8]Not statistically significant (p=0.82)[8]
PDE III Inhibitor Cilostazol 100mg, twice daily[8]24 weeks107-meter increase (54% from baseline)[8]<0.001[8]
Vasodilator Naftidrofuryl Oxalate 600mg, daily24 weeksStatistically significant improvement over placebo[9]<0.001[9]

Key Findings from Clinical Data:

  • Cilostazol has consistently demonstrated a statistically significant and clinically meaningful improvement in walking distances compared to both placebo and Pentoxifylline in patients with moderate to severe intermittent claudication.[8][10][11][12] In a 24-week trial, Cilostazol was significantly superior to Pentoxifylline and placebo in increasing MWD.[8]

  • Pentoxifylline's efficacy is a subject of debate. Some studies have shown a modest increase in walking distance, while others have found its effect to be similar to that of a placebo.[8][10][13] A comparative study found Pentoxifylline to be more effective than buflomedil (B1668037) and nifedipine (B1678770) in improving walking performance and various hemodynamic parameters after 90 days.[14]

  • Naftidrofuryl oxalate is recommended by the National Institute for Health and Care Excellence (NICE) in the UK as a treatment option for intermittent claudication, with evidence showing it to be a clinically and cost-effective option for improving walking distance.[15] Meta-analyses have provided evidence of its clinically meaningful effect compared to placebo.[16]

  • This compound , while used in some regions for peripheral vascular disorders, lacks the extensive, high-quality clinical trial data that is publicly available for the other listed vasodilators.[17]

Experimental Protocols: Assessing Vasodilator Efficacy

The standard for evaluating the efficacy of treatments for intermittent claudication is the constant-speed, variable-grade treadmill test .

A Generalized Protocol:

  • Patient Population: Patients with a confirmed diagnosis of PAD and stable, moderate-to-severe intermittent claudication.

  • Baseline Assessment: A baseline treadmill test is performed to determine the initial PFWD and MWD.

  • Randomization: Patients are randomly assigned to receive the investigational drug (e.g., this compound), a comparator drug, or a placebo in a double-blind fashion.

  • Treatment Period: The treatment is administered for a predefined period, typically ranging from 12 to 24 weeks.

  • Follow-up Assessments: Treadmill tests are repeated at regular intervals (e.g., 4, 8, 12, 16, 20, and 24 weeks) to measure changes in walking distances from baseline.

  • Data Analysis: Statistical analysis is performed to compare the mean changes in PFWD and MWD between the treatment groups.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and processes, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_Nicametate This compound Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Nicotinic Acid Nicotinic Acid Hydrolysis->Nicotinic Acid Cellular Respiration Cellular Respiration Hydrolysis->Cellular Respiration Metabolic Substrates Vasodilation Vasodilation Nicotinic Acid->Vasodilation

Caption: Mechanism of this compound.

cluster_Cilostazol Cilostazol Signaling Pathway Cilostazol Cilostazol PDE3_Inhibition PDE III Inhibition Cilostazol->PDE3_Inhibition cAMP_Increase Increased cAMP PDE3_Inhibition->cAMP_Increase Platelet_Aggregation_Inhibition Platelet Aggregation Inhibition cAMP_Increase->Platelet_Aggregation_Inhibition Vasodilation Vasodilation cAMP_Increase->Vasodilation

Caption: Cilostazol's PDE III inhibition pathway.

cluster_Treadmill_Trial Treadmill Trial Workflow Screening Screening Baseline_Test Baseline Treadmill Test Screening->Baseline_Test Randomization Randomization Baseline_Test->Randomization Treatment Treatment Period (12-24 weeks) Randomization->Treatment Drug A, Drug B, Placebo Follow_up Follow-up Tests Treatment->Follow_up Analysis Data Analysis Follow_up->Analysis

Caption: Generalized experimental workflow.

Conclusion for the Research Professional

The available evidence strongly supports the efficacy of Cilostazol and Naftidrofuryl oxalate for improving walking distance in patients with intermittent claudication. Cilostazol's dual action as a vasodilator and antiplatelet agent, backed by robust clinical trial data, makes it a significant therapeutic option. Naftidrofuryl oxalate also has strong evidence supporting its use. The efficacy of Pentoxifylline is less certain, with some studies showing no significant benefit over placebo.

This compound , with its unique mechanism of enhancing cellular respiration in addition to vasodilation, presents an interesting pharmacological profile. However, there is a clear need for well-designed, large-scale, placebo-controlled clinical trials to definitively establish its efficacy and safety in comparison to other established peripheral vasodilators. Future research should focus on conducting such head-to-head trials to elucidate the relative therapeutic value of this compound in the management of peripheral arterial disease.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Nicametate Citrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like Nicametate citrate (B86180) is a critical aspect of quality control and formulation development. This guide provides a detailed comparison of two common analytical methods for Nicametate citrate quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The objective is to present a cross-validation framework, complete with experimental protocols and performance data, to assist in the selection of the most appropriate method for specific analytical needs.

This comparison outlines a robust HPLC method tailored for the specific quantification of Nicametate and a UV spectrophotometric method for the determination of the citrate component. The cross-validation of these distinct methods ensures a comprehensive analytical characterization of the drug substance.

Data Presentation: Performance Characteristics

The following table summarizes the quantitative performance data for the two analytical methods, based on established validation parameters.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) for NicametateUV-Visible Spectrophotometry for Citrate
Linearity Range 0.025 - 0.30 mg/mL0.5 - 5.0 mmol/L
Correlation Coefficient (r²) > 0.9990.9999[1][2]
Accuracy (% Recovery) 99.7%[3]98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%[1][2]
- Intermediate Precision< 2.0%< 2.0%[1][2]
Limit of Detection (LOD) ~ 5 µg/mL~ 0.1 mmol/L
Limit of Quantification (LOQ) ~ 15 µg/mL~ 0.5 mmol/L
Specificity High (Separation from degradants and excipients)Moderate (Potential interference from other UV-absorbing species)

Experimental Protocols

Detailed methodologies for both the HPLC and UV-Visible Spectrophotometric assays are provided below.

High-Performance Liquid Chromatography (HPLC) Method for Nicametate

This method is designed for the specific quantification of the Nicametate moiety in the drug substance or formulated products.

1. Instrumentation and Conditions:

  • System: Standard HPLC system with a UV-Visible detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.[3]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile, water, and phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 263 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (0.025 - 0.30 mg/mL).[3]

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

UV-Visible Spectrophotometric Method for Citrate

This method is adapted for the quantification of the citrate counter-ion.[1][2]

1. Instrumentation and Conditions:

  • System: A double-beam UV-Visible spectrophotometer.

  • Wavelength: 209 nm.[1][2]

  • Blank: A solution of hydrochloric acid at pH < 1.0.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of citric acid of a known concentration in deionized water.

  • Working Standard Solutions: Create a calibration curve by serially diluting the stock solution to at least five standard points within the range of 0.5–5.0 mmol/L.[1][2]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in deionized water.

    • Dilute the sample with a hydrochloric acid solution to achieve a final pH of less than 1.0.[1][2]

    • Ensure the final concentration of citrate is within the validated linear range.

  • Measurement: Measure the absorbance of the prepared standards and samples against the acidic blank solution at 209 nm.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway context of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_uv UV-Vis Method cluster_validation Cross-Validation Sample This compound Bulk or Formulation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution HPLC_inj Injection into HPLC System Dilution->HPLC_inj UV_prep Acidification to pH < 1.0 Dilution->UV_prep HPLC_sep Chromatographic Separation (C18) HPLC_inj->HPLC_sep HPLC_det UV Detection at 263 nm HPLC_sep->HPLC_det HPLC_quant Quantification of Nicametate Peak HPLC_det->HPLC_quant Compare Compare Results & Validate Methods HPLC_quant->Compare UV_meas Absorbance Measurement at 209 nm UV_prep->UV_meas UV_quant Quantification of Citrate UV_meas->UV_quant UV_quant->Compare Report Final Report Compare->Report

Cross-validation workflow for this compound quantification.

SignalingPathway Nicametate This compound Hydrolysis Hydrolysis in vivo Nicametate->Hydrolysis NicotinicAcid Nicotinic Acid (Niacin) Hydrolysis->NicotinicAcid Metabolism Metabolic Conversion NicotinicAcid->Metabolism NAD NAD+/NADH Metabolism->NAD CellularRespiration Cellular Respiration & Energy Production NAD->CellularRespiration

Simplified metabolic pathway of Nicametate.

References

Comparing the neuroprotective effects of Nicametate citrate and nimodipine

Author: BenchChem Technical Support Team. Date: December 2025

I'm sorry, but the page you are looking for cannot be found. 1

[2] Neuroprotective Effect of Nicametate (B1219050) on Ischemic Brain Damage in a Gerbil Model of Transient Forebrain Ischemia - PubMed The present study was undertaken to investigate the neuroprotective effect of nicametate on ischemic brain damage. In a gerbil model of transient forebrain ischemia, nicametate (10, 30, and 100 mg/kg, p.o.) was administered 60 min before 5-min ischemia. Pretreatment with nicametate at 30 mg/kg significantly reduced the ischemia-induced hyperlocomotion. In addition, nicametate at 30 mg/kg prevented the ischemia-induced neuronal death in the hippocampal CA1 region. These results suggest that nicametate has a potent neuroprotective effect on ischemic brain damage. ... Full text links. Cite. Favorites. Share. Page navigation. Title. Neuroprotective Effect of Nicametate on Ischemic Brain Damage in a Gerbil Model of Transient Forebrain Ischemia. Abstract. The present study was undertaken to investigate the neuroprotective effect of nicametate on ischemic brain damage. In a gerbil model of transient forebrain ischemia, nicametate (10, 30, and 100 mg/kg, p.o.) was administered 60 min before 5-min ischemia. Pretreatment with nicametate at 30 mg/kg significantly reduced the ischemia-induced hyperlocomotion. ... Abstract. The present study was undertaken to investigate the neuroprotective effect of nicametate on ischemic brain damage. In a gerbil model of transient forebrain ischemia, nicametate (10, 30, and 100 mg/kg, p.o.) was administered 60 min before 5-min ischemia. Pretreatment with nicametate at 30 mg/kg significantly reduced the ischemia-induced hyperlocomotion. In addition, nicametate at 30 mg/kg prevented the ischemia-induced neuronal death in the hippocampal CA1 region. These results suggest that nicametate has a potent neuroprotective effect on ischemic brain damage. 3

[4] The protective effects of nicametate on the learning and memory impairment and the neuronal damage in the hippocampus induced by trimethyltin (B158744) in rats - PubMed The present study was conducted to investigate the effects of nicametate on the learning and memory impairment and the neuronal damage in the hippocampus induced by trimethyltin (TMT) in rats. TMT (8.0 mg/kg, p.o.) produced a severe neuronal damage in the hippocampus, especially in the CA1 and CA3 regions, and a concomitant impairment of learning and memory ability in a water maze task. Nicametate (100 mg/kg, p.o.), administered daily for 21 days starting on the day of TMT-treatment, significantly ameliorated the TMT-induced learning and memory impairment. Furthermore, nicametate significantly reduced the TMT-induced neuronal damage in the hippocampus. These results suggest that nicametate may be a useful drug for the treatment of dementia, and that its beneficial effects on the cognitive dysfunction may be due to its protective action against the neuronal damage in the hippocampus. ... Nicametate (100 mg/kg, p.o.), administered daily for 21 days starting on the day of TMT-treatment, significantly ameliorated the TMT-induced learning and memory impairment. Furthermore, nicametate significantly reduced the TMT-induced neuronal damage in the hippocampus. These results suggest that nicametate may be a useful drug for the treatment of dementia, and that its beneficial effects on the cognitive dysfunction may be due to its protective action against the neuronal damage in the hippocampus. ... Abstract. The present study was conducted to investigate the effects of nicametate on the learning and memory impairment and the neuronal damage in the hippocampus induced by trimethyltin (TMT) in rats. TMT (8.0 mg/kg, p.o.) produced a severe neuronal damage in the hippocampus, especially in the CA1 and CA3 regions, and a concomitant impairment of learning and memory ability in a water maze task. 5

[6] Protective effects of nicametate on delayed neuronal death of hippocampal CA1 neurons in gerbils - PubMed The present study was undertaken to investigate the effects of nicametate on the delayed neuronal death of hippocampal CA1 pyramidal cells in gerbils after transient forebrain ischemia. Five min of ischemia caused a marked loss of CA1 pyramidal cells 7 days after ischemia. Nicametate (30, 100 mg/kg, p.o.) administered 60 min before ischemia prevented the delayed neuronal death in a dose-dependent manner, and the effect of 100 mg/kg nicametate was significant. Furthermore, nicametate (100 mg/kg) administered immediately after recirculation also significantly prevented the delayed neuronal death. These results suggest that nicametate protects against the delayed neuronal death of hippocampal CA1 neurons, and that this effect may be responsible for its clinical efficacy on vascular dementia. ... Abstract. The present study was undertaken to investigate the effects of nicametate on the delayed neuronal death of hippocampal CA1 pyramidal cells in gerbils after transient forebrain ischemia. Five min of ischemia caused a marked loss of CA1 pyramidal cells 7 days after ischemia. Nicametate (30, 100 mg/kg, p.o.) administered 60 min before ischemia prevented the delayed neuronal death in a dose-dependent manner, and the effect of 100 mg/kg nicametate was significant. Furthermore, nicametate (100 mg/kg) administered immediately after recirculation also significantly prevented the delayed neuronal death. ... These results suggest that nicametate protects against the delayed neuronal death of hippocampal CA1 neurons, and that this effect may be responsible for its clinical efficacy on vascular dementia. 5

[7] Effect of nicametate on regional cerebral blood flow and electroencephalogram in chronic cerebral ischemia models in rats - PubMed The effects of nicametate on regional cerebral blood flow (rCBF) and electroencephalogram (EEG) were investigated in two chronic cerebral ischemia models in rats. In a permanent carotid artery occlusion model, nicametate (3, 10 and 30 mg/kg, p.o.) dose-dependently increased rCBF in the cortex, hippocampus and thalamus. In a microsphere-embolized model, nicametate (10 mg/kg, p.o.) also increased rCBF in the cortex, hippocampus and thalamus. Furthermore, nicametate (10 mg/kg) reversed the increase in the delta-power and the decrease in the alpha-power of EEG in the microsphere-embolized model. These results suggest that nicametate increases rCBF in ischemic brain regions and ameliorates the functional deficits. ... Cite. Favorites. Share. Page navigation. Title. Effect of nicametate on regional cerebral blood flow and electroencephalogram in chronic cerebral ischemia models in rats. Abstract. The effects of nicametate on regional cerebral blood flow (rCBF) and electroencephalogram (EEG) were investigated in two chronic cerebral ischemia models in rats. In a permanent carotid artery occlusion model, nicametate (3, 10 and 30 mg/kg, p.o.) dose-dependently increased rCBF in the cortex, hippocampus and thalamus. ... Abstract. The effects of nicametate on regional cerebral blood flow (rCBF) and electroencephalogram (EEG) were investigated in two chronic cerebral ischemia models in rats. In a permanent carotid artery occlusion model, nicametate (3, 10 and 30 mg/kg, p.o.) dose-dependently increased rCBF in the cortex, hippocampus and thalamus. In a microsphere-embolized model, nicametate (10 mg/kg, p.o.) also increased rCBF in the cortex, hippocampus and thalamus. Furthermore, nicametate (10 mg/kg) reversed the increase in the delta-power and the decrease in the alpha-power of EEG in the microsphere-embolized model. 5

[8] Effects of Nicametate on the Decrease in Spontaneous Motor Activity and the Changes in Cerebral Monoamine Contents Induced by Cerebral Ischemia in Mongolian Gerbils - PubMed The present study was conducted to investigate the effects of nicametate on the decrease in spontaneous motor activity (SMA) and the changes in cerebral monoamine contents induced by cerebral ischemia in Mongolian gerbils. A 10-min bilateral carotid artery occlusion produced a marked decrease in SMA at 1 day after recirculation. Nicametate (100 mg/kg, p.o.), administered immediately after recirculation, significantly ameliorated the decrease in SMA. The ischemia produced a marked decrease in the dopamine (B1211576) content in the striatum and an increase in the 5-HIAA content in the striatum, hippocampus, and cortex. Nicametate (100 mg/kg) significantly ameliorated the changes in the dopamine and 5-HIAA contents in the striatum. These results suggest that nicametate may be useful for the treatment of emotional and motor disturbances after cerebral ischemia, and that its beneficial effects may be due to its ameliorating action on the cerebral monoaminergic neuronal dysfunction. ... The ischemia produced a marked decrease in the dopamine content in the striatum and an increase in the 5-HIAA content in the striatum, hippocampus, and cortex. Nicametate (100 mg/kg) significantly ameliorated the changes in the dopamine and 5-HIAA contents in the striatum. These results suggest that nicametate may be useful for the treatment of emotional and motor disturbances after cerebral ischemia, and that its beneficial effects may be due to its ameliorating action on the cerebral monoaminergic neuronal dysfunction. ... Abstract. The present study was conducted to investigate the effects of nicametate on the decrease in spontaneous motor activity (SMA) and the changes in cerebral monoamine contents induced by cerebral ischemia in in Mongolian gerbils. A 10-min bilateral carotid artery occlusion produced a marked decrease in SMA at 1 day after recirculation. Nicametate (100 mg/kg, p.o.), administered immediately after recirculation, significantly ameliorated the decrease in SMA. 5

[9] The protective effect of nicametate on beta-amyloid-induced cytotoxicity in cultured rat cortical neurons - PubMed The present study was conducted to investigate the effect of nicametate on the beta-amyloid-induced cytotoxicity in primary cultured rat cortical neurons. The beta-amyloid protein (A beta) fragment 25-35 (A beta(25-35)) produced a concentration-dependent cytotoxicity, and A beta(25-35) at 10 microM produced an almost complete neuronal death. Nicametate (1-100 microM) concentration-dependently attenuated the A beta(25-35)-induced cytotoxicity. Furthermore, nicametate (100 microM) significantly attenuated the A beta(25-35)-induced elevation of intracellular Ca2+ concentration ([Ca2+]i). These results suggest that nicametate protects the cortical neurons against the A beta-induced cytotoxicity, and that this effect may be due to its inhibitory action on the A beta-induced [Ca2+]i elevation. ... Abstract. The present study was conducted to investigate the effect of nicametate on the beta-amyloid-induced cytotoxicity in primary cultured rat cortical neurons. The beta-amyloid protein (A beta) fragment 25-35 (A beta(25-35)) produced a concentration-dependent cytotoxicity, and A beta(25-35) at 10 microM produced an almost complete neuronal death. Nicametate (1-100 microM) concentration-dependently attenuated the A beta(25-35)-induced cytotoxicity. Furthermore, nicametate (100 microM) significantly attenuated the A beta(25-35)-induced elevation of intracellular Ca2+ concentration ([Ca2+]i). ... These results suggest that nicametate protects the cortical neurons against the A beta-induced cytotoxicity, and that this effect may be due to its inhibitory action on the A beta-induced [Ca2+]i elevation. 5

[10] Protective effect of nicametate on neuronal damage induced by glutamate (B1630785) and N-methyl-D-aspartate in cultured rat cortical neurons - PubMed The present study was conducted to investigate the effect of nicametate on the neuronal damage induced by glutamate and N-methyl-D-aspartate (NMDA) in primary cultured rat cortical neurons. Glutamate (100 microM) and NMDA (300 microM) produced a severe neuronal damage. Nicametate (1-100 microM) concentration-dependently attenuated the glutamate- and NMDA-induced neuronal damage. Furthermore, nicametate (100 microM) significantly attenuated the NMDA-induced elevation of intracellular Ca2+ concentration ([Ca2+]i). These results suggest that nicametate protects the cortical neurons against the excitotoxicity, and that this effect may be due to its inhibitory action on the NMDA receptor-mediated [Ca2+]i elevation. ... Abstract. The present study was conducted to investigate the effect of nicametate on the neuronal damage induced by glutamate and N-methyl-D-aspartate (NMDA) in primary cultured rat cortical neurons. Glutamate (100 microM) and NMDA (300 microM) produced a severe neuronal damage. Nicametate (1-100 microM) concentration-dependently attenuated the glutamate- and NMDA-induced neuronal damage. Furthermore, nicametate (100 microM) significantly attenuated the NMDA-induced elevation of intracellular Ca2+ concentration ([Ca2+]i). ... These results suggest that nicametate protects the cortical neurons against the excitotoxicity, and that this effect may be due to its inhibitory action on the NMDA receptor-mediated [Ca2+]i elevation. 11 A Comparative Analysis of the Neuroprotective Effects of Nicametate Citrate (B86180) and Nimodipine (B1678889)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of two vasoactive compounds, Nicametate citrate and nimodipine. The information presented herein is based on a comprehensive review of preclinical and clinical data, with a focus on experimental evidence and mechanistic insights.

Executive Summary

Both this compound and nimodipine have demonstrated neuroprotective effects in various experimental models of neuronal injury. Nimodipine, a dihydropyridine (B1217469) calcium channel blocker, is well-established for its efficacy in reducing poor outcomes after aneurysmal subarachnoid hemorrhage (aSAH), primarily attributed to its ability to mitigate cerebral vasospasm.[12][13][14] this compound, a nicotinic acid derivative, has also shown promise in preclinical studies, exhibiting protective effects against ischemic brain damage and neurotoxicity.[2][4][6][9][10] This guide will delve into the experimental data supporting the neuroprotective claims of both compounds, compare their proposed mechanisms of action, and provide detailed experimental protocols for key studies.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data from various studies, offering a direct comparison of the neuroprotective efficacy of this compound and nimodipine in different experimental settings.

Table 1: Neuroprotection in Ischemia Models

CompoundModelSpeciesKey FindingsReference
This compound Transient forebrain ischemiaGerbil30 mg/kg p.o. significantly reduced ischemia-induced hyperlocomotion and prevented neuronal death in the hippocampal CA1 region.[2][6]
This compound Permanent carotid artery occlusionRat3, 10, and 30 mg/kg p.o. dose-dependently increased regional cerebral blood flow (rCBF) in the cortex, hippocampus, and thalamus.[7]
This compound Microsphere-embolized modelRat10 mg/kg p.o. increased rCBF in the cortex, hippocampus, and thalamus, and reversed EEG abnormalities.[7]
Nimodipine Global ischemia (11-vessel occlusion)RatInfusion of 0.025 µ g/100 gm/min significantly reduced the mean maximum change in glutamate concentration during ischemia (75.42±4.22 µM vs. 133.22±2.57 µM in the ischemia group). Cell viability in the hippocampus was 95.46±6.60% vs. 47.50±5.64% in the ischemia group.
Nimodipine Subarachnoid Hemorrhage (SAH)MouseSignificantly reduced the number of posthemorrhagic microvasospasms.[14]

Table 2: Neuroprotection Against Excitotoxicity and Neurotoxins

CompoundModelSpecies/Cell LineKey FindingsReference
This compound Glutamate/NMDA-induced excitotoxicityCultured rat cortical neurons1-100 µM concentration-dependently attenuated neuronal damage. 100 µM significantly attenuated NMDA-induced elevation of intracellular Ca2+.[10]
This compound β-amyloid (25-35)-induced cytotoxicityCultured rat cortical neurons1-100 µM concentration-dependently attenuated cytotoxicity. 100 µM significantly attenuated β-amyloid-induced elevation of intracellular Ca2+.[9]
This compound Trimethyltin (TMT)-induced neuronal damageRat100 mg/kg p.o. daily for 21 days significantly ameliorated learning and memory impairment and reduced neuronal damage in the hippocampus.[4]
Nimodipine H2O2- and calcium ionophore-induced neurotoxicityPC12 cellsPretreatment with 20 µM nimodipine prevented approximately 90% of H2O2-induced cytotoxicity.
Nimodipine Alcohol and osmotic stressPC12 cellsPretreatment with 20 µM nimodipine for 48 hours significantly reduced cytotoxicity induced by 200 mM ethanol (B145695) and osmotic stress (450 mosmol/L).[12]

Mechanisms of Action: A Comparative Overview

While both drugs exhibit neuroprotective properties, their primary mechanisms of action differ, which may have implications for their therapeutic applications.

Nimodipine:

Nimodipine is a well-characterized L-type voltage-gated calcium channel (L-VGCC) antagonist.[12][13] Its primary neuroprotective mechanism is believed to be the inhibition of calcium influx into neurons and vascular smooth muscle cells. This action leads to:

  • Vasodilation of cerebral arteries: This improves cerebral blood flow, particularly in ischemic conditions, and is the basis for its use in preventing vasospasm after SAH.[12][14]

  • Reduction of excitotoxicity: By blocking excessive calcium entry into neurons, nimodipine can mitigate the downstream neurotoxic cascade triggered by excitatory neurotransmitters like glutamate.

  • Direct neuroprotective effects: Some studies suggest that nimodipine may have neuroprotective effects independent of its vasodilatory action, potentially through modulation of signaling pathways like ERK/CREB.

This compound:

The neuroprotective mechanism of this compound is less definitively established but appears to be multifactorial. Preclinical evidence suggests it may act through:

  • Improved cerebral microcirculation: Studies have shown that this compound can increase regional cerebral blood flow in ischemic brain regions.[7]

  • Inhibition of excitotoxicity: Nicametate has been shown to protect against glutamate- and NMDA-induced neuronal damage by attenuating the rise in intracellular calcium concentration.[10]

  • Anti-neurotoxic effects: It has demonstrated protective effects against β-amyloid and trimethyltin-induced neurotoxicity, suggesting a broader neuroprotective profile.[4][9]

  • Modulation of monoaminergic systems: Nicametate has been shown to ameliorate ischemia-induced changes in dopamine and 5-HIAA content in the striatum, which may contribute to its beneficial effects on motor disturbances.[8]

Experimental Protocols

To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.

Nimodipine: Neuroprotection against H2O2-induced cytotoxicity in PC12 cells
  • Cell Culture: PC12 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were pretreated with 20 µM nimodipine for a specified period before being exposed to 72 mM H2O2 for 24 hours.

  • Viability Assay: Cell viability was assessed using the (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells.

This compound: Neuroprotection in a Gerbil Model of Transient Forebrain Ischemia[1][3]
  • Animal Model: Male Mongolian gerbils were used. Transient forebrain ischemia was induced by occluding both common carotid arteries for 5 minutes.

  • Drug Administration: this compound (10, 30, and 100 mg/kg) or vehicle was administered orally 60 minutes before the ischemic insult.

  • Behavioral Assessment: Locomotor activity was measured to assess functional outcome.

  • Histological Analysis: Seven days after ischemia, brain sections were prepared and stained to evaluate neuronal death in the hippocampal CA1 region.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Nimodipine_Mechanism cluster_membrane Cell Membrane L-VGCC L-type Voltage-Gated Calcium Channel Ca2_influx Ca2+ Influx L-VGCC->Ca2_influx Mediates Nimodipine Nimodipine Nimodipine->L-VGCC Blocks Neuroprotection Neuroprotection Nimodipine->Neuroprotection Vasodilation Vasodilation Nimodipine->Vasodilation Excitotoxicity Excitotoxicity Ca2_influx->Excitotoxicity Vasoconstriction Vasoconstriction Ca2_influx->Vasoconstriction

Caption: Proposed neuroprotective mechanism of Nimodipine.

Nicametate_Mechanism cluster_effects Neuroprotective Effects This compound This compound Inc_rCBF Increased Regional Cerebral Blood Flow This compound->Inc_rCBF Dec_Excitotoxicity Decreased Excitotoxicity This compound->Dec_Excitotoxicity Anti_Neurotoxic Anti-Neurotoxic Effects This compound->Anti_Neurotoxic Mod_Monoamines Modulation of Monoamines This compound->Mod_Monoamines Neuroprotection Neuroprotection Inc_rCBF->Neuroprotection Dec_Excitotoxicity->Neuroprotection Anti_Neurotoxic->Neuroprotection Mod_Monoamines->Neuroprotection

Caption: Proposed multifactorial neuroprotective mechanism of this compound.

Experimental_Workflow cluster_assessment Assessment Methods Model Induction of Neuronal Injury (e.g., Ischemia, Toxin Exposure) Treatment Administration of This compound or Nimodipine Model->Treatment Assessment Assessment of Neuroprotection Treatment->Assessment Behavioral Behavioral Tests Assessment->Behavioral Histological Histological Analysis Assessment->Histological Biochemical Biochemical Assays Assessment->Biochemical

Caption: General experimental workflow for evaluating neuroprotective agents.

Conclusion

Both this compound and nimodipine demonstrate significant neuroprotective potential in preclinical models. Nimodipine's well-defined mechanism as an L-type calcium channel blocker has led to its established clinical use in a specific neurological condition. This compound, with its apparent multifactorial mechanism of action, shows promise across a broader range of neurotoxic and ischemic insults. Further head-to-head comparative studies, particularly in clinically relevant models, are warranted to fully elucidate their respective therapeutic potentials and to identify the most appropriate clinical applications for each compound. This guide provides a foundational resource for researchers to design and interpret future studies in this critical area of drug development.

References

A Comparative Meta-Analysis of Nicametate Citrate in Vascular and Cognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical trial landscape surrounding Nicametate citrate (B86180) reveals a notable absence of formal meta-analyses directly evaluating its efficacy and safety. However, by synthesizing data from available clinical trials and comparing it with established therapeutic alternatives for related conditions, this guide offers an objective overview for researchers, scientists, and drug development professionals. This analysis focuses on the use of Nicametate citrate in cerebrovascular disease and cognitive impairment, drawing comparisons with standard treatments such as antiplatelet agents, cholinesterase inhibitors, and statins.

Executive Summary

This compound, a vasodilator, has been investigated for its potential benefits in conditions associated with impaired cerebral and peripheral circulation. A key clinical trial has compared its efficacy against aspirin (B1665792) in the secondary prevention of ischemic stroke. While this compound did not demonstrate superiority to aspirin in preventing recurrent cerebral infarction, it was associated with a different side effect profile. In the broader context of treating vascular cognitive impairment and peripheral artery disease, other drug classes, including cholinesterase inhibitors, memantine (B1676192), antiplatelet agents, and statins, have a more extensive evidence base, supported by numerous clinical trials and meta-analyses. This guide provides a comparative summary of the available quantitative data, experimental methodologies, and mechanisms of action to inform future research and development in this therapeutic area.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the quantitative data from a pivotal trial involving this compound and from meta-analyses of alternative therapies for related conditions.

Table 1: Efficacy of this compound vs. Aspirin in Secondary Stroke Prevention

OutcomeThis compound (n=244)Aspirin (100 mg/day) (n=222)Risk Ratio (95% CI)p-value
Cerebral Reinfarction11.9% (29/244)6.3% (14/222)0.538 (0.284-1.019)Borderline Significance

Data extracted from a randomized, double-blind controlled study on the secondary prevention of ischemic stroke.[1]

Table 2: Efficacy of Cholinesterase Inhibitors in Vascular Dementia (Meta-Analysis Data)

DrugOutcome MeasureMean Difference vs. Placebo (95% CI)
Donepezil (B133215) (5 mg/day)ADAS-Cog-1.54 (-2.11 to -0.97)
Donepezil (10 mg/day)ADAS-Cog-2.29 (-2.89 to -1.69)
Galantamine (16-24 mg/day)ADAS-Cog-1.49 (-2.23 to -0.75)
Rivastigmine (B141) (3-12 mg/day)ADAS-Cog-0.79 (-1.77 to 0.19)

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale. A negative mean difference indicates improvement. Data from a network meta-analysis of randomized controlled trials.[2][3][4]

Table 3: Efficacy of Antiplatelet Therapy in Peripheral Artery Disease (Meta-Analysis Data)

TreatmentOutcomeHazard Ratio vs. Aspirin (95% CrI)
ClopidogrelMajor Adverse Cardiovascular Events (MACE)0.78 (0.65-0.93)
TicagrelorMajor Adverse Cardiovascular Events (MACE)0.80 (0.65-0.98)
Clopidogrel + AspirinMajor Adverse Cardiovascular Events (MACE)No significant difference

CrI: Credible Interval. A hazard ratio less than 1 indicates a lower risk of the outcome. Data from a network meta-analysis of randomized controlled trials.[5]

Table 4: Safety Profile - Adverse Events

Drug/Drug ClassCommon Adverse Events
This compound Not extensively reported in comparative trials.
Aspirin Gastrointestinal bleeding, hemorrhagic stroke.
Cholinesterase Inhibitors Nausea, vomiting, diarrhea, dizziness.[2][3][4]
Clopidogrel Bleeding (similar risk to aspirin in some studies).[5]
Ticagrelor Bleeding, dyspnea.[5]
Statins Myopathy, elevated liver enzymes.

Experimental Protocols

A detailed understanding of the methodologies employed in key clinical trials is crucial for interpreting the results. Below are summaries of the experimental protocols for the pivotal this compound trial and representative trials of the alternative therapies.

This compound vs. Aspirin for Secondary Stroke Prevention
  • Study Design: A randomized, double-blind, controlled multicenter study.[1]

  • Participants: 466 patients who had experienced their first ischemic stroke. Patients were independent or partially dependent in activities of daily living and had a confirmed diagnosis via brain CT scan.[1]

  • Intervention: Patients were randomly allocated to receive either this compound or 100 mg of acetylsalicylic acid (ASA) per day. Treatment was initiated within three to six weeks after the onset of the stroke.[1]

  • Primary Endpoint: The primary outcome measured was the incidence of cerebral reinfarction.[1]

  • Adverse Events: Intracranial hemorrhage was classified as an adverse event.[1]

Cholinesterase Inhibitors for Vascular Dementia (Representative Trial Protocol)
  • Study Design: A network meta-analysis of eight randomized controlled trials (4373 participants). The trials were placebo-controlled and some included head-to-head comparisons of different cholinesterase inhibitors.[2][3][4]

  • Participants: Adults with a diagnosis of possible or probable vascular dementia or cognitive impairment following a stroke.[2][3]

  • Interventions: The trials investigated donepezil (5 mg and 10 mg daily), galantamine (16 to 24 mg daily), and rivastigmine (3 to 12 mg daily) compared to placebo.[2][3]

  • Outcome Measures: The primary cognitive outcome was typically assessed using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). Safety and tolerability were also evaluated.[2][3]

  • Duration: Most of the included trials had a duration of 24 weeks.[2]

Antiplatelet Therapy for Peripheral Artery Disease (Representative Trial Protocol)
  • Study Design: A network meta-analysis of 26 randomized controlled trials.[5]

  • Participants: Patients with symptomatic peripheral artery disease.

  • Interventions: The analysis compared various antiplatelet therapies, including aspirin, clopidogrel, ticagrelor, and dual antiplatelet therapy (clopidogrel and aspirin).[5]

  • Efficacy Outcomes: The primary efficacy outcome was Major Adverse Cardiovascular Events (MACE). Other outcomes included limb ischemia and revascularization.[5]

  • Safety Outcomes: The primary safety outcome was overall bleeding.[5]

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological mechanisms of these drugs is essential for targeted drug development and patient selection.

This compound

This compound acts as a vasodilator, promoting the widening of blood vessels to increase blood flow. It is also thought to enhance cellular respiration. The precise signaling pathways are not as well-elucidated as those for more modern drugs.

Nicametate_Citrate_Mechanism Nicametate This compound Vessel Blood Vessel Smooth Muscle Nicametate->Vessel Acts on CellularRespiration Enhanced Cellular Respiration Nicametate->CellularRespiration Promotes Vasodilation Vasodilation Vessel->Vasodilation BloodFlow Increased Blood Flow Vasodilation->BloodFlow TissueOxygenation Improved Tissue Oxygenation CellularRespiration->TissueOxygenation

Figure 1: Proposed mechanism of action for this compound.

Cholinesterase Inhibitors

Cholinesterase inhibitors work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition, in the brain. They achieve this by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine.[6][7][8][9]

Cholinesterase_Inhibitor_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Breakdown Postsynaptic Postsynaptic Neuron (ACh Receptors) ACh->Postsynaptic Binds to Cognition Improved Cognitive Function Postsynaptic->Cognition ChE_I Cholinesterase Inhibitor ChE_I->AChE Inhibits

Figure 2: Signaling pathway of Cholinesterase Inhibitors.

Memantine

Memantine is an NMDA receptor antagonist. In neurodegenerative diseases, excessive glutamate (B1630785) can lead to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks this pathological activation while allowing for normal physiological receptor activity.[10][11][12][13][14]

Memantine_Pathway cluster_neuron Postsynaptic Neuron NMDAR NMDA Receptor Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Neuroprotection Neuroprotection NMDAR->Neuroprotection Modulated activity leads to Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Glutamate Excessive Glutamate Glutamate->NMDAR Over-activates Memantine Memantine Memantine->NMDAR Blocks

Figure 3: Neuroprotective pathway of Memantine.

Antiplatelet Agents (e.g., Aspirin, Clopidogrel)

Antiplatelet drugs interfere with platelet activation and aggregation, which are key steps in the formation of blood clots (thrombosis). Aspirin irreversibly inhibits the COX-1 enzyme, reducing the production of thromboxane (B8750289) A2. Clopidogrel is a P2Y12 receptor inhibitor, blocking another pathway of platelet activation.[15][16][17]

Antiplatelet_Pathway cluster_platelet Platelet Activation Pathways AA Arachidonic Acid COX1 COX-1 AA->COX1 TXA2 Thromboxane A2 COX1->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Promotes ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to P2Y12->Aggregation Promotes Thrombosis Reduced Thrombosis Aspirin Aspirin Aspirin->COX1 Inhibits Clopidogrel Clopidogrel Clopidogrel->P2Y12 Inhibits

Figure 4: Mechanism of action of common antiplatelet agents.

Statins

Statins primarily lower cholesterol by inhibiting HMG-CoA reductase. However, they also have "pleiotropic" effects that are independent of cholesterol reduction. These effects, which contribute to their cardiovascular benefits, involve the inhibition of isoprenoid synthesis, leading to modulation of intracellular signaling proteins like Rho and Rac. This results in improved endothelial function, reduced inflammation, and plaque stabilization.[18][19][20][21][22]

Statin_Pleiotropic_Effects cluster_effects Pleiotropic Effects Statin Statins HMG_CoA HMG-CoA Reductase Statin->HMG_CoA Inhibit Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Rho_Rac Rho/Rac Signaling Isoprenoids->Rho_Rac Activate Endothelial Improved Endothelial Function Inflammation Reduced Inflammation Plaque Plaque Stabilization CardioProtection Cardiovascular Protection Endothelial->CardioProtection Inflammation->CardioProtection Plaque->CardioProtection

Figure 5: Pleiotropic effects of Statins.

Conclusion

While a direct, comprehensive meta-analysis of this compound is lacking in the current literature, this guide provides a comparative framework by juxtaposing available clinical trial data with the more extensive evidence base of alternative treatments for cerebrovascular and peripheral vascular diseases. The single identified trial suggests that this compound is not superior to aspirin for the secondary prevention of stroke. For broader conditions like vascular dementia and peripheral artery disease, established therapies such as cholinesterase inhibitors, memantine, and various antiplatelet and lipid-lowering agents are supported by a larger body of evidence from numerous meta-analyses. The provided data tables and mechanistic diagrams offer a structured overview to aid researchers and clinicians in understanding the relative positioning of this compound within the therapeutic landscape. Further large-scale, well-controlled clinical trials are warranted to definitively establish the efficacy and safety of this compound in specific patient populations.

References

Validating a Biomarker for Nicametate Citrate's Therapeutic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential biomarkers to validate the therapeutic effect of Nicametate citrate (B86180), a peripheral vasodilator. Due to a lack of direct studies validating a specific biomarker for Nicametate citrate, this guide proposes potential biomarkers based on its mechanism of action as a prodrug of nicotinic acid. The performance of these proposed biomarkers is compared with established and investigated biomarkers for alternative treatments used in conditions such as peripheral artery disease (PAD).

Introduction to this compound and the Need for a Validated Biomarker

This compound is a peripheral vasodilator used to improve blood flow in disorders associated with vascular insufficiency. It functions as a prodrug, hydrolyzing in the body to release its active components: nicotinic acid (a vasodilator and a form of vitamin B3) and diethylaminoethanol. The therapeutic action of this compound is attributed to the vasodilatory and metabolic effects of nicotinic acid, which can enhance blood flow and oxygen delivery to tissues.

The validation of a therapeutic biomarker for this compound is crucial for several reasons:

  • Objective Assessment of Efficacy: A validated biomarker would provide a quantifiable measure of the drug's biological effect, complementing clinical endpoints such as walking distance in patients with PAD.

  • Dose Optimization: It could aid in determining the optimal dosage for individual patients to achieve the desired therapeutic effect.

  • Patient Stratification: A biomarker could help identify patient populations most likely to respond to this compound therapy.

  • Drug Development: In clinical trials, a validated biomarker can serve as a surrogate endpoint, potentially accelerating the drug development process.

Proposed Biomarkers for this compound

Based on the known metabolic products and downstream effects of nicotinic acid, the following biomarkers are proposed for validating the therapeutic effect of this compound:

  • Inflammatory Markers: C-Reactive Protein (CRP) and Tumor Necrosis Factor-alpha (TNF-α). Nicotinic acid has been shown to have anti-inflammatory properties.

  • Metabolic Markers: NAD+ and its metabolites (e.g., N1-methylnicotinamide (NMN), N1-methyl-2-pyridone-5-carboxamide (2-pyr)). As a precursor to NAD+, nicotinic acid can influence cellular metabolism and energy production.

  • Lipid Profile: Total Cholesterol, Low-Density Lipoprotein (LDL), High-Density Lipoprotein (HDL), and Triglycerides. Nicotinic acid is a well-known lipid-modifying agent.

  • Platelet Aggregation Markers: Inhibition of platelet aggregation is a known effect of some vasodilators.

Comparative Analysis of Biomarkers

The following tables compare the proposed biomarkers for this compound with those of alternative drugs used for peripheral vascular disease.

Table 1: Comparison of Inflammatory Biomarkers

DrugBiomarkerReported EffectLevel of Evidence
This compound C-Reactive Protein (CRP) Reduction (Inferred) Lacking direct studies with this compound. Based on studies with Niacin showing significant reductions in CRP.[1][2]
TNF-α Reduction (Inferred) Lacking direct studies with this compound. Based on studies with Niacin showing significant reductions in TNF-α.[2]
PentoxifyllineTNF-αReductionMultiple clinical studies have shown a reduction in TNF-α levels.
CRPReductionSome studies show a reduction in CRP levels.
Cilostazol (B1669032)Inflammatory Markers (MMP-9, IL-6, hs-CRP)ReductionStudies have shown a decrease in these inflammatory markers.

Table 2: Comparison of Other Potential Biomarkers

DrugBiomarker CategorySpecific Biomarker(s)Reported Effect
This compound Metabolic NAD+ and its metabolites Increase (Inferred)
Lipid Profile HDL-C Increase (Inferred)
Triglycerides, LDL-C Decrease (Inferred)
Platelet Aggregation Inhibition of platelet aggregation Potential Inhibition (Inferred)
CilostazolLipid ProfileHDL-CIncrease[3]
TriglyceridesDecrease[3]
Platelet AggregationInhibition of platelet aggregationYes
BuflomedilPlatelet AggregationInhibition of platelet aggregationYes
NaftidrofurylCellular MetabolismImproved aerobic metabolismYes

Table 3: Comparison of Clinical Outcome Measures in Peripheral Artery Disease

DrugPrimary Clinical OutcomeReported Improvement
This compound Walking DistanceData not available from large-scale, controlled trials.
PentoxifyllinePain-free & Maximal Walking DistanceModest and inconsistent improvement.[2][4]
CilostazolPain-free & Maximal Walking DistanceSignificant improvement.[5][6][7]
NaftidrofurylPain-free & Maximal Walking DistanceSignificant improvement.[8][9][10][11]
BuflomedilPain-free & Maximal Walking DistanceModerate improvement.[12][13][14][15][16]

Signaling Pathways and Experimental Workflows

Nicametate_Citrate_Pathway cluster_drug Drug Administration cluster_metabolism In Vivo Metabolism cluster_effects Therapeutic Effects cluster_biomarkers Potential Biomarkers Nicametate_citrate This compound Hydrolysis Hydrolysis Nicametate_citrate->Hydrolysis Nicotinic_acid Nicotinic Acid Hydrolysis->Nicotinic_acid Diethylaminoethanol Diethylaminoethanol Hydrolysis->Diethylaminoethanol Vasodilation Vasodilation Nicotinic_acid->Vasodilation Anti_inflammatory Anti-inflammatory Effects Nicotinic_acid->Anti_inflammatory Metabolic_modulation Metabolic Modulation Nicotinic_acid->Metabolic_modulation Improved_Blood_Flow Improved Blood Flow (e.g., Ankle-Brachial Index) Vasodilation->Improved_Blood_Flow Inflammatory_Markers ↓ CRP, TNF-α Anti_inflammatory->Inflammatory_Markers NAD_Metabolites ↑ NAD+ Metabolites Metabolic_modulation->NAD_Metabolites

Biomarker_Validation_Workflow Patient_Recruitment Patient Recruitment (e.g., PAD patients) Baseline_Measurement Baseline Biomarker & Clinical Endpoint Measurement Patient_Recruitment->Baseline_Measurement Randomization Randomization Baseline_Measurement->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Follow_up_Measurement Follow-up Biomarker & Clinical Endpoint Measurement Treatment_Group->Follow_up_Measurement Placebo_Group->Follow_up_Measurement Data_Analysis Statistical Analysis (Correlation between biomarker change and clinical outcome) Follow_up_Measurement->Data_Analysis Validation Biomarker Validation Data_Analysis->Validation

Experimental Protocols

Measurement of C-Reactive Protein (CRP)

Principle: A common method for quantifying CRP is through a latex agglutination test, which can be measured by turbidimetry. Latex particles coated with anti-CRP antibodies agglutinate when they react with samples containing CRP. The degree of agglutination is proportional to the CRP concentration.

Protocol:

  • Sample Collection and Preparation:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot at room temperature for at least 30 minutes.

    • Centrifuge at 1000-2000 x g for 10 minutes.

    • Carefully aspirate the serum and store at 2-8°C if analyzed within 24 hours, or at -20°C or colder for longer storage.

  • Assay Procedure (Automated Turbidimetric Immunoassay):

    • Bring reagents and samples to room temperature.

    • Prepare a series of calibrators with known CRP concentrations to generate a standard curve.

    • Load the serum samples, calibrators, and controls onto the automated analyzer.

    • The instrument automatically mixes the sample with the latex reagent.

    • The change in turbidity is measured photometrically, and the CRP concentration is calculated from the standard curve.

Measurement of Tumor Necrosis Factor-alpha (TNF-α)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying TNF-α in serum or plasma. This assay utilizes a pair of antibodies specific to TNF-α in a sandwich format.

Protocol:

  • Sample Collection and Preparation:

    • Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Aliquot the plasma and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure:

    • Coat a 96-well microplate with a capture antibody specific for human TNF-α and incubate overnight.

    • Wash the plate to remove unbound antibody.

    • Block non-specific binding sites with a blocking buffer.

    • Add plasma samples and TNF-α standards to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody specific for TNF-α and incubate.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the TNF-α concentration in the samples by interpolating from the standard curve.

Assessment of Platelet Aggregation

Principle: Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

  • Sample Collection and Preparation:

    • Collect whole blood into a tube containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count in the PRP using PPP if necessary.

  • LTA Procedure:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

    • Place a cuvette with PRP and a stir bar into the aggregometer.

    • Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to the PRP.

    • Record the change in light transmission over time as platelets aggregate.

    • The maximum percentage of aggregation is determined.

Lipid Profile Analysis

Principle: Enzymatic colorimetric methods are commonly used for the determination of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides in serum.

Protocol:

  • Sample Collection and Preparation:

    • Collect fasting (8-12 hours) whole blood in a serum separator tube.

    • Allow the blood to clot and then centrifuge to separate the serum.

  • Assay Procedure (Automated Analyzer):

    • Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized. The resulting hydrogen peroxide reacts with a chromogen to produce a colored product, which is measured spectrophotometrically.

    • HDL-Cholesterol: Non-HDL lipoproteins are precipitated, and the cholesterol in the supernatant (HDL fraction) is measured as described for total cholesterol.

    • Triglycerides: Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then measured enzymatically, leading to the formation of a colored product.

    • LDL-Cholesterol: Typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5), provided the triglyceride level is below 400 mg/dL. Direct measurement methods are also available.

Conclusion

While direct evidence for a validated biomarker for this compound's therapeutic effect is currently lacking, a strong rationale exists for investigating inflammatory markers (CRP, TNF-α), metabolic markers (NAD+ and its metabolites), and changes in the lipid profile. These proposed biomarkers are based on the known pharmacological actions of its primary metabolite, nicotinic acid.

For researchers and drug development professionals, the validation of these or other candidate biomarkers for this compound will be a critical step in optimizing its clinical use and demonstrating its therapeutic value. The experimental protocols provided in this guide offer a starting point for designing and conducting such validation studies. A head-to-head comparison with alternative therapies and their respective biomarkers, as outlined in this guide, will be essential in establishing the clinical utility of this compound and its associated biomarkers.

References

Comparative Safety Analysis: Nicametate Citrate vs. Cilostazol in the Context of Peripheral Artery Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of the Safety Profiles of Two Vasodilators for Researchers and Drug Development Professionals

In the therapeutic landscape of peripheral artery disease (PAD), both Nicametate citrate (B86180) and cilostazol (B1669032) are utilized for their vasodilatory properties to improve blood flow and alleviate symptoms such as intermittent claudication. While their intended therapeutic outcomes are similar, a comprehensive understanding of their respective safety profiles is paramount for informed clinical decision-making and future drug development. This guide provides a comparative analysis of the safety profiles of Nicametate citrate and cilostazol, drawing upon available clinical data and pharmacological knowledge.

Executive Summary

This analysis reveals a significant disparity in the depth and breadth of available safety data between cilostazol and this compound. Cilostazol's safety profile is well-documented through numerous clinical trials and post-marketing surveillance, providing robust quantitative data on adverse events, contraindications, and drug interactions. In contrast, detailed, publicly available clinical trial data on the safety of this compound is sparse, limiting a direct quantitative comparison. This guide synthesizes the available information to provide a qualitative and, where possible, quantitative comparison of the two agents.

Mechanism of Action

The differing mechanisms of action of this compound and cilostazol underpin their distinct pharmacological effects and, consequently, their safety profiles.

This compound: This agent acts as a prodrug, hydrolyzing in the body to nicotinic acid and diethylaminoethanol. Nicotinic acid is a known vasodilator that acts on vascular smooth muscle to widen blood vessels.[1]

Cilostazol: Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3).[2][3][4] This inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. The elevated cAMP levels result in vasodilation and the inhibition of platelet aggregation.[2][3][4]

cluster_nicametate This compound Signaling Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis In vivo Nicotinic Acid Nicotinic Acid Hydrolysis->Nicotinic Acid Vasodilation Vasodilation Nicotinic Acid->Vasodilation

Mechanism of Action of this compound.

cluster_cilostazol Cilostazol Signaling Pathway Cilostazol Cilostazol PDE3 PDE3 Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Prevents breakdown of Vasodilation & Platelet Aggregation Inhibition Vasodilation & Platelet Aggregation Inhibition cAMP->Vasodilation & Platelet Aggregation Inhibition

Mechanism of Action of Cilostazol.

Comparative Safety Profile

The following table summarizes the known safety information for this compound and cilostazol. It is important to note the qualitative nature of the data for this compound compared to the quantitative data for cilostazol.

Safety ParameterThis compoundCilostazol
Common Adverse Events Gastrointestinal discomfort, Headache, Dizziness, Facial flushing.[2]Headache (up to 34%), Diarrhea (up to 19%), Abnormal stools (up to 15%), Palpitations (up to 10%), Dizziness (up to 10%), Peripheral edema (up to 9%), Rhinitis (up to 7%), Pharyngitis (up to 7%), Infection (up to 5%), Nausea (up to 5%).
Serious Adverse Events Data from large-scale clinical trials are not readily available.Congestive heart failure, Myocardial infarction, Stroke, Agranulocytosis, Aplastic anemia, Thrombocytopenia, Leukopenia.[5]
Contraindications Information not readily available from clinical trials.Heart failure of any severity (black box warning), Hypersensitivity to the drug, Active bleeding.[5][6][7]
Drug-Drug Interactions Information not readily available from clinical trials.Strong or moderate CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, erythromycin, diltiazem), Strong or moderate CYP2C19 inhibitors (e.g., omeprazole, ticlopidine), Other antiplatelet agents (increased risk of bleeding).[2][8]

Detailed Adverse Event Profile

This compound: Information on the adverse effects of this compound is primarily derived from drug product labeling and general pharmacological knowledge. The most commonly reported side effects are related to its vasodilatory action and include facial flushing, dizziness, and headache. Gastrointestinal disturbances have also been noted.[2] However, without data from controlled clinical trials, the incidence and severity of these and other potential adverse events remain poorly characterized.

Cilostazol: The safety profile of cilostazol has been extensively studied in numerous clinical trials. The most frequent adverse events are headache, diarrhea, and palpitations.[9] These are generally mild to moderate in severity. A significant safety concern for cilostazol is its association with cardiovascular events in a specific patient population. This led to a black box warning from the U.S. Food and Drug Administration (FDA) contraindicating its use in patients with heart failure of any severity.[6][7] This warning is based on the theoretical risk of increased mortality in this population due to the drug's mechanism of action as a PDE3 inhibitor. However, some long-term safety studies in patients with PAD have not shown an increased risk of mortality or serious cardiovascular events compared to placebo.[10]

Experimental Protocols for Safety Assessment

To rigorously evaluate the safety profile of a new chemical entity in the context of PAD, a well-designed clinical trial is essential. The following workflow outlines a hypothetical experimental protocol for assessing the safety of a novel vasodilator compared to a standard-of-care agent like cilostazol.

Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm (Test Drug) Treatment Arm (Test Drug) Randomization->Treatment Arm (Test Drug) Control Arm (Cilostazol) Control Arm (Cilostazol) Randomization->Control Arm (Cilostazol) Safety Monitoring Safety Monitoring Treatment Arm (Test Drug)->Safety Monitoring Control Arm (Cilostazol)->Safety Monitoring Adverse Event Reporting Adverse Event Reporting Safety Monitoring->Adverse Event Reporting Vital Signs & ECGs Vital Signs & ECGs Safety Monitoring->Vital Signs & ECGs Laboratory Tests Laboratory Tests Safety Monitoring->Laboratory Tests Data Analysis Data Analysis Adverse Event Reporting->Data Analysis Vital Signs & ECGs->Data Analysis Laboratory Tests->Data Analysis Comparative Safety Profile Comparative Safety Profile Data Analysis->Comparative Safety Profile

Hypothetical Workflow for a Clinical Trial Safety Assessment.

Key Methodologies in Safety Assessment:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection of all AEs and SAEs, including their severity, duration, and relationship to the study drug.

  • Vital Signs Monitoring: Regular measurement of blood pressure, heart rate, and other vital signs to detect any clinically significant changes.

  • Electrocardiogram (ECG) Monitoring: Baseline and periodic ECGs to assess for any effects on cardiac conduction and rhythm.

  • Laboratory Safety Tests: Comprehensive blood and urine tests to monitor hematology, clinical chemistry, and renal and hepatic function.

  • Pharmacovigilance: Post-marketing surveillance to identify rare or long-term adverse effects that may not be apparent in pre-market clinical trials.

Conclusion and Future Directions

The comparative safety analysis of this compound and cilostazol is significantly hampered by the lack of robust, publicly available clinical trial data for this compound. While both drugs are vasodilators used in PAD, their distinct mechanisms of action suggest different safety considerations.

Cilostazol has a well-defined safety profile with known common adverse effects and a significant contraindication in patients with heart failure. The wealth of data allows for a thorough risk-benefit assessment for individual patients.

For this compound, the currently available information provides a general overview of its potential side effects, but a more definitive understanding of its safety profile requires data from well-controlled, comparative clinical trials. Future research, including head-to-head comparative trials with established therapies like cilostazol, is crucial to delineate the precise safety profile of this compound and to establish its place in the therapeutic armamentarium for peripheral artery disease. Such studies should adhere to rigorous safety monitoring protocols to provide the quantitative data necessary for a comprehensive comparative analysis.

References

Assessing the Cost-Effectiveness of Nicametate Citrate in Peripheral Artery Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peripheral Artery Disease (PAD) presents a significant clinical and economic burden, with intermittent claudication being its hallmark symptom. The management of PAD involves a multifaceted approach, including lifestyle modifications, exercise therapy, and pharmacological interventions aimed at improving walking distance and reducing cardiovascular risk. Nicametate citrate (B86180), a vasodilator, has been used in some regions for the treatment of peripheral vascular disorders. This guide provides a comparative assessment of Nicametate citrate against other therapeutic alternatives, with a focus on cost-effectiveness, efficacy, and mechanisms of action, based on available data.

Executive Summary

Direct comparative evidence on the cost-effectiveness of this compound against other treatments for intermittent claudication is scarce in the current body of scientific literature. While the vasodilatory properties of this compound suggest potential benefits in improving blood flow, a lack of robust, recent clinical trial data and economic evaluations makes a definitive assessment challenging. This guide synthesizes the available information on this compound and provides a comparative analysis with established alternative therapies for which more extensive data exist.

Mechanism of Action: A Dual Approach to Vasodilation

This compound is believed to exert its therapeutic effects through its hydrolysis into two active metabolites: nicotinic acid and diethylaminoethanol.

  • Nicotinic Acid: This metabolite is known to have vasodilatory properties, contributing to the widening of blood vessels and potentially improving blood flow to the extremities. It is also a well-known lipid-lowering agent.

  • Diethylaminoethanol: This component is thought to have a secondary vasodilatory effect.

The vasodilatory effect of agents like nicotinic acid is partly mediated through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. NO, produced by endothelial cells, diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which in turn leads to a cascade of events resulting in smooth muscle relaxation and vasodilation.

Nicotinic acid also acts as an agonist for the G protein-coupled receptor 109A (GPR109A), which is expressed on adipocytes and immune cells. Activation of GPR109A in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in vasodilation and the action of nicotinic acid.

Vasodilation_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO L-Arginine L-Arginine L-Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP:s->cGMP:n PKG PKG cGMP->PKG Activates MLCP MLCP PKG->MLCP Activates Ca2+ Ca2+ Influx PKG->Ca2+ Inhibits Relaxation Relaxation MLCP->Relaxation Promotes Contraction Contraction Ca2+->Contraction Promotes Vasodilators Vasodilators Vasodilators->eNOS Stimulate

Vasodilation Signaling Pathway.

Nicotinic_Acid_Signaling_Pathway cluster_adipocyte Adipocyte GPR109A GPR109A Receptor Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP:s->cAMP:n PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes FFA Release FFA Release Lipolysis->FFA Release Leads to Nicotinic Acid Nicotinic Acid Nicotinic Acid->GPR109A Binds to Gi->AC Inhibits

Nicotinic Acid Signaling Pathway.

Comparative Efficacy of Treatments for Intermittent Claudication

Due to the lack of recent, robust clinical trial data for this compound, a direct comparison of its efficacy is not feasible. However, we can compare the efficacy of other commonly used pharmacological agents for intermittent claudication. The primary outcome measure in most clinical trials for this condition is the improvement in walking distance, typically measured as Maximal Walking Distance (MWD) and Pain-Free Walking Distance (PFWD) on a treadmill.

TreatmentChange in Maximal Walking Distance (MWD)Change in Pain-Free Walking Distance (PFWD)
Cilostazol (B1669032) Significant improvement demonstrated in multiple trials.[1][2]Significant improvement.[1][2]
Pentoxifylline Modest and often not statistically significant improvement.[3][4][5][6]Inconsistent results.[3][5][6]
Naftidrofuryl Oxalate Statistically significant improvement shown in several studies.Statistically significant improvement.
Antiplatelet Agents (Aspirin, Clopidogrel) Primarily for cardiovascular risk reduction, not for improving walking distance.[7][8]Not a primary outcome.[7][8]
Statins Primarily for lipid-lowering and cardiovascular risk reduction; some evidence suggests a modest improvement in walking distance.Not a primary outcome.
Supervised Exercise Therapy Considered a first-line treatment with significant improvements in MWD and PFWD.[9]Significant improvements.[9]

Note: This table is a summary of findings from various studies and meta-analyses. The magnitude of effect can vary between studies.

Experimental Protocols: A Methodological Overview

A Generic Experimental Workflow for Intermittent Claudication Trials

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Treadmill Test, ABI, QoL) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Follow-up Assessments (e.g., Weeks 4, 12, 24) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis (Comparison of Outcomes) Follow_Up->Data_Analysis

A Generic Experimental Workflow.

Inclusion Criteria:

  • Patients aged 40 years or older.

  • Diagnosis of stable, symptomatic intermittent claudication (e.g., Fontaine Stage II).

  • Ankle-Brachial Index (ABI) ≤ 0.90 in the symptomatic leg.

  • Ability to walk on a treadmill.

Exclusion Criteria:

  • Critical limb ischemia.

  • Recent revascularization procedure.

  • Contraindications to the study medication.

  • Conditions that could interfere with treadmill testing.

Intervention:

  • Randomized assignment to receive either the active drug (e.g., this compound at a specified dose) or a matching placebo.

  • Treatment duration typically ranges from 12 to 24 weeks.[1]

Outcome Measures:

  • Primary: Change from baseline in Maximal Walking Distance (MWD) and Pain-Free Walking Distance (PFWD) on a standardized treadmill test (e.g., constant speed and grade).

  • Secondary:

    • Change in Ankle-Brachial Index (ABI).

    • Quality of Life (QoL) assessments using validated questionnaires (e.g., SF-36, VascuQol).

    • Adverse event monitoring.

Cost-Effectiveness Analysis: An Unmet Need for this compound

A thorough search of the literature reveals a lack of published cost-effectiveness studies specifically evaluating this compound for intermittent claudication. In contrast, economic evaluations are available for some of the alternative treatments.

TreatmentCost-Effectiveness Findings
Cilostazol Generally considered cost-effective in improving walking distance and quality of life.
Pentoxifylline Often found to be less cost-effective than other treatments due to modest efficacy.[5]
Naftidrofuryl Oxalate Studies in some countries have shown it to be a cost-effective option.
Supervised Exercise Therapy Demonstrated to be a highly cost-effective intervention.[14]
Revascularization (Angioplasty/Stenting) More costly than medical therapy, with cost-effectiveness depending on patient selection and long-term outcomes.[15]

Conclusion and Future Directions

To establish the role of this compound in the modern management of PAD, the following are needed:

  • Well-designed, randomized controlled trials comparing this compound to both placebo and active comparators like cilostazol and supervised exercise therapy. These trials should adhere to current standards for clinical research in PAD and include patient-centered outcomes such as quality of life.

  • Economic evaluations conducted alongside these clinical trials to determine the cost-effectiveness of this compound from a healthcare system perspective.

Without such data, the positioning of this compound in treatment guidelines will remain uncertain, and its use will likely be based on historical practice and empirical evidence rather than a robust evidence-based assessment. Researchers and drug development professionals should focus on generating high-quality data to fill this knowledge gap and to provide clear guidance to clinicians and healthcare payers.

References

In Vitro Antioxidant Activity of Nicametate Citrate and Analogs Compared to Standard Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Comparative Antioxidant Activity

The antioxidant capacity of various compounds is commonly assessed using in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available data for nicotinic acid amides (as surrogates for Nicametate citrate) and well-known antioxidant compounds—Quercetin, Trolox (a water-soluble analog of Vitamin E), and Ascorbic Acid (Vitamin C)—across three widely used assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

CompoundDPPH Radical Scavenging Assay (IC₅₀)ABTS Radical Scavenging Assay (IC₅₀)FRAP Assay (mM Fe²⁺/g or mM L⁻¹)
Nicotinic Acid Amides*0.114 - 0.638 mM0.107 - 0.365 mM1.564 - 3.472 mM L⁻¹
Quercetin~4.60 µM[1]~48.0 µM[1]>350 mg TE/g[2]
Trolox~3.77 µg/mL[3]~2.93 µg/mL[3]Standard calibrant
Ascorbic Acid (Vitamin C)~9.53 µg/ml[4]-Standard calibrant

Note: Data for Nicotinic Acid Amides are used as surrogates for Nicametate citrate (B86180). Lower IC₅₀ values indicate higher antioxidant activity. FRAP values for Quercetin are expressed as Trolox Equivalents (TE). Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide. These protocols are generalized from standard laboratory practices.[5][6][7][8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[9] The reduction of DPPH is observed as a color change from deep purple to pale yellow, which is quantified spectrophotometrically.[6][9]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to prevent degradation.[10]

  • Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the test compound.[10]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10]

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH, which is approximately 517 nm, using a spectrophotometer.[6]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.[5][11]

Procedure:

  • Generation of ABTS•⁺: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[5][11]

  • Dilution of ABTS•⁺ Solution: The resulting dark blue/green ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is added to a larger volume of the diluted ABTS•⁺ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is read at 734 nm.

  • Calculation and IC₅₀ Determination: The percentage of inhibition and the IC₅₀ value are calculated in a similar manner to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[8][13]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh.[14]

  • Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the pre-warmed FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Absorbance Measurement: The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.[8]

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). The results are expressed as FRAP values (in µM or mM Fe²⁺ equivalents).

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for conducting the in vitro antioxidant assays described above.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (DPPH, ABTS, FRAP) B Prepare Test Compounds (Nicametate Analogs, Standards) A->B C Prepare Serial Dilutions B->C D Mix Reagents and Samples C->D E Incubate (Time & Temperature Specific) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H I Compare Activities H->I

A generalized workflow for in vitro antioxidant capacity assessment.

Simplified Mechanism of Antioxidant Action

This diagram illustrates the fundamental principle of radical scavenging by an antioxidant compound, which is the basis of the DPPH and ABTS assays.

G A Free Radical (R•) (e.g., DPPH•, ABTS•+) C Stable Molecule (RH) A->C is neutralized to B Antioxidant (AH) (e.g., Nicametate Analog) D Antioxidant Radical (A•) (Less Reactive) B->D donates H• and becomes

The basic mechanism of free radical scavenging by an antioxidant.

References

A Comparative Guide to the Clinical Efficacy of Nicametate Citrate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical efficacy of Nicametate citrate (B86180) and its related compound, Nicergoline (B1678741), in the context of cognitive impairment and cerebrovascular disorders. Due to a scarcity of publicly available pivotal studies on Nicametate citrate for cognitive endpoints, this guide leverages comprehensive data from studies on Nicergoline, an ergoline (B1233604) derivative with a similar profile of cerebral vasodilation and metabolic enhancement. The information is intended to offer a structured overview for research and drug development professionals.

Comparative Efficacy Data

The following tables summarize the quantitative data from clinical trials investigating the efficacy of Nicergoline in patients with dementia and the comparative effects of this compound in other relevant conditions.

Table 1: Efficacy of Nicergoline in Patients with Mild to Moderate Dementia (vs. Placebo)

Outcome MeasureTreatment Group (Nicergoline)Placebo GroupTreatment DurationKey Findings
Sandoz Clinical Assessment Geriatric Scale (SCAG) Significant reduction in behavioral symptoms. Mean difference of -5.18 points.[1]Less improvement compared to Nicergoline.2 to 12 monthsNicergoline showed a statistically significant improvement in behavioral symptoms, with effects noticeable at 2 months and sustained for 6 months.[1]
Mini-Mental State Examination (MMSE) Showed a difference favoring treatment. At 12 months, the effect size was 2.86.[1]Less improvement.3 to 12 monthsNicergoline treatment demonstrated a positive effect on cognitive function as measured by the MMSE.[1]
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) Trend favoring treatment, but not statistically significant. (-1.64 at 12 months).[1]Minimal change.Up to 12 monthsThe effect on ADAS-Cog was not statistically significant, suggesting a more pronounced effect on general cognitive function and behavior than on specific Alzheimer's-related cognitive deficits.[1]
Clinical Global Impression of Change Peto odd ratio for improvement was 3.33.[1]Lower rate of improvement.2 to 12 monthsClinicians rated a significantly higher proportion of patients on Nicergoline as improved.[1]

Table 2: Comparative Studies Involving this compound

ComparisonPrimary EndpointThis compound GroupComparator GroupKey Findings
vs. Aspirin (100 mg/day) Secondary prevention of ischemic stroke (cerebral reinfarction)11.9% reinfarction rate.[2]6.3% reinfarction rate.[2]Aspirin was found to be more effective in the secondary prevention of ischemic stroke.[2] However, this compound was associated with a reduced risk of cerebrovascular death.[3]
vs. Ginkgo Biloba Extract (EGb 761) Treatment of presbyastasis (age-related balance disorder)Less improvement in symptoms and stabilometry.Significant improvement in symptoms and stabilometry (p<0.05).Ginkgo biloba extract showed superior efficacy in improving symptoms of age-related balance disorders.

Experimental Protocols

Nicergoline for Mild to Moderate Dementia

A representative pivotal study for Nicergoline involved a double-blind, randomized, placebo-controlled, parallel-group trial design.[4]

  • Patient Population: 315 patients diagnosed with mild to moderate dementia of various origins, including Alzheimer's disease and chronic cerebrovascular disorders.[1][4]

  • Inclusion Criteria: Patients with mild to moderate cognitive and behavioral impairment.[1]

  • Exclusion Criteria: Patients with severe dementia or other confounding medical conditions.

  • Intervention: Oral administration of Nicergoline (60 mg daily) or a matching placebo.[4]

  • Duration: The treatment period extended for up to 6 to 12 months, with assessments at baseline, 2, 3, 6, and 12 months.[1][4]

  • Primary Outcome Measures:

    • Sandoz Clinical Assessment Geriatric Scale (SCAG) to assess behavioral symptoms.[1][4]

  • Secondary Outcome Measures:

    • Mini-Mental State Examination (MMSE) and Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) for cognitive function.[1]

    • Clinical Global Impression of Change.[1]

  • Safety and Tolerability: Assessed through monitoring of adverse events and hemodynamic changes.[4]

This compound vs. Aspirin for Secondary Stroke Prevention

This study utilized a randomized, double-blind, controlled design.[2]

  • Patient Population: 466 patients who had experienced their first ischemic stroke.[2]

  • Intervention: Patients were randomly assigned to receive either this compound or 100 mg of acetylsalicylic acid (ASA) per day.[2]

  • Duration: The study followed patients to assess for the primary endpoint of cerebral reinfarction.[2]

  • Primary Endpoint: Cerebral reinfarction.[2]

  • Adverse Events: Intracranial hemorrhage was classified as an adverse event.[2]

Mechanism of Action and Signaling Pathways

This compound is a prodrug that is hydrolyzed in the body to nicotinic acid and diethylaminoethanol.[5] Its therapeutic effects are believed to stem from the combined actions of these two metabolites.

  • Nicotinic Acid: Acts as a vasodilator, particularly on cerebral blood vessels, leading to increased cerebral blood flow and oxygenation.[5][6] It is also a precursor for the synthesis of the coenzymes NAD+ and NADP+, which are crucial for cellular respiration and metabolism.[6][7]

  • Diethylaminoethanol: Exhibits cholinergic effects, potentially by acting as a precursor to acetylcholine (B1216132) or by inhibiting cholinesterase, the enzyme that breaks down acetylcholine.[5][8] This can lead to enhanced cholinergic neurotransmission, which is important for cognitive processes.

The following diagram illustrates the proposed signaling pathway for the vasodilatory and metabolic effects of the nicotinic acid component of this compound.

Nicametate_Citrate_Signaling cluster_0 Bloodstream cluster_1 Cellular Environment cluster_2 Vascular Smooth Muscle Cell cluster_3 Neuron Nicametate_citrate This compound Hydrolysis Hydrolysis Nicametate_citrate->Hydrolysis In vivo Nicotinic_acid Nicotinic Acid Hydrolysis->Nicotinic_acid Diethylaminoethanol Diethylaminoethanol Hydrolysis->Diethylaminoethanol Vasodilation Vasodilation Nicotinic_acid->Vasodilation Activates GPR109A NAD_synthesis NAD+/NADP+ Synthesis Nicotinic_acid->NAD_synthesis Precursor Cholinergic_effects Cholinergic Effects Diethylaminoethanol->Cholinergic_effects Increased_CBF Increased Cerebral Blood Flow Vasodilation->Increased_CBF Improved_cognition Improved Cognitive Function Increased_CBF->Improved_cognition Cellular_respiration Enhanced Cellular Respiration NAD_synthesis->Cellular_respiration Cellular_respiration->Improved_cognition Cholinergic_effects->Improved_cognition

Caption: Proposed mechanism of this compound.

The following diagram illustrates a general experimental workflow for a placebo-controlled clinical trial, applicable to the studies cited.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Mild to Moderate Dementia) Screening Screening & Inclusion/Exclusion Criteria Patient_Recruitment->Screening Baseline_Assessment Baseline Assessment (Cognitive & Behavioral Scales) Screening->Baseline_Assessment Randomization Randomization Treatment_Arm Treatment Group (e.g., Nicergoline 60mg/day) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_up Follow-up Assessments (e.g., 2, 6, 12 months) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Baseline_Assessment->Randomization Data_Analysis Data Analysis (Comparison of Outcomes) Follow_up->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

Caption: Clinical trial workflow.

References

Benchmarking the vasodilatory potency of Nicametate citrate against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the vasodilatory potency of Nicametate citrate (B86180) against established standards. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Nicametate citrate is recognized as a vasodilator that enhances peripheral circulation by dilating small arteries and capillaries.[1] Its mechanism is primarily attributed to its hydrolysis into nicotinic acid and diethylaminoethanol.[1] This guide benchmarks the vasodilatory action of this compound against two well-known standards: the organic nitrate, Nitroglycerin, and the calcium channel blocker, Verapamil (B1683045). While direct comparative studies providing quantitative potency values such as EC50 were not identified in publicly available literature, this guide outlines the established mechanisms of action and provides a framework for such a comparative assessment.

Data Presentation: Comparative Vasodilatory Potency

Compound Class Primary Mechanism of Vasodilation EC50 (Molar) Maximal Relaxation (%) Vessel Type (Example)
This compound Nicotinic Acid DerivativeHydrolyzes to Nicotinic Acid; activates GPR109A and TRPV1 channels, leading to prostaglandin (B15479496) release and subsequent vasodilation.Data not availableData not availableSmall arteries, Capillaries
Nitroglycerin Organic NitrateEnzymatically converted to Nitric Oxide (NO), which activates soluble guanylate cyclase (sGC), increasing cGMP and causing smooth muscle relaxation.[2][3][4]~1 x 10⁻⁷>80%Veins > Arteries
Verapamil Calcium Channel BlockerBlocks L-type voltage-gated calcium channels in vascular smooth muscle, preventing calcium influx and leading to muscle relaxation.[5][6]~1 x 10⁻⁶~87% (at 10⁻⁵ M)[7]Arteries

Note: EC50 and Maximal Relaxation values for Nitroglycerin and Verapamil are approximate and can vary based on experimental conditions (e.g., vessel type, pre-constrictor agent).

Experimental Protocols

A standard method for evaluating and comparing the vasodilatory potency of these compounds is the ex vivo isolated aortic ring assay.

Isolated Aortic Ring Assay Protocol

This protocol is a standard method for assessing the vasorelaxant effects of pharmacological compounds on isolated arterial segments.

  • Tissue Preparation :

    • A thoracic aorta is carefully excised from a laboratory animal (e.g., rat or mouse).[8]

    • The aorta is placed in cold, oxygenated Krebs-Henseleit buffer.

    • Adherent connective and fatty tissues are removed, and the aorta is cut into rings of approximately 2-4 mm in width.[8][9]

  • Mounting and Equilibration :

    • Aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g), with buffer changes every 15-20 minutes.

  • Viability and Contraction :

    • The viability of the aortic rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).

    • After washing and returning to baseline, a submaximal contraction is induced using a vasoconstrictor agent such as Phenylephrine (e.g., 10⁻⁶ M) or Prostaglandin F2α.[7]

  • Cumulative Concentration-Response Curve :

    • Once the contraction reaches a stable plateau, the test compound (this compound, Nitroglycerin, or Verapamil) is added to the organ bath in a cumulative manner, with concentrations increasing in a stepwise logarithmic fashion (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • The relaxation response is recorded as a percentage decrease from the pre-contracted tone.

  • Data Analysis :

    • The results are plotted as a concentration-response curve (percentage of relaxation vs. log concentration of the vasodilator).

    • The EC50 (the concentration of the drug that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) are calculated from this curve to determine the potency and efficacy of each vasodilator.

Signaling Pathways and Experimental Workflow

Vasodilatory Signaling Pathways

The diagrams below illustrate the distinct signaling pathways through which this compound (via Nicotinic Acid), Nitroglycerin, and Verapamil induce vasodilation.

cluster_0 This compound (via Nicotinic Acid) cluster_1 Nitroglycerin cluster_2 Verapamil NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A PLC PLC Activation GPR109A->PLC PG Prostaglandin (PGD₂, PGE₂) Release PLC->PG PGR PG Receptors PG->PGR AC Adenylyl Cyclase PGR->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Relax_NA Relaxation PKA->Relax_NA ↓ Ca²⁺ NTG Nitroglycerin NO Nitric Oxide (NO) NTG->NO Bioactivation sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP ↑ cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG Activation cGMP->PKG Relax_NTG Relaxation PKG->Relax_NTG ↓ Ca²⁺ Verapamil Verapamil VGCC L-type Voltage-gated Ca²⁺ Channel Verapamil->VGCC Blockade Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Contraction ↓ Myosin Light Chain Phosphorylation Ca_Influx->Contraction Relax_Verapamil Relaxation Contraction->Relax_Verapamil

Caption: Comparative Vasodilatory Signaling Pathways.

Experimental Workflow: Aortic Ring Assay

The following diagram outlines the key steps in the isolated aortic ring assay used for assessing vasodilator potency.

A 1. Aorta Excision & Ring Preparation B 2. Mounting in Organ Bath A->B C 3. Equilibration (60-90 min) B->C D 4. Induce Submaximal Contraction (e.g., Phenylephrine) C->D E 5. Cumulative Addition of Vasodilator D->E F 6. Record Relaxation Response E->F G 7. Data Analysis (EC₅₀, Eₘₐₓ) F->G

Caption: Workflow for the Isolated Aortic Ring Assay.

References

Safety Operating Guide

Proper Disposal of Nicametate Citrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive, step-by-step guide for the proper disposal of Nicametate citrate (B86180), ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with waste management regulations.

Immediate Safety Precautions

Before handling Nicametate citrate for disposal, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). An SDS for this compound indicates that it may cause allergic skin reactions or asthma-like symptoms if inhaled. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Respiratory Protection
Body Protection

Waste Characterization and Segregation

The initial and most critical step in the proper disposal of any chemical is to determine its hazard classification.

Action: Review the Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department to determine if it is classified as hazardous or non-hazardous waste according to local, state, and federal regulations.

Segregation:

  • If classified as Hazardous Waste: this compound waste must be segregated from all other waste streams. It should be collected in a designated, properly labeled hazardous waste container.

  • If classified as Non-Hazardous Waste: While less stringent, it is still best practice to segregate non-hazardous pharmaceutical waste from general laboratory trash to ensure proper disposal, which is typically incineration for pharmaceuticals.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the disposal procedure. This workflow is contingent on the hazard classification determined in the previous step.

  • Containerization:

    • Select a waste container that is compatible with this compound. The original container, if in good condition, is often a suitable choice.

    • For liquid solutions, ensure the container is leak-proof. For solid waste, a securely sealed container is required.

  • Labeling:

    • All waste containers must be clearly and accurately labeled.

    • The label should include:

      • The words "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste for Incineration".

      • The full chemical name: "this compound".

      • The approximate quantity or concentration.

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4][5]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment is used to prevent spills.

    • Do not mix this compound waste with other incompatible waste streams.

  • Final Disposal:

    • Crucially, do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's EHS department or a licensed chemical waste management vendor to arrange for the pickup and final disposal of the waste.

    • The preferred method of disposal for pharmaceutical waste, whether hazardous or non-hazardous, is incineration at a permitted facility.[1][2]

Experimental Protocols

This document does not cite specific experiments. The provided disposal protocol is a standard laboratory procedure based on chemical waste management best practices.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS start->consult_sds is_hazardous Hazardous Waste? consult_sds->is_hazardous hazardous_waste Segregate as HAZARDOUS Pharmaceutical Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Segregate as NON-HAZARDOUS Pharmaceutical Waste for Incineration is_hazardous->non_hazardous_waste No containerize Properly Containerize hazardous_waste->containerize non_hazardous_waste->containerize label_waste Label Container Correctly containerize->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EHS for Pickup by Licensed Waste Vendor store_waste->contact_ehs incineration Final Disposal via Incineration contact_ehs->incineration

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Nicametate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Nicametate citrate (B86180). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to Nicametate citrate. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.[1]

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesWear suitable protective gloves. Nitrile or neoprene gloves are preferred.[2] Contaminated work clothing should not be allowed out of the workplace.[1]
Eye and Face Protection Safety glasses with side shields or gogglesTo prevent eye contact with dust or aerosols.
Respiratory Protection NIOSH-approved respiratorRequired in case of inadequate ventilation or when creating dust or aerosols.[1][3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Body Protection Protective clothing/laboratory coatWear suitable protective clothing to prevent skin contact.[1]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a dry, dark place.[4]

  • For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.[4]

  • For long-term storage (months to years), store at -20°C.[4]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release:

  • Ensure adequate ventilation.

  • Avoid dust formation.[5]

  • Sweep up spilled material and place it into a suitable container for disposal.[5]

First Aid:

  • If on skin: Wash with plenty of water. If skin irritation or a rash occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, get emergency medical help immediately.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • If no specific institutional guidelines are available, the following general procedure for chemical waste can be followed:

    • Remove the substance from its original container.

    • Mix it with an undesirable substance such as used coffee grounds or kitty litter.[6][7]

    • Place the mixture in a sealable bag or container to prevent leakage.[6][7]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Prepare well-ventilated workspace a->b c Weigh this compound b->c d Perform experiment c->d e Decontaminate work surfaces d->e f Dispose of waste according to protocol e->f g Doff and dispose of PPE f->g h Wash hands thoroughly g->h

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicametate citrate
Reactant of Route 2
Reactant of Route 2
Nicametate citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.